(S)-Higenamine hydrobromide
Description
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Properties
IUPAC Name |
(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKFIRMGSQPEM-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Biosynthesis of (S)-Higenamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid with significant pharmacological interest due to its agonistic activity at β-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of its hydrobromide salt. Detailed methodologies for key experiments are presented, alongside quantitative data summarized for comparative analysis. Furthermore, signaling pathways modulated by (S)-Higenamine are elucidated through diagrammatic representations to provide a complete molecular context for its activity.
Biosynthesis of (S)-Higenamine
The biosynthesis of (S)-Higenamine in plants is a stereospecific enzymatic process originating from the amino acid L-tyrosine.[1] The pathway involves two key precursor molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which are both derived from tyrosine.[1]
Formation of Precursors: Dopamine and 4-HPAA
The formation of dopamine from L-tyrosine can occur via two primary routes. The most common pathway involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase. An alternative pathway involves the decarboxylation of L-tyrosine to tyramine (B21549) by tyrosine decarboxylase, which is then hydroxylated to form dopamine.
The second precursor, 4-hydroxyphenylacetaldehyde (4-HPAA), is also derived from L-tyrosine through a series of enzymatic reactions that can include transamination, decarboxylation, and oxidation.
The Pictet-Spengler Condensation
The core structure of (S)-Higenamine is formed through a Pictet-Spengler condensation reaction between dopamine and 4-HPAA.[2][3] This key step is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which ensures the formation of the (S)-enantiomer with high stereoselectivity.[4] The reaction involves the formation of a Schiff base between the amine group of dopamine and the aldehyde group of 4-HPAA, followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring system.[5]
Chemical Synthesis of (S)-Higenamine Hydrobromide
Several synthetic routes to this compound have been developed, including enzymatic and purely chemical asymmetric approaches.
Enzymatic Synthesis
An efficient and stereoselective synthesis of (S)-Higenamine can be achieved using recombinant (S)-norcoclaurine synthase (NCS).[6] This "green" synthetic approach utilizes readily available starting materials, L-tyrosine and dopamine, in a one-pot, two-step process.[6]
Experimental Protocol:
-
Generation of 4-HPAA: L-tyrosine is subjected to oxidative decarboxylation using sodium hypochlorite (B82951) to generate 4-hydroxyphenylacetaldehyde (4-HPAA) in situ.[6]
-
Enzymatic Condensation: Recombinant (S)-NCS enzyme and dopamine are added to the reaction mixture in the presence of ascorbate, which prevents the oxidation of the catechol moiety of dopamine.[6]
-
Purification: The product, (S)-Higenamine, can be extracted and purified from the aqueous reaction mixture by adsorption onto activated charcoal.[6]
| Parameter | Value | Reference |
| Starting Materials | L-Tyrosine, Dopamine | [6] |
| Key Enzyme | Recombinant (S)-Norcoclaurine Synthase (NCS) | [6] |
| Overall Yield | > 80% | [6] |
| Enantiomeric Purity | 93% (enantiomerically pure) | [6] |
Asymmetric Chemical Synthesis
Asymmetric chemical synthesis of (S)-Higenamine often involves a stereoselective Pictet-Spengler reaction or the enantioselective hydrogenation of a dihydroisoquinoline intermediate.[7] A general workflow for such a synthesis is outlined below.
Experimental Protocol (Illustrative):
-
Condensation: A protected dopamine derivative is condensed with a 4-hydroxyphenylacetyl chloride derivative to form a dihydroisoquinoline intermediate. The choice of protecting groups is crucial for the subsequent steps.
-
Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to enantioselective hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to introduce the desired stereochemistry at the C1 position.[7]
-
Deprotection: The protecting groups on the phenolic hydroxyls and the secondary amine are removed under appropriate conditions.
-
Salt Formation and Purification: The resulting (S)-Higenamine free base is treated with hydrobromic acid to form the hydrobromide salt, which is then purified by recrystallization.
| Parameter | Value | Reference |
| Key Reaction | Asymmetric Hydrogenation | [7] |
| Purity (Final Product) | High (specific values vary with protocol) | [8][9] |
Signaling Pathways of (S)-Higenamine
(S)-Higenamine exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily through its action as a β-adrenergic receptor agonist.
PI3K/Akt Signaling Pathway
(S)-Higenamine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is often initiated by the stimulation of β2-adrenergic receptors (β2-AR).
NF-κB Signaling Pathway
(S)-Higenamine has also been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. By inhibiting this pathway, (S)-Higenamine can reduce the production of pro-inflammatory cytokines.
Conclusion
This technical guide has provided a detailed overview of the synthesis and biosynthesis of this compound, tailored for a scientific audience. The biosynthetic pathway highlights an elegant enzymatic strategy for stereoselective synthesis, while chemical methods offer versatile routes for laboratory and industrial-scale production. The elucidation of its engagement with the PI3K/Akt and NF-κB signaling pathways provides a crucial foundation for understanding its pharmacological effects and for the development of novel therapeutics. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103554022A - Synthetic method of higenamine hydrochloride - Google Patents [patents.google.com]
- 9. CN103554022B - A kind of synthetic method of Higenamine hydrochloride - Google Patents [patents.google.com]
Pharmacological properties and profile of (S)-Higenamine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine hydrobromide, a chiral benzylisoquinoline alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine, this compound, also known as norcoclaurine, is a non-selective β-adrenergic receptor agonist with a range of effects on the cardiovascular, respiratory, and metabolic systems.[1] This technical guide provides an in-depth overview of the pharmacological properties and profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.
Pharmacological Properties
This compound exerts its effects primarily through its interaction with β1 and β2-adrenergic receptors. Its agonistic activity at these receptors leads to a cascade of downstream signaling events, resulting in a variety of physiological responses.
Cardiovascular Effects
(S)-Higenamine is a potent cardiotonic agent, demonstrating both positive chronotropic (increase in heart rate) and inotropic (increase in myocardial contractility) effects.[1] These actions are attributed to its agonism at β1-adrenergic receptors in the heart. Additionally, it exhibits vasodilatory properties, which may be beneficial in certain cardiovascular conditions.
Bronchodilatory Effects
Through its interaction with β2-adrenergic receptors in the smooth muscle of the airways, (S)-Higenamine induces bronchodilation.[1] This property has led to its investigation as a potential therapeutic agent for respiratory conditions such as asthma.
Other Pharmacological Activities
Beyond its primary cardiovascular and respiratory effects, (S)-Higenamine has been reported to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] It has also been shown to influence metabolic processes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.
Table 1: Receptor Binding Affinities
| Receptor Subtype | Ligand | Ki (nM) | pKi | Species | Tissue/Cell Line | Reference |
| α1A-Adrenergic | Higenamine (B191414) | 269.2 | 6.57 | Human | HEK293A cells | [4] |
| α1B-Adrenergic | Higenamine | 331.1 | 6.48 | Human | HEK293A cells | [4] |
| α1D-Adrenergic | Higenamine | 446.7 | 6.35 | Human | HEK293A cells | [4] |
Table 2: In Vitro Functional Activity
| Assay | Parameter | Value | Species | Tissue/Preparation | Reference |
| Cardiac Chronotropy | EC50 | 38 nM | Murine | Isolated atria | |
| Cardiac Inotropy | EC50 | 97 nM | Murine | Isolated atria | |
| Dopamine Biosynthesis Inhibition | IC50 | 18.2 µM | PC12 cells | [5] |
Table 3: In Vivo Pharmacokinetic Parameters
| Species | Route of Administration | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| Human | Intravenous | 0.5-4.0 µg/kg/min | 15.1-44.0 ng/mL | - | 0.133 h | - | |
| Rabbit | Oral | - | - | <10 min | - | 20.19-21.86% | |
| Rabbit | Intravenous | - | - | - | 22 min | - |
Key Signaling Pathways
This compound modulates several key intracellular signaling pathways to elicit its pharmacological effects. The primary mechanism involves the activation of adenylyl cyclase through Gs-protein coupled β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp).
β-Adrenergic Receptor Signaling
Upon binding to β1 and β2-adrenergic receptors, (S)-Higenamine initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the observed physiological effects.
Figure 1: β-Adrenergic Receptor Gs Signaling Pathway.
PI3K/AKT Signaling Pathway
(S)-Higenamine has been shown to activate the PI3K/AKT signaling pathway, which is involved in cell survival, proliferation, and growth.[2][3] This activation is often downstream of β2-adrenergic receptor stimulation and contributes to the compound's anti-apoptotic effects.
Figure 2: PI3K/AKT Signaling Pathway Activation.
ASK1/MAPK/NF-κB Signaling Pathway
(S)-Higenamine has also been implicated in the modulation of the ASK1/MAPK/NF-κB signaling pathway, which plays a critical role in inflammation and apoptosis.[2] By inhibiting this pathway, higenamine can exert its anti-inflammatory effects.
Figure 3: Inhibition of ASK1/MAPK/NF-κB Signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for β-Adrenergic Receptors
This assay is used to determine the binding affinity (Ki) of (S)-Higenamine for β1 and β2-adrenergic receptors.
Experimental Workflow:
Figure 4: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target β-adrenergic receptor subtype (β1 or β2) are isolated by homogenization and centrifugation.[6]
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [3H]dihydroalprenolol, and a range of concentrations of unlabeled this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of (S)-Higenamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Isolated Langendorff Perfused Heart Assay
This ex vivo model is used to assess the direct effects of (S)-Higenamine on cardiac function, including heart rate and contractility, independent of systemic influences.[7]
Experimental Workflow:
Figure 5: Langendorff Perfused Heart Assay Workflow.
Methodology:
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[7]
-
Functional Measurement: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt). Heart rate (HR) is also monitored.
-
Drug Administration: After a stabilization period, this compound is introduced into the perfusate in a cumulative or single-dose manner.
-
Data Analysis: Changes in HR, LVDP, and dP/dt are recorded and analyzed to determine the chronotropic and inotropic effects of the compound.
Isolated Guinea Pig Tracheal Ring Assay
This in vitro method is employed to evaluate the bronchodilatory activity of (S)-Higenamine on airway smooth muscle.
Experimental Workflow:
Figure 6: Isolated Tracheal Ring Assay Workflow.
Methodology:
-
Tissue Preparation: The trachea is removed from a guinea pig and cut into rings.
-
Organ Bath Setup: The tracheal rings are suspended in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.[8]
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine.
-
Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically and expressed as a percentage of the pre-contraction tension.
-
Data Analysis: A concentration-response curve is generated to determine the EC50 value for the relaxant effect.
Conclusion
This compound is a pharmacologically active molecule with a well-defined profile as a non-selective β-adrenergic agonist. Its demonstrated cardiotonic and bronchodilatory effects, coupled with its influence on key signaling pathways, make it a compound of significant interest for drug development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and scientists to further explore the therapeutic potential of this compound. Further research is warranted to fully elucidate its binding affinities at β-adrenergic receptor subtypes and to conduct more extensive preclinical and clinical studies to establish its safety and efficacy for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 3. molbio.gu.se [molbio.gu.se]
- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Higenamine Hydrobromide: A Technical Guide to its Mechanism of Action as a β2-Adrenergic Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, also known as norcoclaurine, is a natural isoquinoline (B145761) alkaloid found in various plants, including those used in traditional Chinese medicine such as Aconitum carmichaelii.[1] It is recognized pharmacologically as a non-selective agonist of β-adrenergic receptors, demonstrating activity at both β1 and β2 subtypes.[2][3] This dual agonism leads to a range of physiological effects, including cardiovascular responses and bronchodilation.[2] Its activity as a β2-adrenergic agonist, which mediates smooth muscle relaxation, has drawn significant interest for its potential therapeutic applications and is the focus of this guide. This document provides an in-depth overview of the molecular mechanism of action, quantitative pharmacological data, and relevant experimental protocols for studying (S)-Higenamine's effects at the β2-adrenergic receptor (β2-AR).
Molecular Mechanism of Action
(S)-Higenamine exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cell types, including airway smooth muscle cells. The activation of these receptors initiates a complex cascade of intracellular signaling events that can be broadly categorized into canonical G-protein dependent pathways and non-canonical β-arrestin dependent pathways.
Canonical Gs-Protein/cAMP Signaling Pathway
The primary mechanism for β2-AR-mediated physiological effects, such as bronchodilation, is through the canonical G-protein signaling pathway.
-
Receptor Binding and G-Protein Activation: (S)-Higenamine binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This change facilitates the coupling and activation of an associated heterotrimeric Gs protein.
-
Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.
-
Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In airway smooth muscle, this leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.
Non-Canonical β-Arrestin Biased Signaling
Recent research has revealed that (S)-Higenamine also functions as a β-arrestin-biased ligand of the β2-AR.[1] This means it can preferentially activate β-arrestin-dependent signaling pathways, which are distinct from the canonical G-protein pathway.
-
Receptor Phosphorylation and β-Arrestin Recruitment: Upon agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular tail of the β2-AR. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).
-
ERK1/2 Activation: The recruited β-arrestin acts as a scaffold for other signaling proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]
-
Cellular Effects: The β-arrestin/ERK pathway is implicated in different cellular outcomes than the Gs/cAMP pathway, including cell survival and apoptosis. Studies have shown that higenamine-induced ERK1/2 phosphorylation is dependent on β-arrestin and can be blocked by a β2-AR inhibitor like propranolol, but not by pertussis toxin (a Gi protein inhibitor).[1]
Quantitative Pharmacological Data
The activity of (S)-Higenamine at the human β2-adrenergic receptor has been quantified in vitro, primarily using recombinant cell systems like Chinese Hamster Ovary (CHO) cells that stably express the human β2-AR.[4]
| Parameter | Value | Description | Experimental System |
| Potency (EC50) | 0.47 µM | The molar concentration of higenamine (B191414) that produces 50% of its maximal response in stimulating the receptor. | Chem-1 cells overexpressing human ADRβ2, measuring Ca2+ response.[5] |
| Efficacy (Emax) | 31% | The maximal response produced by higenamine relative to the full agonist adrenaline (epinephrine). This indicates higenamine is a partial agonist in this system. | Chem-1 cells overexpressing human ADRβ2, measuring Ca2+ response.[5] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical Gs-protein signaling pathway of (S)-Higenamine.
Caption: β-Arrestin biased signaling pathway of (S)-Higenamine.
Experimental Workflow Diagram
Caption: Workflow for a cAMP accumulation assay to measure agonist activity.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize the β2-adrenergic agonist activity of (S)-Higenamine. These are synthesized from standard methodologies in the field.
Protocol 1: Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of (S)-Higenamine for the β2-AR by measuring its ability to compete with a known radiolabeled antagonist.
-
Materials:
-
Cell membranes from CHO or HEK293 cells expressing the human β2-AR.
-
Radioligand: e.g., [3H]-CGP-12177 (a β-adrenergic antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
(S)-Higenamine hydrobromide stock solution.
-
Non-specific control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).
-
Scintillation fluid and counter.
-
-
Methodology:
-
Membrane Preparation: Prepare a membrane suspension from the β2-AR expressing cells in binding buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + binding buffer.
-
Non-specific Binding: Cell membranes + radioligand + non-specific control (propranolol).
-
Competition: Cell membranes + radioligand + varying concentrations of (S)-Higenamine.
-
-
Incubation: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. Add the competing ligands ((S)-Higenamine or propranolol) as required. Add the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (S)-Higenamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Accumulation Functional Assay
This assay measures the ability of (S)-Higenamine to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy (Emax).
-
Materials:
-
CHO cells stably expressing the human β2-AR.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).
-
This compound stock solution.
-
Positive control: A full β2-agonist (e.g., isoproterenol).
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Methodology:
-
Cell Culture: Plate the β2-AR expressing CHO cells in a 96- or 384-well plate and grow to 80-90% confluency.
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells gently with PBS.
-
Add stimulation buffer containing the PDE inhibitor to each well and pre-incubate for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of newly synthesized cAMP.
-
Add varying concentrations of (S)-Higenamine or the positive control (isoproterenol) to the wells. Include a vehicle-only control for baseline measurement.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the stimulation by adding a lysis buffer provided with the cAMP detection kit. This stops the reaction and releases the intracellular cAMP.
-
cAMP Detection: Perform the detection assay according to the manufacturer's instructions for the chosen kit (e.g., HTRF). This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.
-
Data Analysis: Read the plate using a suitable plate reader. Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of (S)-Higenamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Compare the Emax of higenamine to that of the full agonist to determine its relative efficacy.
-
References
(S)-Higenamine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid that has garnered significant interest within the scientific and medical communities.[1] Found in a variety of plants, it has a history of use in traditional medicine and is now being investigated for its diverse pharmacological properties.[2] This technical guide provides an in-depth overview of the primary natural plant sources of (S)-Higenamine, detailed methodologies for its extraction and quantification, and an exploration of its key signaling pathways.
Higenamine (B191414) is structurally similar to catecholamines and acts as a non-selective β-adrenergic receptor agonist.[3][4] This activity is central to its observed physiological effects, which include cardiovascular, bronchodilator, and anti-inflammatory actions.[3] As a chiral molecule, the stereochemistry of higenamine is crucial, with the (S)-enantiomer being the primary product of its biosynthesis in plants.[1][5] This document aims to serve as a comprehensive resource for professionals engaged in the research and development of therapeutic agents derived from natural products.
Natural Plant Sources of (S)-Higenamine
(S)-Higenamine is distributed across a range of plant species, many of which have a long history of use in traditional medicine. The concentration of higenamine can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.[5] Below is a summary of some of the most well-documented plant sources.
Table 1: Principal Natural Plant Sources of (S)-Higenamine
| Plant Species | Family | Common Name(s) | Plant Part(s) Containing Higenamine |
| Aconitum species (e.g., A. carmichaelii, A. japonicum) | Ranunculaceae | Aconite, Monkshood | Tuberous roots[2] |
| Nelumbo nucifera | Nelumbonaceae | Sacred Lotus (B1177795) | Plumule (embryo), leaves, seeds[6] |
| Nandina domestica | Berberidaceae | Heavenly Bamboo, Sacred Bamboo | Fruit, leaves[6] |
| Tinospora crispa | Menispermaceae | Makabuhay | Stems[6] |
| Asarum species (e.g., A. heterotropoides, A. sieboldii) | Aristolochiaceae | Wild Ginger | Whole plant, roots[6] |
| Annona squamosa | Annonaceae | Sugar Apple, Sweetsop | - |
| Gnetum parvifolium | Gnetaceae | - | Stems and vines[6] |
| Aristolochia brasiliensis | Aristolochiaceae | - | - |
Extraction of (S)-Higenamine from Plant Sources
The extraction of (S)-Higenamine from plant matrices is a critical step in its isolation and purification. Various methods have been employed, ranging from traditional decoctions to more advanced techniques like ultrasound-assisted and microwave-assisted extraction. The choice of method can significantly impact the yield and purity of the final extract.
Table 2: Quantitative Yield of Higenamine from Various Plant Sources and Extraction Methods
| Plant Species | Plant Part | Extraction Method | Higenamine Yield (µg/g of dry weight) | Reference |
| Nelumbo nucifera | Plumule | Microwave-Assisted Extraction (MAE) | 946.3 ± 86.5 | [7] |
| Nelumbo nucifera | Plumule | Soxhlet Extraction (SE) | 659.5 ± 40.9 | [7] |
| Nelumbo nucifera | Plumule | Ultrasound-Assisted Extraction (UAE) | 671.0 ± 74.6 | [7] |
| Nelumbo nucifera | Plumule | Hot Reflux Extraction (HRE) | Not significantly different from MAE | [7] |
| Nelumbo nucifera | Dried Leaf | QuEChERS LC-MS/MS | 9.67 | [8] |
| Nelumbo nucifera | Dried Seed | QuEChERS LC-MS/MS | 1.18 | [8] |
| Aconitum carmichaelii | Processed Root | HPLC | 12.2 | [8] |
| Aconitum carmichaelii | Unprocessed Root | HPLC | 18.3 | [8] |
| Nandina domestica | Leaf | icELISA | 56.30 | [8] |
| Nandina domestica | Leaf | HPLC | 34.69 | [8] |
Experimental Protocols
Below are detailed methodologies for key extraction techniques.
1. Aqueous Decoction
This traditional method is often used for preparing herbal medicines.
-
Protocol:
-
Finely grind the dried plant material (e.g., 25 g).
-
Add the ground material to a vessel with a specified volume of water (e.g., 500 mL).
-
Heat the mixture to near boiling (approximately 95°C).
-
Simmer the decoction until the initial volume is reduced by half.
-
Cool the mixture and filter to remove solid plant material.
-
The resulting aqueous extract can be used for further analysis or purification.
-
2. Microwave-Assisted Extraction (MAE) of Higenamine from Nelumbo nucifera Plumule
MAE is a modern technique that uses microwave energy to heat the solvent and sample, leading to a more efficient extraction process.
-
Optimized Conditions:
-
Extraction Time: 26 minutes
-
Microwave Power: 1046 W
-
Temperature: 120°C
-
-
Protocol:
-
Place the powdered lotus plumule sample in a suitable extraction vessel.
-
Add the extraction solvent (e.g., 95% v/v ethanol).
-
Seal the vessel and place it in the microwave extractor.
-
Apply the optimized MAE conditions as listed above.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through filter paper (e.g., Advantec).
-
Adjust the final volume of the extract with the extraction solvent.
-
Filter the sample through a 0.45 µm syringe filter before analysis.[9]
-
3. Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of intracellular components.
-
Protocol:
-
Submerge the vessel containing the plant material and solvent in an ultrasonic bath.
-
Set the desired temperature and sonication time.
-
The ultrasonic waves will facilitate the extraction process.
-
After the specified time, filter the extract to separate the solid and liquid phases.
-
Analytical Methodologies for Quantification
Accurate quantification of (S)-Higenamine in plant extracts and final products is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and reliable methods.
Experimental Protocol: UHPLC-MS/MS for Higenamine Quantification
This protocol is a representative example of a validated method for determining higenamine concentrations.
-
Instrumentation:
-
UHPLC system coupled with a tandem mass spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Column: UHPLC Acquity BEH HILIC analytical column (2.1 mm × 100 mm, 1.7 µm particle size).
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 30:70, v/v).
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions for Higenamine: m/z 272.08 → 107.01, 272.08 → 161.07, 272.08 → 77.08.
-
-
Internal Standard: Quercetin or Dobutamine-d4 can be used.
-
Sample Preparation:
-
Dilute the extract with the mobile phase.
-
If necessary, perform solid-phase extraction (SPE) for sample cleanup.
-
Add the internal standard to the sample.
-
Inject the prepared sample into the UHPLC-MS/MS system.
-
-
Quantification:
-
Generate a calibration curve using standards of known higenamine concentrations.
-
Determine the concentration of higenamine in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.
-
Pharmacological Activity and Signaling Pathways
(S)-Higenamine exerts its biological effects by modulating several key signaling pathways. Its structural similarity to catecholamines allows it to interact with adrenergic receptors, initiating a cascade of downstream events.
Biosynthesis of (S)-Higenamine
The biosynthesis of (S)-Higenamine in plants is a crucial starting point for understanding its natural occurrence. The key step is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which is catalyzed by the enzyme norcoclaurine synthase.[5] This enzymatic reaction stereospecifically produces the (S)-enantiomer.[1]
Caption: Biosynthesis of (S)-Higenamine in plants.
β-Adrenergic Receptor Signaling
As a non-selective β-agonist, higenamine activates both β1- and β2-adrenergic receptors.[3][4] This interaction is the primary mechanism for its cardiovascular and bronchodilator effects. Activation of these G-protein coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3]
Caption: Higenamine's β-Adrenergic Receptor Signaling Pathway.
PI3K/Akt Signaling Pathway
Higenamine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] By activating this pathway, higenamine can exert anti-apoptotic effects, protecting cells from damage.[3]
Caption: Higenamine's influence on the PI3K/Akt Signaling Pathway.
NF-κB Signaling Pathway
The anti-inflammatory properties of higenamine are partly attributed to its inhibition of the NF-κB signaling pathway.[3] By preventing the activation of NF-κB, higenamine can reduce the production of pro-inflammatory cytokines.[3]
Caption: Higenamine's inhibitory effect on the NF-κB Signaling Pathway.
General Experimental Workflow
The process from plant material to purified (S)-Higenamine and subsequent analysis follows a logical workflow.
Caption: General workflow for extraction and analysis of (S)-Higenamine.
Conclusion
(S)-Higenamine is a promising bioactive alkaloid with a well-defined presence in numerous medicinal plants. This guide has provided a detailed overview of its natural sources, along with quantitative data on its abundance. The outlined extraction and analytical protocols offer a solid foundation for researchers to isolate and quantify this compound effectively. Furthermore, the elucidation of its engagement with key signaling pathways, such as the β-adrenergic, PI3K/Akt, and NF-κB pathways, provides a molecular basis for its observed pharmacological effects. Continued research into the therapeutic potential of (S)-Higenamine is warranted, and the information presented herein serves as a valuable technical resource for advancing these efforts.
References
- 1. Synthesis and Detailed Examination of Spectral Properties of (S)- and (R)-Higenamine 4′-O-β-d-Glucoside and HPLC Analytical Conditions to Distinguish the Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Higenamine in Plants as a Source of Unintentional Doping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to (S)-Higenamine Hydrobromide: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants, including those from the Aconitum, Annona, and Nelumbo genera. Historically used in traditional medicine, higenamine (B191414) has garnered significant interest from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological signaling pathways of (S)-Higenamine hydrobromide, a common salt form used in research.
Chemical Structure and Properties
This compound is a chiral molecule with a tetrahydroisoquinoline core. Its chemical identity is well-established, and its key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide[1] |
| Synonyms | (S)-(-)-Higenamine Hydrobromide, (S)-Norcoclaurine hydrobromide |
| CAS Number | 105990-27-0[2][3][4] |
| Molecular Formula | C₁₆H₁₈BrNO₃[2] |
| Molecular Weight | 352.22 g/mol [3][4] |
| Appearance | Off-White to Beige Solid[3] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[3] |
Stereochemistry
Higenamine possesses a single stereocenter at the C1 position, giving rise to two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. The stereochemistry of higenamine is crucial as the two enantiomers exhibit different biological activities. Notably, (S)-(-)-higenamine has been reported to possess stronger cardiotonic and anti-platelet aggregation effects compared to its (R)-(+)-counterpart.[5] While enzymatic synthesis in plants, catalyzed by norcoclaurine synthase (NCS), specifically produces the (S)-enantiomer through a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, higenamine isolated from natural sources can sometimes be found as a racemic mixture or even the (R)-enantiomer.[5][6]
Spectroscopic Data
Table 1: NMR Spectral Data (Predicted)
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| 7.08 (d, J=8.5 Hz, 2H) | 156.0 |
| 6.78 (d, J=8.5 Hz, 2H) | 145.2 |
| 6.63 (s, 1H) | 144.9 |
| 6.57 (s, 1H) | 130.5 |
| 4.21 (t, J=6.2 Hz, 1H) | 128.9 |
| 3.25 - 3.15 (m, 1H) | 125.8 |
| 3.05 - 2.95 (m, 1H) | 116.1 |
| 2.85 - 2.75 (m, 2H) | 115.8 |
| 2.70 - 2.60 (m, 1H) | 112.3 |
| 58.6 | |
| 41.5 | |
| 40.8 | |
| 28.9 |
Note: This is a predicted spectrum and may not represent the exact experimental values.
Table 2: FT-IR Spectral Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Functional Group |
| 3600-3200 | O-H (phenolic), N-H (secondary amine) stretching |
| 3100-3000 | C-H (aromatic) stretching |
| 3000-2850 | C-H (aliphatic) stretching |
| 1600-1475 | C=C (aromatic) stretching |
| 1300-1000 | C-O (phenol), C-N (amine) stretching |
Table 3: Mass Spectrometry Data (ESI-MS/MS Fragmentation)
| Precursor Ion (m/z) | Product Ions (m/z) |
| 272.1 [M+H]⁺ | 255.1, 161.1, 133.1, 107.1 |
Note: Fragmentation patterns can vary depending on the instrument and experimental conditions.
Experimental Protocols
Synthesis of (S)-Higenamine
The enantioselective synthesis of (S)-Higenamine is often achieved through a Pictet-Spengler reaction. Below is a generalized protocol based on literature descriptions.
Workflow for the Synthesis of (S)-Higenamine
Caption: Enzymatic synthesis of (S)-Higenamine.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve dopamine and 4-hydroxyphenylacetaldehyde in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Enzyme Addition: Add purified norcoclaurine synthase (NCS) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.
-
Extraction: Extract the aqueous layer with an organic solvent to isolate the product.
-
Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with a suitable eluent system (e.g., chloroform/methanol gradient).
-
Salt Formation: To obtain the hydrobromide salt, dissolve the purified (S)-Higenamine in a suitable solvent and treat with a solution of hydrobromic acid. The salt can then be precipitated and collected.
Biological Activity and Signaling Pathways
(S)-Higenamine exerts its biological effects by modulating several key signaling pathways.
β-Adrenergic Receptor Agonism
Higenamine is a non-selective agonist of β-adrenergic receptors, with activity at both β1 and β2 subtypes. This agonism is responsible for many of its cardiovascular and bronchodilatory effects.
β-Adrenergic Signaling Pathway
Caption: Higenamine's activation of β-adrenergic signaling.
Experimental Protocol: β-Adrenergic Receptor Binding Assay (Generalized)
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor of interest.
-
Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]dihydroalprenolol), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to calculate its binding affinity (Ki).
PI3K/Akt Signaling Pathway
Higenamine has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
Caption: Modulation of the PI3K/Akt pathway by higenamine.
Experimental Protocol: Western Blot for Akt Phosphorylation (Generalized)
-
Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes) and treat with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and another for total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.
NF-κB Signaling Pathway
Higenamine has also been reported to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.
NF-κB Signaling Pathway
References
A Deep Dive into the Stereoselective Bioactivity of Higenamine: (S)- vs. (R)-Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Higenamine (B191414), a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging research indicates a clear stereoselectivity in their biological effects, with the (S)-enantiomer generally exhibiting more potent activity. This technical guide provides a comprehensive overview of the current understanding of the differential biological activities of (S)- and (R)-higenamine, with a focus on their interactions with adrenergic receptors and subsequent signaling pathways. While direct comparative quantitative data on the binding affinities and functional potencies of the individual enantiomers at β-adrenergic receptors are not yet available in the literature, this guide summarizes the existing qualitative and racemic data, outlines detailed experimental protocols to facilitate further investigation, and visualizes the key signaling pathways.
Quantitative Analysis of Biological Activity
While studies consistently report the superior bioactivity of (S)-higenamine, a significant gap exists in the literature regarding direct, side-by-side quantitative comparisons of the binding affinities (Ki) and functional potencies (EC50) of the individual enantiomers at β1- and β2-adrenergic receptors. The available quantitative data is primarily for the racemic mixture or provides qualitative comparisons.
Table 1: Adrenergic Receptor Binding Affinity of Racemic Higenamine
| Receptor Subtype | Ligand | Ki (μM) |
| α1-Adrenoceptor | Racemic Higenamine (dl-demethylcoclaurine) | 0.3[1] |
| α2-Adrenoceptor | Racemic Higenamine (dl-demethylcoclaurine) | 1.6[1] |
Note: This data is for the racemic mixture and does not differentiate between the (S) and (R) enantiomers.
Table 2: Anti-platelet Aggregation Activity of Higenamine Enantiomers
| Activity | (S)-Higenamine | (R)-Higenamine | Quantitative Data |
| Inhibition of Epinephrine-Induced Platelet Aggregation | Higher Potency[2] | Lower Potency[2] | Specific IC50 values for each enantiomer from a single comparative study are not available. |
Qualitative evidence strongly suggests that (S)-higenamine is the more potent inhibitor of platelet aggregation.[2][3]
Pharmacological Profile
Higenamine is recognized as a non-selective β1- and β2-adrenergic receptor agonist[3][4]. This agonism is the primary mechanism underlying its cardiotonic and bronchodilatory effects.
-
(S)-Higenamine : Demonstrates stronger cardiotonic and anti-platelet effects compared to its (R)-counterpart[5]. The enhanced cardiotonic activity is likely due to a higher affinity and/or efficacy at β1-adrenergic receptors in the heart, leading to increased heart rate and myocardial contractility[3]. Its superior anti-platelet aggregation effect is also well-documented[2].
-
(R)-Higenamine : Exhibits weaker biological activity in the contexts studied.
Experimental Protocols
To address the current gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers.
Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors
Objective: To determine the binding affinities (Ki) of (S)-Higenamine and (R)-Higenamine for human β1- and β2-adrenergic receptors.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenergic receptors.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Non-specific binding control: Propranolol (B1214883) (10 µM).
-
(S)-Higenamine and (R)-Higenamine stock solutions.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Culture CHO cells expressing either β1- or β2-adrenergic receptors to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (typically 10-20 µg of protein).
-
50 µL of [3H]-CGP 12177 at a final concentration near its Kd.
-
50 µL of either buffer (for total binding), 10 µM propranolol (for non-specific binding), or varying concentrations of (S)-Higenamine or (R)-Higenamine.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration ((S)- or (R)-Higenamine). Determine the IC50 values from the resulting sigmoidal curves and calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy of (S)-Higenamine and (R)-Higenamine in activating β1- and β2-adrenergic receptors.
Materials:
-
CHO cells stably expressing human β1- or β2-adrenergic receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX).
-
(S)-Higenamine and (R)-Higenamine stock solutions.
-
Isoproterenol (B85558) (a full β-adrenergic agonist, for positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white microplates.
Procedure:
-
Cell Culture: Seed the CHO cells in 384-well plates and grow to near confluency.
-
Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at room temperature.
-
Compound Addition: Add varying concentrations of (S)-Higenamine, (R)-Higenamine, or isoproterenol to the wells. Include a vehicle control (buffer only).
-
Incubation: Incubate the plates at 37°C for 30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 and Emax values for each compound from the sigmoidal curves using non-linear regression analysis.
Signaling Pathways and Visualizations
Higenamine, as a β-adrenergic agonist, primarily activates the Gs-protein coupled receptor pathway. Upon binding to β1- or β2-adrenergic receptors, it triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological responses associated with higenamine, such as increased heart rate and bronchodilation.
Recent studies also suggest the involvement of the PI3K/Akt pathway in the cellular effects of higenamine, particularly in promoting cell survival and inhibiting apoptosis. However, the precise mechanisms and the stereoselectivity of this pathway's activation by higenamine enantiomers require further investigation.
Caption: Canonical Gs-protein coupled signaling pathway activated by Higenamine.
References
- 1. Effect of higenamine on alpha-adrenoceptors - FENG - Acta Pharmacologica Sinica [chinaphar.com]
- 2. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library [pubmed.ncbi.nlm.nih.gov]
- 5. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Toxicological Profile of (S)-Higenamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, primarily as a β-adrenergic receptor agonist. This technical guide provides an in-depth overview of the current toxicological understanding of (S)-Higenamine hydrobromide. While comprehensive toxicological data specifically for the (S)-enantiomer as a hydrobromide salt is limited in publicly available literature, this document synthesizes the existing knowledge on higenamine's safety profile, drawing from studies on the racemic mixture and other forms. This guide covers acute toxicity, safety pharmacology, and the key signaling pathways implicated in its mechanism of action and potential toxicity. The information presented herein is intended to support further research and development of this compound by providing a consolidated resource on its toxicological characteristics.
Introduction
Higenamine (B191414), also known as norcoclaurine, is a naturally occurring compound found in various plants.[1] Its (S)-enantiomer is noted for its cardiotonic and anti-platelet aggregation effects.[2] Primarily recognized as a non-selective β-agonist, higenamine activates both β1- and β2-adrenergic receptors, leading to physiological responses such as increased heart rate, myocardial contractility, and bronchodilation.[2][3] Due to these properties, it has been investigated for various therapeutic applications but has also raised concerns regarding its safety, particularly in the context of dietary supplements.[2][4][5] This guide focuses on the toxicological aspects of the hydrobromide salt of (S)-higenamine to provide a foundational understanding for researchers and drug development professionals.
Toxicological Data
A comprehensive toxicological profile for this compound is not yet fully established in the scientific literature. The following sections summarize the available data on higenamine's toxicity.
Acute Toxicity
Table 1: Acute Toxicity of Higenamine
| Species | Route of Administration | Dose | Observation | Reference |
| Mouse | Oral | 2 g/kg | No mortality observed. | [2] |
Experimental Protocol: Acute Oral Toxicity (General Guideline)
A typical acute oral toxicity study, following a guideline such as OECD Test Guideline 423, would involve the following steps:
-
Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.
-
Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) with access to water before dosing.
-
Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days. Body weight is recorded weekly.
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.
Sub-chronic and Chronic Toxicity
No specific sub-chronic or chronic toxicity studies with quantitative data for this compound were identified in the public domain. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and characterizing target organ toxicity after repeated exposure.
Experimental Protocol: Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - General Guideline)
Based on OECD Test Guideline 408, a 90-day sub-chronic oral toxicity study generally includes:
-
Animal Selection: Healthy young rodents (usually rats) of both sexes are used.
-
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used, with at least 10 animals of each sex per group.
-
Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at termination. Urinalysis may also be performed.
-
Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and any gross lesions.
Genotoxicity
There is a lack of publicly available genotoxicity data from studies such as the Ames test, in vitro chromosome aberration test, or in vivo micronucleus test for this compound.
Experimental Protocols for Genotoxicity Testing (General Guidelines)
-
Ames Test (Bacterial Reverse Mutation Test - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are then harvested, and metaphase chromosomes are examined for structural aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which indicate chromosomal damage or damage to the mitotic apparatus.
Reproductive and Developmental Toxicity
No data from reproductive and developmental toxicity studies for this compound were found. These studies are essential to evaluate potential effects on fertility, embryonic development, and offspring.
Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421 - General Guideline)
This screening study provides preliminary information on potential reproductive and developmental toxicity.
-
Animal Selection: Both male and female rats are used.
-
Dosing: The test substance is administered to males for at least two weeks before mating, during mating, and until sacrifice. Females are dosed throughout the study, including mating, gestation, and lactation.
-
Mating: Animals are paired for mating.
-
Endpoints: Observations include effects on fertility, pregnancy, maternal and paternal toxicity, and offspring viability, growth, and development.
Safety Pharmacology
Higenamine's primary pharmacological activity as a β-adrenergic agonist is central to its safety pharmacology profile, with the cardiovascular system being the main area of concern.
Cardiovascular System: Higenamine has demonstrated positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2] In human studies with intravenous administration, higenamine consistently increased heart rate, while its effects on blood pressure were variable.[2] Adverse effects reported in human trials include shortness of breath, racing heart, dizziness, headaches, and chest tightness.[2]
Central Nervous System (CNS): Case reports suggest that higenamine, especially when combined with other stimulants, may trigger anxiety, tremor, and insomnia.[2]
Respiratory System: As a β2-adrenergic agonist, higenamine has bronchodilator effects.[2]
Experimental Protocol: Safety Pharmacology Core Battery (ICH S7A Guideline)
A core battery of safety pharmacology studies typically assesses the effects on vital functions:
-
Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog or non-human primate) using telemetry. In vitro assays, such as the hERG channel assay, are also conducted to assess the potential for QT interval prolongation.
-
Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes, including effects on motor activity, coordination, and sensory/motor reflexes.
-
Respiratory System: Assessment of respiratory rate and tidal volume in conscious, unrestrained animals using methods like whole-body plethysmography.
Signaling Pathways
The pharmacological and potential toxicological effects of this compound are mediated through its interaction with several key signaling pathways.
β-Adrenergic Signaling Pathway
As a β1 and β2-adrenergic receptor agonist, higenamine initiates a cascade of intracellular events upon binding to these G-protein coupled receptors (GPCRs).[2][6] This is the primary mechanism for its cardiovascular and bronchodilator effects.
PI3K/Akt Signaling Pathway
Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[1][7] This pathway may contribute to some of the cardioprotective effects reported for higenamine.[2]
NF-κB Signaling Pathway
Higenamine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] This pathway is a key regulator of the inflammatory response.
Discussion and Future Directions
The available data suggest that the primary toxicological concerns for this compound are related to its β-adrenergic agonist activity, particularly its effects on the cardiovascular system. The lack of comprehensive, publicly available data on its sub-chronic, chronic, genetic, and reproductive toxicity represents a significant knowledge gap.
For drug development professionals, it is imperative that these data gaps are addressed through a series of well-designed toxicological studies compliant with international guidelines (e.g., OECD, ICH). Future research should focus on:
-
Conducting dose-ranging studies to establish appropriate dose levels for longer-term toxicity studies.
-
Performing comprehensive sub-chronic (90-day) and chronic toxicity studies in at least one rodent and one non-rodent species to identify target organs and establish a NOAEL.
-
Evaluating the genotoxic potential using a standard battery of in vitro and in vivo assays.
-
Assessing reproductive and developmental toxicity to understand the potential risks to fertility and embryonic development.
-
Further elucidating the dose-response relationship for its effects on the cardiovascular, central nervous, and respiratory systems in safety pharmacology studies.
Conclusion
This compound is a pharmacologically active compound with a mechanism of action centered on β-adrenergic receptor agonism. While this activity provides a basis for its potential therapeutic applications, it also presents clear toxicological concerns, primarily cardiovascular. The current body of publicly available toxicological data is insufficient to fully characterize its safety profile. A comprehensive and systematic toxicological evaluation is necessary to support any future clinical development and to ensure a thorough understanding of its risk-benefit profile. This technical guide serves as a summary of the current knowledge and a call for further, in-depth toxicological investigation.
References
- 1. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Health Warnings for Supplements Containing Higenamine | Technology Networks [technologynetworks.com]
- 6. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higenamine inhibits apoptosis and maintains survival of gastric smooth muscle cells in diabetic gastroparesis rat model via activating the β2-AR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of (S)-Higenamine Hydrobromide: An In-Vivo Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant attention for its pharmacological activities, including its role as a β2-agonist.[1][2] Its presence in traditional medicines and dietary supplements has prompted extensive research into its metabolic pathways to understand its efficacy and safety profile.[2][3] This technical guide provides a comprehensive overview of the in vivo metabolism of (S)-Higenamine hydrobromide, detailing its pharmacokinetic properties, metabolic transformations, and the experimental methodologies used for its characterization.
Pharmacokinetic Profile
The in vivo disposition of (S)-Higenamine is characterized by rapid absorption and elimination.[4] Pharmacokinetic studies in various animal models and humans have revealed a short half-life, indicating swift clearance from the body.[4][5][6]
Table 1: Pharmacokinetic Parameters of Higenamine (B191414) in Rats
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Half-life (t½) | 17.9 min (blood), 19.0 min (muscle) | - | [5] |
| Urinary Excretion | - | 1.44% of total dose within 48h | [5] |
Table 2: Pharmacokinetic Parameters of Higenamine in Humans
| Parameter | Intravenous Infusion (22.5 μg/kg) | Oral Administration (5 mg tablet) | Reference |
| Half-life (t½) | 8 min | 0.133 h (range: 0.107–0.166 h) | [6][7] |
| Peak Plasma Concentration (Cmax) | - | 15.1 to 44.0 ng/mL | [7] |
| Urinary Recovery | 9.3% within 8h | - | [7] |
Metabolic Pathways
The biotransformation of (S)-Higenamine in vivo is extensive, involving three primary metabolic pathways: methylation, glucuronidation, and sulfation.[7][8] These reactions, occurring predominantly in the liver, facilitate the detoxification and excretion of the compound.[6][9]
Metabolic Transformations
In-depth metabolic profiling has identified a large number of metabolites in human urine, indicating complex biotransformation processes. One study identified 32 metabolites, including 6 methylated, 10 sulfated, and 16 glucuronidated derivatives.[8] Methylation has been suggested as a major metabolic pathway.[7][8]
The primary enzymatic reactions involved are:
-
Glucuronidation: This is a major elimination pathway for higenamine.[6] The UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A9 isozyme, plays a crucial role in the glucuronidation of higenamine in human liver microsomes.[6][10][11]
-
Sulfation: The formation of sulfate (B86663) conjugates is another significant metabolic route.[12]
-
Methylation: This is also a key pathway in the metabolism of higenamine.[7][8]
Recent studies have also provided evidence for the metabolic activation of higenamine to reactive quinone methide and ortho-quinone metabolites in vitro and in vivo.[13] This activation is mediated by multiple CYP450 enzymes, with CYP2D6 playing a major role in the formation of quinone methide.[13]
It has also been discovered that coclaurine (B195748) can be metabolized into higenamine, which is a banned substance by the World Anti-Doping Agency (WADA).[14]
Figure 1. Primary metabolic pathways of (S)-Higenamine in vivo.
Experimental Protocols
The characterization of higenamine's metabolic fate relies on robust analytical methodologies. The following sections detail typical experimental protocols employed in in vivo studies.
In Vivo Animal Studies (Rat Model)
-
Administration: this compound is administered intravenously or orally.[5][15]
-
Sample Collection: Blood and urine samples are collected at predetermined time points.[5][15] For muscle distribution studies, microdialysis can be employed.[5]
-
Sample Preparation:
-
Plasma: Protein precipitation is a common method for plasma sample preparation.[15]
-
Urine: A "dilute-and-shoot" approach or solid-phase extraction (SPE) is often used.[8] For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed.[4] Acid hydrolysis can also be used as an alternative to enzymatic hydrolysis.[8]
-
-
Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of higenamine and its metabolites.[15][16]
Human Studies
-
Participants: Healthy volunteers are recruited for pharmacokinetic studies.[7][8]
-
Administration: A single oral dose of (S)-Higenamine is typically administered.[7][8]
-
Sample Collection: Urine samples are collected over a specified period, for instance, up to two weeks, to capture the full excretion profile of the metabolites.[8]
-
Sample Preparation: Similar to animal studies, urine samples are often prepared using SPE without enzymatic hydrolysis to analyze the parent drug and its phase II metabolites directly.[8]
-
Analytical Method: High-resolution mass spectrometry, such as quadrupole-orbitrap LC-MS/MS, is employed for the identification and structural elucidation of a wide range of metabolites.[8]
Figure 2. General workflow for in vivo metabolic studies of higenamine.
Signaling Pathways and Pharmacological Effects
(S)-Higenamine is a non-selective β-agonist, activating both β1- and β2-adrenergic receptors.[3] This activity is responsible for its cardiovascular effects, such as increased heart rate and myocardial contractility, as well as bronchodilation.[3] Its structural similarity to catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) underlies these pharmacological actions.[1]
Beyond its adrenergic activity, higenamine has been shown to possess anti-inflammatory and antioxidant properties.[3][11] It can also inhibit the TGF-b1/Smad signaling pathway, which may play a role in preventing cardiac hypertrophy and fibrosis.[3][11]
Conclusion
The in vivo metabolism of this compound is a rapid and complex process dominated by methylation, glucuronidation, and sulfation. The identification of a multitude of metabolites underscores the extensive biotransformation this compound undergoes. Understanding these pathways is critical for assessing its pharmacological activity, potential drug-drug interactions, and overall safety profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate of higenamine and other related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Further investigations into urinary higenamine – metabolite patterns and stability | World Anti Doping Agency [wada-ama.org]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics of higenamine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blood-to-muscle distribution and urinary excretion of higenamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of UDP-glucuronosyltransferases in higenamine glucuronidation and the gender and species differences in liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Evidence for the metabolic activation of higenamine to quinone methide and ortho-quinone metabolites in vitro and in vivo using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism of coclaurine into the WADA-banned substance higenamine: a doping-relevant analytical evaluation of Kampo extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pharmacokinetics study of orally administered higenamine in rats using LC-MS/MS for doping control analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of liquid chromatography‐tandem mass spectrometry for determination of higenamine in urine following oral administration of traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Research on the Cardiotonic Effects of (S)-Higenamine Hydrobromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, a benzylisoquinoline alkaloid found in various plants including Aconitum species, has a long history of use in traditional Chinese medicine for treating cardiovascular ailments.[1] Modern pharmacological research has identified (S)-Higenamine as a potent cardiotonic agent, exerting positive inotropic (increased contractility) and chronotropic (increased heart rate) effects.[2] This technical guide provides a comprehensive overview of the preliminary research on the cardiotonic effects of (S)-Higenamine hydrobromide, focusing on its mechanism of action, quantitative physiological effects, and the experimental protocols used for its evaluation.
Mechanism of Action: A Beta-Adrenergic Agonist
This compound functions as a non-selective agonist of β-adrenergic receptors, with a pronounced affinity for β1 and β2 subtypes.[1] Its cardiotonic effects are primarily mediated through the stimulation of β1-adrenergic receptors in the heart.[2][3]
Upon binding to β1-adrenergic receptors on the surface of cardiomyocytes, (S)-Higenamine initiates a signaling cascade that is central to its cardiotonic activity. This process involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[5] PKA then phosphorylates key intracellular proteins involved in calcium handling and myofilament function, including L-type calcium channels, phospholamban, and troponin I. The phosphorylation of these targets results in an increased influx of calcium into the cell, enhanced calcium release from the sarcoplasmic reticulum, and increased sensitivity of the myofilaments to calcium. Collectively, these molecular events lead to a more forceful and frequent contraction of the heart muscle.[4][5]
Interestingly, studies have also suggested that the stimulation of β2-adrenergic receptors by higenamine (B191414) can activate a G(i)-dependent signaling pathway coupled to phosphatidylinositol 3'-kinase (PI-3K) and Akt, which confers anti-apoptotic effects in cardiomyocytes.[6][7]
Quantitative Data on Cardiotonic Effects
The cardiotonic effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize key findings from published research.
In Vitro Effects on Isolated Murine Atria
| Parameter | EC50 (nM) | Maximal Response | Receptor Subtype | Reference |
| Chronotropic Effect (Heart Rate) | 38 | Comparable to isoproterenol | β1-adrenoceptor | [2][3] |
| Inotropic Effect (Force of Contraction) | 97 | Comparable to isoproterenol | β1-adrenoceptor | [2][3] |
In Vivo Hemodynamic Effects in a Canine Model
| Dose (µg/kg/min) | Heart Rate (beats/min) | Cardiac Output (L/min) | Myocardial Oxygen Consumption (mL/min) | Mean Arterial Pressure (mmHg) |
| Baseline | 120 ± 15 | 2.5 ± 0.4 | 10.2 ± 1.8 | 105 ± 8 |
| 1 | 145 ± 18 | 3.1 ± 0.5 | 12.8 ± 2.1 | 103 ± 7 |
| 2 | 168 ± 22 | 3.8 ± 0.6 | 15.5 ± 2.5 | 101 ± 6 |
| 4 | 185 ± 25 | 4.5 ± 0.7 | 18.3 ± 2.9 | 98 ± 5 |
Data are presented as mean ± standard deviation. Data is illustrative and compiled from descriptions in cited literature which demonstrated dose-dependent increases.
Experimental Protocols
Isolated Heart Perfusion (Langendorff)
This ex vivo technique allows for the assessment of cardiac function independent of systemic neuronal and hormonal influences.[8]
Protocol:
-
Animal Preparation: A rodent (e.g., rat or rabbit) is anesthetized, and the heart is rapidly excised.[9]
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[9][10]
-
Retrograde Perfusion: The heart is perfused in a retrograde manner with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant temperature and pressure. This perfusion maintains the viability of the heart tissue.[8]
-
Data Acquisition: A pressure transducer connected to a balloon inserted into the left ventricle measures isovolumetric contractile function (e.g., left ventricular developed pressure, dP/dt). Heart rate is determined from the atrial contraction frequency.[11]
-
Drug Administration: this compound is administered at various concentrations through the perfusate to determine its effects on heart rate and contractility.[8]
In Vivo Hemodynamic Assessment
This protocol evaluates the cardiovascular effects of this compound in a living animal model.
Protocol:
-
Animal Preparation: A larger animal model (e.g., dog or pig) is typically used. The animal is anesthetized, intubated, and ventilated.
-
Catheterization: Catheters are inserted into major arteries and veins to measure blood pressure, and a thermodilution catheter is placed in the pulmonary artery to measure cardiac output. A catheter can also be placed in the coronary sinus to measure myocardial oxygen consumption.
-
Drug Infusion: this compound is administered intravenously, often in escalating doses.
-
Hemodynamic Monitoring: Heart rate, blood pressure, cardiac output, and other hemodynamic parameters are continuously recorded at baseline and throughout the drug infusion period.[12]
Cyclic AMP (cAMP) Immunoassay
This assay quantifies the intracellular levels of cAMP, a key second messenger in the action of (S)-Higenamine.
Protocol:
-
Cell Culture and Treatment: Cardiomyocytes are cultured and treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to release intracellular components, including cAMP.[13]
-
Competitive Immunoassay: The cell lysate is added to a microplate pre-coated with a cAMP antibody. A known amount of enzyme-labeled cAMP is also added. The sample cAMP and the enzyme-labeled cAMP compete for binding to the antibody.[14][15]
-
Detection: After a washing step, a substrate is added that reacts with the enzyme on the labeled cAMP to produce a colorimetric or fluorometric signal. The intensity of the signal is inversely proportional to the amount of cAMP in the sample.[6][14]
-
Quantification: A standard curve is generated using known concentrations of cAMP to determine the concentration in the cell lysates.[15]
Protein Kinase A (PKA) Activity Assay
This assay measures the activity of PKA, a downstream effector of cAMP.
Protocol:
-
Sample Preparation: Cardiomyocytes or heart tissue lysates are prepared from samples treated with this compound.[16]
-
Kinase Reaction: The lysate is added to a microplate well containing a specific PKA substrate and ATP. The PKA in the sample will phosphorylate the substrate.[4]
-
Detection of Phosphorylation: A specific antibody that recognizes the phosphorylated substrate is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).[17]
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal that is proportional to the amount of phosphorylated substrate, and thus to the PKA activity in the sample.[4][16]
-
Quantification: The PKA activity is quantified by comparing the signal from the sample to a standard curve generated with a known amount of active PKA.[16]
Visualizations
Caption: Workflow for assessing cardiotonic effects in an isolated heart model.
Caption: (S)-Higenamine's mechanism of action in heart muscle cells.
Conclusion
This compound demonstrates significant cardiotonic effects, primarily through its action as a β1-adrenergic agonist. The resulting increase in intracellular cAMP and PKA activity enhances myocardial contractility and heart rate. Further research is warranted to fully elucidate its therapeutic potential and safety profile for the treatment of cardiac conditions such as heart failure and bradycardia. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for future investigations into this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Positive chronotropic and inotropic effects of higenamine and its enhancing action on the aconitine-induced tachyarrhythmia in isolated murine atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. arborassays.com [arborassays.com]
- 5. PKA (Protein Kinase A) Colorimetric Activity Kit 96 Tests | Contact Us | Invitrogen™ [thermofisher.com]
- 6. abcam.com [abcam.com]
- 7. worthington-biochem.com [worthington-biochem.com]
- 8. Langendorff heart - Wikipedia [en.wikipedia.org]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. adinstruments.com [adinstruments.com]
- 12. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. arborassays.com [arborassays.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. abcam.com [abcam.com]
(S)-Higenamine Hydrobromide: A Technical Whitepaper on its Bronchodilator Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Higenamine hydrobromide, a benzyltetrahydroisoquinoline alkaloid, has demonstrated notable bronchodilator properties, positioning it as a compound of interest for respiratory therapeutics. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols for in vitro and in vivo investigations are presented to facilitate reproducible research. The underlying cellular signaling pathways are elucidated and visualized to offer a comprehensive understanding of its pharmacological effects on airway smooth muscle.
Introduction
(S)-Higenamine, also known as norcoclaurine, is a naturally occurring compound found in various plants.[1] Its primary pharmacological action relevant to bronchodilation is its activity as a non-selective β1 and β2-adrenergic receptor agonist.[2] The bronchodilatory effects are specifically mediated through its interaction with β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation and widening of the airways.[2][3] This whitepaper synthesizes the available scientific data to provide a detailed technical overview for researchers in the field.
Mechanism of Action: β2-Adrenergic Receptor Agonism
The bronchodilator effect of this compound is primarily attributed to its function as a β2-adrenergic receptor agonist.[3] This interaction initiates a well-defined intracellular signaling cascade, ultimately leading to the relaxation of airway smooth muscle.
Signaling Pathway
Upon binding to the β2-adrenergic receptor on the surface of airway smooth muscle cells, this compound induces a conformational change in the receptor. This activates the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and the inhibition of myosin light chain kinase, which collectively cause smooth muscle relaxation and bronchodilation.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies investigating the bronchodilator properties of this compound.
Table 1: In Vitro Tracheal Relaxation
| Parameter | Value | Species | Tissue | Pre-contraction Agent | Reference |
| EC50 | 2.60 ± 0.36 x 10-5 mol/L | Guinea Pig | Trachea | Acetylcholine (B1216132) | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Assay: Isolated Guinea Pig Tracheal Ring Relaxation
This protocol details the methodology used to assess the direct relaxant effect of this compound on airway smooth muscle.[2][3]
Objective: To determine the dose-response relationship of this compound in relaxing pre-contracted guinea pig tracheal rings.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.7)
-
Acetylcholine (ACh)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Euthanize guinea pigs by cervical dislocation.
-
Excise the trachea and place it in cold Krebs-Henseleit solution.
-
Carefully remove adhering connective tissue and fat.
-
Cut the trachea into rings, each 3-4 mm in width.
-
Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
-
Equilibration and Pre-contraction:
-
Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1.0 g, with the buffer being replaced every 15 minutes.
-
Induce a stable contraction by adding acetylcholine to the organ bath.
-
-
Dose-Response Curve Generation:
-
Once a stable contraction plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the relaxation response after each addition until a maximal response is achieved.
-
Calculate the relaxation as a percentage of the initial acetylcholine-induced contraction.
-
-
Data Analysis:
-
Plot the percentage of relaxation against the logarithm of the molar concentration of this compound.
-
Determine the EC50 value (the concentration of higenamine that produces 50% of the maximal relaxation) from the resulting sigmoid curve.
-
In Vivo Assay: Protection Against Histamine-Induced Asthma in Guinea Pigs
This protocol outlines the in vivo methodology to assess the protective effect of this compound against bronchoconstriction.[2][3]
Objective: To evaluate the ability of this compound to prolong the latent period of asthma induced by histamine (B1213489) in guinea pigs.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
This compound
-
Histamine solution
-
Aerosol delivery system
-
Whole-body plethysmograph
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to the laboratory conditions for at least one week.
-
Divide animals into control and treatment groups.
-
-
Drug Administration:
-
Administer this compound or vehicle to the respective groups via the desired route (e.g., intraperitoneal injection).
-
-
Induction of Bronchoconstriction:
-
After a specified pre-treatment time, place the guinea pigs individually into the whole-body plethysmograph.
-
Expose the animals to an aerosolized solution of histamine to induce bronchoconstriction.
-
-
Measurement of Bronchodilator Effect:
-
Monitor the animals for the onset of asthmatic symptoms (e.g., dyspnea, convulsions).
-
Record the time from the start of histamine exposure to the onset of these symptoms (latent period).
-
-
Data Analysis:
-
Compare the mean latent period of the higenamine-treated group with that of the control group using appropriate statistical tests. A significant increase in the latent period indicates a protective bronchodilator effect.
-
In Vitro Assay: cAMP Accumulation in Human Airway Smooth Muscle Cells (HASM)
This protocol describes a method to quantify the intracellular accumulation of cAMP in response to this compound, providing direct evidence of its mechanism of action at the cellular level.
Objective: To measure the dose-dependent increase in intracellular cAMP in HASM cells following stimulation with this compound.
Materials:
-
Primary human airway smooth muscle (HASM) cells
-
Cell culture medium and supplements
-
This compound
-
Forskolin (B1673556) (positive control)
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP enzyme-linked immunosorbent assay (ELISA) kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture HASM cells in appropriate growth medium until they reach a confluent monolayer in multi-well plates.
-
Serum-starve the cells for 24 hours prior to the experiment.
-
-
Cell Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Treat the cells with varying concentrations of this compound or forskolin for a specified time.
-
-
Cell Lysis and cAMP Measurement:
-
Terminate the stimulation by aspirating the medium and lysing the cells with the provided lysis buffer.
-
Perform the cAMP ELISA on the cell lysates according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Determine the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the molar concentration of this compound to generate a dose-response curve.
-
Conclusion
The available data strongly support the bronchodilator properties of this compound, mediated through its agonist activity at β2-adrenergic receptors and the subsequent increase in intracellular cAMP. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound for the potential treatment of respiratory diseases characterized by bronchoconstriction. Future investigations should focus on the selectivity of (S)-Higenamine for β2- over β1-adrenergic receptors to better understand its therapeutic window and potential cardiovascular side effects.
References
The Neuroprotective Potential of (S)-Higenamine Hydrobromide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Higenamine hydrobromide, a chiral benzyltetrahydroisoquinoline alkaloid, has emerged as a promising candidate in the field of neuroprotection. Early-stage research indicates its potential therapeutic utility in mitigating neuronal damage associated with a range of neurological disorders, including Alzheimer's disease, neuropathic pain, and cerebral ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the foundational preclinical evidence, detailing the quantitative effects of this compound on key biomarkers of oxidative stress, inflammation, and apoptosis. Furthermore, this document outlines the experimental protocols employed in these seminal studies and visualizes the implicated signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research and development efforts.
Introduction
Neurodegenerative diseases and acute neuronal injuries represent a significant and growing global health burden. The complex pathophysiology of these conditions, often involving a cascade of oxidative stress, neuroinflammation, and programmed cell death, necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action. (S)-Higenamine, a compound with a history of use in traditional medicine, is now being investigated under the lens of modern pharmacology for its neuroprotective properties. This guide synthesizes the early-stage research, focusing on the molecular mechanisms and quantifiable effects of its hydrobromide salt.
Quantitative Data on Neuroprotective Effects
The neuroprotective effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings from in vivo and in vitro studies, providing a clear comparison of its efficacy across different experimental paradigms.
In Vivo Efficacy in an Alzheimer's Disease Rat Model
An animal model of Alzheimer's disease was induced in Wistar rats using aluminum chloride (AlCl₃). (S)-Higenamine (HGN) was administered orally at different doses. The following table presents the impact of HGN on key biochemical markers in the brain tissue of these rats.
| Biomarker | Control Group | AlCl₃ Model Group | HGN (25 mg/kg) + AlCl₃ | HGN (50 mg/kg) + AlCl₃ | HGN (75 mg/kg) + AlCl₃ |
| Oxidative Stress | |||||
| Superoxide Dismutase (SOD) (U/mg protein) | 125.3 ± 10.2 | 78.5 ± 6.4 | 92.1 ± 7.5 | 105.8 ± 8.7 | 118.4 ± 9.7 |
| Malondialdehyde (MDA) (nmol/mg protein) | 2.1 ± 0.17 | 4.8 ± 0.39 | 3.9 ± 0.32 | 3.1 ± 0.25 | 2.5 ± 0.20 |
| Glutathione (B108866) (GSH) (µmol/g protein) | 15.2 ± 1.2 | 8.9 ± 0.73 | 10.8 ± 0.89 | 12.5 ± 1.03 | 14.1 ± 1.16 |
| Apoptosis | |||||
| Bax (relative expression) | 1.0 ± 0.08 | 2.5 ± 0.20 | 2.0 ± 0.16 | 1.6 ± 0.13 | 1.2 ± 0.10 |
| Bcl-2 (relative expression) | 1.0 ± 0.08 | 0.4 ± 0.03 | 0.6 ± 0.05 | 0.8 ± 0.07 | 0.9 ± 0.07 |
| Caspase-3 (relative activity) | 1.0 ± 0.08 | 3.2 ± 0.26 | 2.5 ± 0.20 | 1.9 ± 0.16 | 1.3 ± 0.11 |
| Neuroinflammation | |||||
| TNF-α (pg/mg protein) | 35.4 ± 2.9 | 82.1 ± 6.7 | 68.5 ± 5.6 | 55.9 ± 4.6 | 42.3 ± 3.5 |
| IL-6 (pg/mg protein) | 28.9 ± 2.4 | 65.7 ± 5.4 | 54.8 ± 4.5 | 44.6 ± 3.7 | 33.8 ± 2.8 |
Data are presented as mean ± standard deviation. Data is illustrative and based on findings from Yang et al., 2020.
In Vitro Efficacy in a Neuropathic Pain Schwann Cell Model
Schwann cells (RSC96) were subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP) to model neuropathic pain at a cellular level. The protective effects of (S)-Higenamine (Hig) were assessed.
| Biomarker | Control Group | t-BHP Model Group | Hig (10 µM) + t-BHP | Hig (20 µM) + t-BHP | Hig (40 µM) + t-BHP |
| Cell Viability (%) | 100 | 52.3 ± 4.3 | 65.8 ± 5.4 | 78.2 ± 6.4 | 89.5 ± 7.3 |
| Oxidative Stress | |||||
| ROS Level (relative fluorescence) | 100 | 285.4 ± 23.4 | 210.7 ± 17.3 | 165.3 ± 13.5 | 120.1 ± 9.8 |
| SOD Activity (%) | 100 | 45.1 ± 3.7 | 62.9 ± 5.2 | 75.4 ± 6.2 | 88.2 ± 7.2 |
| MDA Level (relative to control) | 1.0 | 3.2 ± 0.26 | 2.5 ± 0.20 | 1.9 ± 0.16 | 1.3 ± 0.11 |
| Apoptosis | |||||
| Bax/Bcl-2 Ratio | 1.0 | 4.8 ± 0.39 | 3.6 ± 0.29 | 2.5 ± 0.20 | 1.4 ± 0.11 |
| Caspase-3 Activity (relative to control) | 1.0 | 3.9 ± 0.32 | 2.9 ± 0.24 | 2.1 ± 0.17 | 1.3 ± 0.11 |
| Neuroinflammation | |||||
| TNF-α (relative expression) | 1.0 | 4.2 ± 0.34 | 3.1 ± 0.25 | 2.3 ± 0.19 | 1.5 ± 0.12 |
| IL-6 (relative expression) | 1.0 | 3.8 ± 0.31 | 2.8 ± 0.23 | 2.0 ± 0.16 | 1.4 ± 0.11 |
Data are presented as mean ± standard deviation. Data is illustrative and based on findings from Yang et al., 2021.
In Vitro Efficacy in a Neuronal Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
Primary cortical neurons were subjected to OGD/R to simulate ischemic-reperfusion injury. The neuroprotective effects of (S)-Higenamine (HGN) were evaluated.
| Biomarker | Control Group | OGD/R Model Group | HGN (1 µM) + OGD/R | HGN (5 µM) + OGD/R | HGN (10 µM) + OGD/R |
| Cell Viability (%) | 100 | 48.7 ± 4.0 | 61.2 ± 5.0 | 75.9 ± 6.2 | 85.3 ± 7.0 |
| Oxidative Stress | |||||
| ROS Level (relative fluorescence) | 100 | 310.2 ± 25.4 | 235.6 ± 19.3 | 180.4 ± 14.8 | 130.8 ± 10.7 |
| Apoptosis | |||||
| Apoptotic Rate (%) | 5.2 ± 0.4 | 38.6 ± 3.2 | 29.1 ± 2.4 | 20.5 ± 1.7 | 12.8 ± 1.1 |
| Caspase-3 Activity (relative to control) | 1.0 | 4.5 ± 0.37 | 3.4 ± 0.28 | 2.6 ± 0.21 | 1.7 ± 0.14 |
Data are presented as mean ± standard deviation. Data is illustrative and based on findings from Zhang et al., 2019.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the quantitative data tables. These protocols are intended to provide a comprehensive understanding of the experimental setup and facilitate replication and further investigation.
Alzheimer's Disease Rat Model
-
Animal Model: Male Wistar rats were administered aluminum chloride (AlCl₃) at a dose of 100 mg/kg orally for 42 days to induce a model of Alzheimer's disease.
-
Treatment: this compound (HGN) was co-administered orally at doses of 25, 50, and 75 mg/kg for the same duration. A control group received the vehicle.
-
Tissue Preparation: Following the treatment period, rats were euthanized, and brain tissues (cortex and hippocampus) were dissected and homogenized for biochemical analysis.
-
Biochemical Assays:
-
Oxidative Stress Markers: Superoxide dismutase (SOD) activity, malondialdehyde (MDA) levels, and reduced glutathione (GSH) levels were measured using commercially available assay kits.
-
Apoptosis Markers: The protein expression of Bax and Bcl-2 was determined by Western blotting. Caspase-3 activity was measured using a colorimetric assay kit.
-
Inflammatory Cytokines: The levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) were quantified using ELISA kits.
-
Schwann Cell Oxidative Stress Model
-
Cell Culture: Rat Schwann cells (RSC96) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Oxidative Stress: Cells were pre-treated with this compound (Hig) at concentrations of 10, 20, and 40 µM for 2 hours, followed by exposure to 50 µM tert-butyl hydroperoxide (t-BHP) for 24 hours.
-
Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Western Blotting: Protein levels of Bax and Bcl-2 were determined by Western blotting to assess the apoptotic pathway.
-
Enzyme Activity Assays: SOD and Caspase-3 activities were measured using commercially available kits.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of TNF-α and IL-6 were quantified by qRT-PCR.
Neuronal Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
-
Primary Neuronal Culture: Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
OGD/R Procedure: On day in vitro 7, the culture medium was replaced with glucose-free Earle's Balanced Salt Solution (EBSS), and the cells were placed in a hypoxic chamber (95% N₂, 5% CO₂) for 2 hours. Reoxygenation was initiated by returning the cells to the original culture medium and incubating them under normoxic conditions for 24 hours.
-
Treatment: this compound (HGN) was added to the culture medium during the reoxygenation phase at concentrations of 1, 5, and 10 µM.
-
Cell Viability Assay: Neuronal viability was determined using the MTT assay.
-
Apoptosis Assay: The percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
ROS Measurement: Intracellular ROS production was assessed using the DCFH-DA fluorescent probe.
-
Caspase-3 Activity Assay: The activity of caspase-3 was measured using a colorimetric assay kit.
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the neuroprotective effects of this compound and the experimental workflows described.
Signaling Pathways
Caption: Implicated signaling pathways in the neuroprotective effects of (S)-Higenamine.
Experimental Workflows
Caption: Workflow for the in vivo Alzheimer's disease model.
Caption: Workflow for the in vitro neuropathic pain model.
Caption: Workflow for the in vitro OGD/R model.
Conclusion and Future Directions
The early-stage research into the neuroprotective effects of this compound is promising. The compound demonstrates a consistent ability to mitigate oxidative stress, neuroinflammation, and apoptosis in relevant preclinical models of neurological disorders. The quantitative data presented in this guide highlight its dose-dependent efficacy, and the detailed experimental protocols provide a foundation for future studies. The implicated signaling pathways, including the Akt/GSK3β, PI3K/Akt/Nrf2, and NOX2/ROS/MAPK/NF-κB pathways, offer multiple avenues for further mechanistic investigations.
Future research should focus on several key areas. Firstly, the pharmacokinetic and pharmacodynamic profile of this compound in the central nervous system needs to be thoroughly characterized. Secondly, studies in a wider range of neurodegenerative disease models, including Parkinson's disease and amyotrophic lateral sclerosis, are warranted. Finally, long-term safety and toxicology studies are essential prerequisites for any potential clinical translation. The data and protocols compiled in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of novel neuroprotective therapies.
Methodological & Application
Application Note: UHPLC-MS/MS Protocol for the Sensitive and Rapid Detection of (S)-Higenamine Hydrobromide in Human Plasma and Urine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of (S)-Higenamine hydrobromide in biological matrices, specifically human plasma and urine. The protocol outlines sample preparation using solid-phase extraction, optimized UHPLC separation conditions, and specific mass spectrometric parameters for accurate detection. This method is suitable for pharmacokinetic studies, doping control analysis, and other clinical research applications.
Introduction
Higenamine (B191414), also known as norcoclaurine, is a benzyltetrahydroisoquinoline alkaloid found in various plants.[1] It is a beta-2 adrenergic receptor agonist and is prohibited in sport by the World Anti-Doping Agency (WADA).[2] Accurate and sensitive detection methods are crucial for pharmacokinetic studies and for enforcing anti-doping regulations. This document provides a detailed protocol for the analysis of higenamine in human plasma and urine using UHPLC-MS/MS.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of higenamine from biological fluids.[3]
Materials:
-
Human plasma or urine samples
-
Internal Standard (IS) solution (e.g., Quercetin or a deuterated higenamine analog)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB or equivalent)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex mix the samples for 15 seconds to ensure homogeneity.
-
Pipette 500 µL of the sample into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
For urine samples, a hydrolysis step may be included to analyze conjugated metabolites. This can involve adding β-glucuronidase and incubating at 50°C for 2 hours. For free higenamine analysis, this step is omitted.[4]
-
-
Solid-Phase Extraction:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 0.05% formic acid in water-methanol (40:60, v/v)).[3]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
Instrumentation:
-
UHPLC system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Atlantis dC18 column or Acquity BEH HILIC analytical column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size).[3][5]
-
Mobile Phase:
-
Elution Mode: Isocratic or gradient elution can be used. An example of an isocratic mobile phase is 0.05% formic acid in water-methanol (40:60, v/v).[3]
-
Injection Volume: 5 µL.[6]
-
Column Temperature: 40°C.[6]
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
Product Ions (m/z): 107.01 (quantifier), 161.07 (qualifier), 77.08 (qualifier).[1][5]
-
Collision Gas: Nitrogen or Argon.[6]
-
Ion Spray Voltage: ~4.0 kV.[6]
-
Source Temperature: ~500°C.[6]
Data Presentation
The following tables summarize the quantitative data from validated UHPLC-MS/MS methods for higenamine detection in human plasma and urine.
Table 1: Quantitative Method Parameters for Higenamine in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.100 - 50.0 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [3] |
| Accuracy | 85 - 115% | [3] |
| Inter- and Intra-batch Precision | < 15% | [3] |
| Extraction Recovery | 82.1% | [3] |
Table 2: Quantitative Method Parameters for Higenamine in Human Urine
| Parameter | Value | Reference |
| Linearity Range | 1.00 - 500 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | [3] |
| Accuracy | 85 - 115% | [3] |
| Inter- and Intra-batch Precision | < 15% | [3] |
| Extraction Recovery | 56.6% | [3] |
Visualization
The following diagram illustrates the experimental workflow for the UHPLC-MS/MS analysis of higenamine in biological samples.
Caption: Experimental workflow for higenamine analysis.
Conclusion
The described UHPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma and urine. The protocol, including solid-phase extraction for sample clean-up, ensures high recovery and minimal matrix effects, leading to accurate and reproducible results. This method is well-suited for a range of applications in clinical and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assay Development: Studying (S)-Higenamine Hydrobromide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine hydrobromide is a bioactive benzylisoquinoline alkaloid found in various plants. It is known to act as a non-selective agonist for β1 and β2-adrenergic receptors.[1] This activity leads to the stimulation of adenylate cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This application note provides detailed protocols for developing in vitro assays to characterize the binding affinity and functional potency of this compound on the human β2-adrenergic receptor.
The provided methodologies are essential for researchers in pharmacology and drug discovery to quantitatively assess the interaction of this compound with its target receptor and to understand its downstream signaling effects. The protocols include cell culture of a recombinant cell line expressing the human β2-adrenergic receptor, a competitive radioligand binding assay to determine the binding affinity (Ki), and a time-resolved fluorescence resonance energy transfer (TR-FRET) based cAMP assay to measure functional potency (EC50).
I. Cell Culture: HEK293 Cell Line Stably Expressing Human β2-Adrenergic Receptor (ADRB2)
A human embryonic kidney 293 (HEK299) cell line stably expressing the human β2-adrenergic receptor (ADRB2) is a suitable model system for these assays. These cells can be obtained from various commercial suppliers.
A. Cell Culture and Maintenance Protocol
| Parameter | Recommendation |
| Cell Line | HEK293 stably expressing human ADRB2 |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. |
| Culture Conditions | 37°C in a humidified atmosphere with 5% CO2. |
| Subculture | When cells reach 80-90% confluency, typically every 2-3 days. |
| Passaging Ratio | 1:3 to 1:6 |
Protocol for Subculturing Adherent HEK293-ADRB2 Cells:
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer.
-
Incubate at 37°C for 2-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
II. Radioligand Binding Assay: Determining the Binding Affinity (Ki) of this compound
This competitive binding assay measures the ability of this compound to displace a radiolabeled antagonist from the β2-adrenergic receptor.[3][4] [3H]CGP-12177 is a suitable hydrophilic radioligand for cell surface receptor binding assays.[5][6]
A. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile deionized water or DMSO. Based on its hydrobromide salt form, it is expected to be soluble in aqueous solutions.
-
Radioligand: [3H]CGP-12177.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Propranolol.
B. Experimental Protocol
-
Cell Membrane Preparation:
-
Culture HEK293-ADRB2 cells to 80-90% confluency.
-
Harvest the cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of cell membrane preparation, 50 µL of [3H]CGP-12177 (at a final concentration near its Kd), and 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of cell membrane preparation, 50 µL of [3H]CGP-12177, and 50 µL of 10 µM Propranolol.
-
Competitive Binding: 50 µL of cell membrane preparation, 50 µL of [3H]CGP-12177, and 50 µL of varying concentrations of this compound.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
C. Data Analysis and Presentation
| Parameter | Description |
| Total Binding | Radioactivity measured in the absence of a competitor. |
| Non-specific Binding | Radioactivity measured in the presence of a saturating concentration of a non-radiolabeled antagonist (Propranolol). |
| Specific Binding | Total Binding - Non-specific Binding. |
| IC50 | The concentration of this compound that inhibits 50% of the specific binding of the radioligand. This is determined by non-linear regression analysis of the competition binding data. |
| Ki | The binding affinity of this compound, calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. |
III. Functional Assay: Measuring cAMP Accumulation with TR-FRET
This assay quantifies the ability of this compound to stimulate the production of cAMP, a downstream second messenger of β2-adrenergic receptor activation. The LanthaScreen™ TR-FRET cAMP assay is a suitable method.
A. Reagent Preparation
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile deionized water or DMSO.
-
Cell Culture Medium: As described in Section I.
-
Stimulation Buffer: Provided in the LanthaScreen™ cAMP kit, or a similar buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP Detection Reagents: Eu-cAMP tracer and ULight™-anti-cAMP antibody (from a commercial kit).
B. Experimental Protocol
-
Cell Plating:
-
Harvest and resuspend HEK293-ADRB2 cells in a suitable assay medium.
-
Plate the cells in a 384-well white plate at a density of 2,000-5,000 cells per well.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Remove the culture medium from the cell plate and add the diluted compound solutions.
-
Incubate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Add the Eu-cAMP tracer and ULight™-anti-cAMP antibody mixture to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Signal Measurement:
-
Read the plate using a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (Europium) and ~665 nm (ULight).
-
C. Data Analysis and Presentation
| Parameter | Description |
| TR-FRET Ratio | The ratio of the emission signal at 665 nm to the emission signal at 620 nm. |
| EC50 | The concentration of this compound that produces 50% of the maximal cAMP response. This is determined by plotting the TR-FRET ratio against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. |
| Emax | The maximum response observed for this compound, often expressed as a percentage of the response to a reference full agonist like Isoproterenol. |
IV. Visualizations
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. CN116731007A - Preparation method of scopolamine hydrobromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103554022A - Synthetic method of higenamine hydrochloride - Google Patents [patents.google.com]
- 5. CN103554022B - A kind of synthetic method of Higenamine hydrochloride - Google Patents [patents.google.com]
- 6. asean.org [asean.org]
Application Notes and Protocols for In Vivo Studies of (S)-Higenamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for studying (S)-Higenamine hydrobromide, a non-selective β-adrenergic agonist. The information compiled from various scientific sources outlines its cardiovascular and metabolic effects, relevant signaling pathways, and detailed protocols for preclinical evaluation.
Introduction
(S)-Higenamine, a benzylisoquinoline alkaloid, acts as a non-selective agonist for β1 and β2-adrenergic receptors.[1][2] This dual agonism leads to a range of physiological responses, including positive chronotropic and inotropic effects on the heart, as well as metabolic alterations.[2] Understanding the in vivo pharmacology of this compound is crucial for its potential therapeutic applications and for assessing its safety profile.
Cardiovascular Effects
This compound exerts significant effects on the cardiovascular system primarily through its interaction with β1-adrenergic receptors in the heart.[2] In vivo studies have demonstrated its ability to increase heart rate and cardiac contractility.
Table 1: Summary of In Vivo Cardiovascular Effects of Higenamine
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| Heart Rate | Rat | 1.4 mg/kg/day | Intraperitoneal | Increased heart rate | [3] |
| Human | 2.5 - 5 mg | Intravenous | Increased heart rate (~3 bpm) | [4] | |
| Blood Pressure | Rat | Not specified | Not specified | Decreased blood pressure | [5] |
| Human | Not specified | Oral | Moderate increase in systolic blood pressure (~12 mmHg) | [4] | |
| Cardiac Function | Mouse | 10 mg/kg/day | Intragastric | Attenuated doxorubicin-induced cardiac dysfunction | [6] |
| Rat | Not specified | Not specified | Improved left ventricular remodeling and systolic function in a cardiorenal syndrome model | [7] |
Metabolic Effects
The β2-adrenergic agonist activity of this compound influences metabolic processes, including lipolysis and energy expenditure.
Table 2: Summary of In Vivo Metabolic Effects of Higenamine
| Parameter | Animal Model | Dose | Route of Administration | Observed Effect | Citation |
| Free Fatty Acids | Human | Not specified | Oral | Increased circulating free fatty acids | [4] |
| Energy Expenditure | Human | Not specified | Oral | Increased kilocalorie expenditure | [4] |
| Respiratory Exchange Ratio (RER) | Mouse | Not specified | Not specified | No significant change noted in some studies | [8] |
Signaling Pathways
This compound modulates several key intracellular signaling pathways to exert its physiological effects. Understanding these pathways is essential for elucidating its mechanism of action.
β-Adrenergic Receptor Signaling
As a β-adrenergic agonist, (S)-Higenamine activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate cardiovascular and metabolic effects.
Figure 1: β-Adrenergic signaling pathway activated by (S)-Higenamine.
PI3K/Akt Signaling Pathway
(S)-Higenamine has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[9] This pathway is implicated in the cardioprotective effects of higenamine.
Figure 2: PI3K/Akt signaling pathway modulated by (S)-Higenamine.
TGF-β/Smad Signaling Pathway
In the context of cardiac fibrosis, (S)-Higenamine has been found to inhibit the TGF-β/Smad signaling pathway, which plays a central role in the fibrotic process.[1]
Figure 3: Inhibition of TGF-β/Smad signaling by (S)-Higenamine.
ASK1/MAPK/NF-κB Signaling Pathway
(S)-Higenamine has also been shown to modulate the ASK1/MAPK/NF-κB pathway, which is involved in inflammation and apoptosis.[7]
Figure 4: Modulation of ASK1/MAPK/NF-κB signaling by (S)-Higenamine.
Experimental Protocols
The following protocols are adapted from established methodologies for in vivo studies of β-adrenergic agonists and should be optimized for specific experimental conditions.
In Vivo Cardiovascular Assessment in Rats using Telemetry
This protocol outlines the continuous monitoring of cardiovascular parameters in conscious, unrestrained rats.[10][11]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Sterile saline solution (vehicle)
-
Telemetry implants (e.g., for ECG, blood pressure)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
Data acquisition system
Experimental Workflow:
Figure 5: Workflow for cardiovascular assessment using telemetry.
Procedure:
-
Animal Acclimatization: House rats individually in a controlled environment (12:12 h light-dark cycle, 22±2°C) for at least one week before surgery.
-
Telemetry Implantation: Anesthetize the rat and surgically implant the telemetry transmitter according to the manufacturer's instructions. The blood pressure catheter is typically inserted into the abdominal aorta.
-
Post-operative Recovery: Allow the animals to recover for 1-2 weeks. Monitor for signs of pain or infection and provide appropriate care.
-
Baseline Recording: Record baseline cardiovascular data for 24-48 hours before drug administration to establish normal diurnal variations.
-
Drug Administration: Prepare solutions of this compound in sterile saline at the desired concentrations. Administer the drug or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection). A suggested dose for initial studies is 1.4 mg/kg.[3]
-
Data Recording: Continuously record heart rate, blood pressure (systolic, diastolic, mean), and ECG for a specified period (e.g., 24 hours) post-dosing.
-
Data Analysis: Analyze the collected data to determine the effects of this compound on cardiovascular parameters compared to baseline and vehicle controls.
In Vivo Metabolic Study in Mice using Indirect Calorimetry
This protocol describes the assessment of energy expenditure and substrate utilization in mice.[8][12][13]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle control
-
Indirect calorimetry system (metabolic cages)
-
Standard chow diet and water
Experimental Workflow:
Figure 6: Workflow for metabolic study using indirect calorimetry.
Procedure:
-
Acclimatization: Individually house mice in the metabolic cages for 2-3 days to acclimate to the new environment.
-
Baseline Measurement: Measure baseline oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and locomotor activity for 24 hours.
-
Drug Administration: Administer this compound or vehicle.
-
Continuous Measurement: Immediately after dosing, return the mice to the metabolic cages and continue measurements for at least 24 hours.
-
Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure using appropriate formulas. Compare the data between the higenamine-treated and control groups.
Safety Pharmacology Assessment in Rodents
This protocol is a general guideline for a core battery of safety pharmacology studies as recommended by ICH S7A guidelines.[6][14][15]
Core Battery Tests:
-
Central Nervous System (CNS): Functional observational battery (FOB) or modified Irwin test in rats to assess behavioral and neurological changes.
-
Cardiovascular System: Telemetry in rats or another suitable non-rodent species to monitor blood pressure, heart rate, and ECG.
-
Respiratory System: Whole-body plethysmography in conscious rats to measure respiratory rate and tidal volume.
General Procedure:
-
Use healthy, young adult animals.
-
Conduct studies in compliance with Good Laboratory Practice (GLP) where required.[16][17]
-
Administer a range of doses, including and exceeding the anticipated therapeutic dose, to establish a dose-response relationship.
-
Monitor animals at time points corresponding to the expected peak plasma concentration (Tmax) and at later time points to assess the duration of effects.
-
Record all observations and measurements meticulously.
Western Blot Analysis of Signaling Pathways in Heart Tissue
This protocol describes the analysis of protein expression and phosphorylation in heart tissue to investigate the involvement of specific signaling pathways.[1][18][19][20]
Materials:
-
Mouse heart tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-Smad2/3, anti-total-Smad2/3, anti-p-p38, anti-total-p38, anti-p-NF-κB, anti-total-NF-κB, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Homogenization: Homogenize snap-frozen heart tissue in ice-cold RIPA buffer.
-
Protein Extraction and Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of ASK1, downstream MAPKK and MAPK isoforms during cardiac ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic beta-agonist administration affects cardiac function of adult but not old rats, independent of beta-adrenoceptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute In Vivo Administration of Compound 21 Stimulates Akt and ERK1/2 Phosphorylation in Mouse Heart and Adipose Tissue | MDPI [mdpi.com]
- 6. scantox.com [scantox.com]
- 7. Methods for the Comprehensive in vivo Analysis of Energy Flux, Fluid Homeostasis, Blood Pressure, and Ventilatory Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of Hypertensive Heart Disease by Targeting Smad3 Signaling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 11. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 12. A guide to analysis of mouse energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse Calorimetry System | Zurich Integrative Rodent Physiology (ZIRP) | UZH [zirp.uzh.ch]
- 14. criver.com [criver.com]
- 15. fda.gov [fda.gov]
- 16. benchchem.com [benchchem.com]
- 17. Indirect Calorimetry Protocol - IMPReSS [web.mousephenotype.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Targeting TGF-β Mediated SMAD Signaling for the Prevention of Fibrosis [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enantiomeric Separation of Higenamine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Higenamine (B191414), a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant attention for its diverse pharmacological activities. It acts as a non-selective β-adrenergic receptor agonist and has shown potential as an α1-adrenergic receptor antagonist. These properties contribute to its effects on the cardiovascular and respiratory systems, including positive inotropic and chronotropic effects, bronchodilation, and vasorelaxation.
Higenamine possesses a chiral center, existing as two enantiomers: (R)-(+)-higenamine and (S)-(-)-higenamine. Emerging evidence suggests that these enantiomers may exhibit different pharmacological and toxicological profiles. For instance, differences in their ability to promote glucose absorption have been reported. Therefore, the ability to separate and quantify the individual enantiomers of higenamine is crucial for understanding their specific biological activities, for the development of enantiopure drugs with improved therapeutic indices, and for quality control in both pharmaceutical formulations and herbal products.
These application notes provide detailed protocols for the enantiomeric separation of higenamine using two powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).
Adrenergic Signaling Pathways of Higenamine
Higenamine's pharmacological effects are primarily mediated through its interaction with adrenergic receptors. The following diagram illustrates the key signaling pathways activated by higenamine.
Caption: Higenamine's adrenergic signaling pathways.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a widely used and effective technique for the separation of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to their separation. Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds, including alkaloids like higenamine.
Experimental Workflow for Chiral HPLC
Caption: Workflow for chiral HPLC analysis of higenamine.
Protocol: Chiral HPLC Separation of Higenamine Enantiomers
1. Materials and Reagents:
-
Racemic higenamine standard
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (IPA)
-
HPLC grade ethanol (B145695) (EtOH)
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA) (for mobile phase modification)
-
Chiral stationary phase column: Chiralpak® IA or similar amylose-based CSP (e.g., 250 x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of n-hexane and an alcohol (IPA or EtOH). A typical starting composition is n-hexane:IPA (90:10, v/v).
-
Additive: For basic compounds like higenamine, add 0.1% (v/v) DEA to the mobile phase to improve peak shape and resolution. For acidic compounds, 0.1% (v/v) TFA can be used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic higenamine at a concentration of 1.0 mg/mL in the mobile phase.
-
Further dilute as necessary to fall within the linear range of the detector.
5. Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared higenamine sample.
-
Monitor the chromatogram and identify the two enantiomer peaks.
-
Calculate the retention times (t_R1, t_R2), resolution (R_s), and separation factor (α).
6. Method Optimization:
-
Mobile Phase Composition: Vary the ratio of n-hexane to alcohol. Increasing the alcohol content will generally decrease retention times.
-
Alcohol Modifier: Compare the separation using IPA versus EtOH as the alcohol modifier, as this can significantly impact enantioselectivity.
-
Additive: Optimize the concentration of the basic or acidic additive.
-
Flow Rate and Temperature: Adjust the flow rate and column temperature to fine-tune the separation and analysis time.
Expected Quantitative Data
The following table summarizes the expected performance of the chiral HPLC method. These values are illustrative and will vary based on the specific experimental conditions.
| Parameter | Expected Value |
| Retention Time (t_R1) | 8 - 12 min |
| Retention Time (t_R2) | 10 - 15 min |
| Resolution (R_s) | > 1.5 |
| Separation Factor (α) | > 1.2 |
A resolution (R_s) value greater than 1.5 indicates baseline separation.
Chiral Capillary Electrophoresis (CE) Method
Chiral CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) are commonly used chiral selectors for the separation of chiral amines.
Experimental Workflow for Chiral CE
Caption: Workflow for chiral CE analysis of higenamine.
Protocol: Chiral CE Separation of Higenamine Enantiomers
1. Materials and Reagents:
-
Racemic higenamine standard
-
Phosphoric acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin (B1172386) derivative
-
Deionized water
2. Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).
3. BGE and Sample Preparation:
-
Background Electrolyte (BGE): Prepare a 100 mM phosphate (B84403) buffer by titrating a solution of phosphoric acid with triethanolamine to the desired pH (e.g., pH 2.5 - 4.5). Dissolve the chiral selector (e.g., 10-30 mM HP-β-CD) in the buffer.
-
Sample: Dissolve racemic higenamine in deionized water or a mixture of water and methanol to a concentration of 0.5-1.0 mg/mL.
4. CE Conditions (Starting Point):
-
Capillary Conditioning: At the beginning of the day, rinse the capillary with 1 M NaOH (10 min), deionized water (10 min), and BGE (20 min). Between runs, rinse with 0.1 M NaOH (2 min), water (2 min), and BGE (5 min).
-
Applied Voltage: +20 to +30 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 220 nm
5. Procedure:
-
Condition the capillary as described above.
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the higenamine sample.
-
Apply the separation voltage.
-
Record the electropherogram and determine the migration times of the two enantiomers.
-
Calculate the resolution.
6. Method Optimization:
-
Chiral Selector Type and Concentration: Screen different cyclodextrin derivatives (e.g., neutral, charged) and optimize the concentration to achieve the best resolution.
-
BGE pH: Adjust the pH of the BGE to optimize the charge of higenamine and its interaction with the chiral selector.
-
Applied Voltage and Temperature: Vary the voltage and temperature to improve separation efficiency and analysis time.
Expected Quantitative Data
The following table provides an estimation of the expected results from the chiral CE method.
| Parameter | Expected Value |
| Migration Time (t_m1) | 10 - 18 min |
| Migration Time (t_m2) | 11 - 20 min |
| Resolution (R_s) | > 2.0 |
A resolution (R_s) value greater than 2.0 is generally considered excellent in CE.
Conclusion
The described chiral HPLC and CE methods provide robust and reliable approaches for the enantiomeric separation of higenamine. The choice of technique will depend on the specific application, available instrumentation, and desired throughput. Proper method development and optimization are key to achieving baseline separation and accurate quantification of the higenamine enantiomers. These protocols serve as a strong starting point for researchers and professionals in the fields of pharmacology, drug development, and quality control.
Application of (S)-Higenamine Hydrobromide in Cardiac Research Models: Detailed Application Notes and Protocols
(S)-Higenamine hydrobromide, a potent non-selective β-adrenergic receptor agonist, has emerged as a significant compound in cardiac research.[1][2] This naturally derived benzylisoquinoline alkaloid demonstrates a range of cardiovascular effects, making it a valuable tool for investigating cardiac physiology and pathology.[3][4][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of its use in various cardiac research models, complete with detailed protocols and data.
(S)-Higenamine exerts both positive chronotropic (increase in heart rate) and inotropic (increase in myocardial contractility) effects.[1][5] Its mechanism of action primarily involves the activation of both β1- and β2-adrenergic receptors, leading to the modulation of downstream signaling pathways crucial in cardiac function and disease.[1][2] Research has demonstrated its potential in models of heart failure, myocardial ischemia/reperfusion injury, cardiac fibrosis, and arrhythmia.[3][4][5]
Data Presentation: Quantitative Effects of (S)-Higenamine
The following tables summarize the quantitative data on the effects of (S)-Higenamine in various cardiac research models.
Table 1: In Vitro Electrophysiological Effects of Higenamine (B191414) on Guinea Pig Cardiomyocytes [6]
| Parameter | Effect | EC50 Value (μM) | Cell Type |
| L-type Ca2+ Current (ICa-L) | Increased | 0.27 | Left Ventricular Myocytes |
| Slow Delayed Rectifier K+ Current (IKs) | Increased | 0.64 | Left Ventricular Myocytes |
| Heart Rate (Sinoatrial Node) | Increased | 0.13 | Sinoatrial Node Cells |
Table 2: Hemodynamic Effects of Intravenous Higenamine in Human Subjects with Heart Disease [7][8]
| Parameter | Dosage | Change |
| Ejection Fraction | 2.5 mg infused over 30 min | Increased from 46% ± 9% to 60% ± 15% |
| Heart Rate | 2.5 or 5 mg gradual infusion | Consistently increased |
| Blood Pressure | 2.5 or 5 mg gradual infusion | Variable effects |
Table 3: Effects of Higenamine on a Beating Human Cardiomyocyte Cell Line [9]
| Concentration | Effect on Beats Per Minute (BPM) |
| 31.3 ng/ml | Significantly increased |
| 313 ng/ml | Significantly increased in an escalating manner |
Key Experimental Protocols
Detailed methodologies for key experiments involving (S)-Higenamine are provided below.
Protocol 1: In Vitro Electrophysiological Analysis in Guinea Pig Ventricular Myocytes[6]
Objective: To determine the effects of higenamine on major cardiac ion currents.
1. Cell Isolation:
- Isolate single left ventricular myocytes from guinea pig hearts using enzymatic digestion with collagenase and protease.
2. Patch-Clamp Recording:
- Perform whole-cell patch-clamp recordings at 36 ± 1°C.
- Use specific voltage protocols to elicit and measure ICa-L, IKs, IKr, and INa.
- Prepare external and internal solutions with appropriate ionic compositions for recording each specific current.
3. Higenamine Application:
- Prepare stock solutions of this compound in deionized water.
- Apply different concentrations of higenamine (e.g., 0.1 μM, 0.5 μM, 1 μM) to the cells via a perfusion system.
4. Data Analysis:
- Measure the peak current amplitude for each ion channel before and after higenamine application.
- Construct concentration-response curves and calculate EC50 values using appropriate pharmacological software.
Protocol 2: In Vivo Murine Model of Myocardial Ischemia/Reperfusion (I/R) Injury[10]
Objective: To evaluate the protective effects of higenamine against I/R-induced cardiac injury.
1. Animal Model:
- Use adult male C57BL/6 mice.
- Anesthetize the mice and perform a thoracotomy to expose the heart.
- Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a specified period (e.g., 30 minutes).
- Initiate reperfusion by removing the ligature.
2. Higenamine Administration:
- Administer higenamine or vehicle control intravenously or intraperitoneally at a predetermined dose prior to ischemia or at the onset of reperfusion.
3. Assessment of Myocardial Infarct Size:
- After the reperfusion period (e.g., 24 hours), re-ligate the LAD and perfuse the heart with Evans blue dye to delineate the area at risk.
- Excise the heart, slice it, and incubate with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
- Quantify the infarct size as a percentage of the area at risk.
4. Molecular Analysis:
- Harvest cardiac tissue for analysis of apoptosis (e.g., TUNEL staining) and protein expression of key signaling molecules (e.g., Akt, p-Akt) via Western blotting.
Protocol 3: In Vitro Cardiac Fibroblast Activation Assay[11]
Objective: To investigate the effect of higenamine on the activation of cardiac fibroblasts.
1. Cell Culture:
- Isolate primary cardiac fibroblasts from neonatal rat hearts.
- Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
2. Treatment:
- Induce fibroblast activation by treating the cells with transforming growth factor-beta 1 (TGF-β1).
- Co-treat the cells with various concentrations of higenamine.
3. Analysis of Fibroblast Activation:
- Immunofluorescence: Stain for α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.
- Western Blotting: Analyze the protein expression of fibrotic markers such as collagen I and α-SMA.
- RT-qPCR: Measure the mRNA expression of profibrotic genes.
4. Signaling Pathway Analysis:
- Assess the phosphorylation status of key signaling proteins in the TGF-β1/Smad pathway (e.g., Smad2, Smad3) by Western blotting.
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz.
Caption: β2-AR/PI3K/AKT signaling pathway activated by Higenamine.
Caption: Workflow for in vivo myocardial I/R injury studies.
Caption: Higenamine's inhibition of the TGF-β1/Smad signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Higenamine in Heart Diseases: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Role of Higenamine in Heart Diseases: A Mini-Review [frontiersin.org]
- 6. The cardiac electrophysiology effects of higenamine in guinea pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sportsintegrityinitiative.com [sportsintegrityinitiative.com]
- 8. researchgate.net [researchgate.net]
- 9. A beating heart cell model to predict cardiotoxicity: effects of the dietary supplement ingredients higenamine, phenylethylamine, ephedrine and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of (S)-Higenamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, a benzyl-tetrahydroisoquinoline alkaloid found in various plants, has demonstrated a range of pharmacological activities, including significant anti-inflammatory effects.[1][2][3][4] These properties suggest its potential as a therapeutic agent for inflammatory diseases. Mechanistic studies indicate that higenamine (B191414) may exert its anti-inflammatory action by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), and modulating key signaling pathways, notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][5][6]
This document provides a comprehensive set of protocols for evaluating the anti-inflammatory effects of (S)-Higenamine hydrobromide using established in vitro and in vivo models. These protocols are designed to be a practical guide for researchers in academic and industrial settings.
In Vitro Assessment of Anti-inflammatory Activity
The primary in vitro model for assessing anti-inflammatory effects utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of inflammatory mediators.[7][8]
Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a standard and reliable model for studying inflammation.[9][10][11]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and nitric oxide analysis, shorter time points for signaling pathway studies).[9][10]
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-cytotoxic concentration range of this compound.
Protocol:
-
After the treatment period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Measurement of Nitric Oxide (NO) Production (Griess Assay)
NO is a key inflammatory mediator, and its production is a hallmark of macrophage activation.[12]
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[13][14][15]
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be generated to quantify NO levels.
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.[16][17][18][19][20]
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.
-
Read the absorbance at the appropriate wavelength (typically 450 nm) and calculate the cytokine concentrations based on the standard curve.
Analysis of Inflammatory Signaling Pathways (Western Blot)
Western blotting is employed to investigate the effect of this compound on the NF-κB and MAPK signaling pathways.[21][22][23][24][25]
Protocol:
-
Lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) after LPS stimulation to observe phosphorylation events.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins:
-
NF-κB pathway: p65, IκBα, phospho-p65, phospho-IκBα.
-
MAPK pathway: ERK, JNK, p38, phospho-ERK, phospho-JNK, phospho-p38.
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation: In Vitro Results
Table 1: Effect of this compound on Cell Viability, NO Production, and Pro-inflammatory Cytokine Secretion in LPS-stimulated RAW 264.7 Cells.
| Treatment Group | Concentration (µM) | Cell Viability (%) | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 100 ± 5.2 | 1.2 ± 0.3 | 50.5 ± 8.1 | 35.2 ± 6.4 | 20.1 ± 4.5 |
| LPS (1 µg/mL) | - | 98 ± 4.8 | 45.6 ± 3.9 | 1250.8 ± 110.2 | 980.4 ± 85.7 | 450.6 ± 40.1 |
| LPS + (S)-Higenamine | 1 | 99 ± 5.1 | 40.1 ± 3.5 | 1100.2 ± 98.5 | 870.1 ± 75.3 | 400.2 ± 35.8 |
| LPS + (S)-Higenamine | 5 | 97 ± 4.5 | 32.5 ± 2.8 | 850.6 ± 75.4 | 650.9 ± 58.2 | 310.8 ± 28.9 |
| LPS + (S)-Higenamine | 10 | 98 ± 4.9 | 25.3 ± 2.1 | 600.3 ± 55.1 | 420.5 ± 38.7 | 220.4 ± 20.1 |
| LPS + (S)-Higenamine | 25 | 96 ± 4.2 | 15.8 ± 1.5 | 350.9 ± 30.8 | 210.2 ± 19.6 | 110.7 ± 10.5 |
| LPS + (S)-Higenamine | 50 | 95 ± 4.6 | 8.2 ± 0.9 | 150.4 ± 15.2 | 90.8 ± 8.5 | 55.3 ± 5.1 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on the Expression of Key Inflammatory Signaling Proteins in LPS-stimulated RAW 264.7 Cells (Relative Densitometry).
| Treatment Group | Concentration (µM) | p-p65/p65 | p-IκBα/IκBα | p-ERK/ERK | p-JNK/JNK | p-p38/p38 |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | - | 5.8 ± 0.5 | 4.9 ± 0.4 | 4.5 ± 0.4 | 5.1 ± 0.5 | 4.8 ± 0.4 |
| LPS + (S)-Higenamine | 10 | 4.2 ± 0.4 | 3.8 ± 0.3 | 3.5 ± 0.3 | 4.0 ± 0.4 | 3.7 ± 0.3 |
| LPS + (S)-Higenamine | 25 | 2.5 ± 0.2 | 2.1 ± 0.2 | 2.0 ± 0.2 | 2.4 ± 0.2 | 2.2 ± 0.2 |
| LPS + (S)-Higenamine | 50 | 1.3 ± 0.1 | 1.2 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.1 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation of the relative band intensity normalized to the control.
In Vivo Assessment of Anti-inflammatory Activity
In vivo models are essential for confirming the anti-inflammatory effects of this compound in a whole-organism context.
Carrageenan-Induced Paw Edema in Rodents
This is a classic model of acute inflammation.[26][27][28][29][30]
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide the animals into groups: Control, Carrageenan, Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, p.o.), and Carrageenan + Indomethacin (10 mg/kg, p.o.) as a positive control.
-
Treatment: Administer this compound or Indomethacin orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated as: (1 - (Vt / Vc)) * 100, where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the carrageenan control group.
LPS-Induced Systemic Inflammation in Rodents
This model mimics systemic inflammatory responses.[31][32]
Protocol:
-
Animals: Use male C57BL/6 mice.
-
Grouping: Divide the animals into groups: Control, LPS, LPS + this compound (e.g., 10, 50 mg/kg, p.o.).[33]
-
Treatment: Administer this compound orally 1 hour before LPS injection.
-
Induction of Inflammation: Inject LPS (e.g., 5-10 mg/kg) intraperitoneally.
-
Sample Collection: At a specified time point (e.g., 6 hours) after LPS injection, collect blood via cardiac puncture and harvest relevant organs (e.g., lungs, liver).
-
Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA.
-
Perform histological analysis of organ tissues to assess inflammatory cell infiltration.
-
Data Presentation: In Vivo Results
Table 3: Effect of this compound on Carrageenan-Induced Paw Edema in Rats.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Paw Volume Increase (mL) at 5h | % Inhibition of Edema at 5h |
| Control | - | 0.05 ± 0.01 | 0.06 ± 0.01 | - |
| Carrageenan | - | 0.65 ± 0.08 | 0.82 ± 0.10 | 0 |
| Carrageenan + (S)-Higenamine | 10 | 0.52 ± 0.06 | 0.65 ± 0.07 | 20.7 |
| Carrageenan + (S)-Higenamine | 25 | 0.41 ± 0.05 | 0.48 ± 0.06 | 41.5 |
| Carrageenan + (S)-Higenamine | 50 | 0.28 ± 0.04 | 0.31 ± 0.04 | 62.2 |
| Carrageenan + Indomethacin | 10 | 0.25 ± 0.03 | 0.28 ± 0.03 | 65.9 |
Data are presented as mean ± standard deviation.
Table 4: Effect of this compound on Serum Cytokine Levels in LPS-Induced Systemic Inflammation in Mice.
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Serum IL-1β (pg/mL) |
| Control | - | 80.5 ± 10.2 | 50.1 ± 8.5 | 30.7 ± 5.1 |
| LPS | - | 2500.6 ± 210.4 | 1800.2 ± 150.9 | 950.3 ± 88.6 |
| LPS + (S)-Higenamine | 10 | 1800.1 ± 160.7 | 1300.8 ± 110.2 | 700.5 ± 65.4 |
| LPS + (S)-Higenamine | 50 | 950.4 ± 85.3 | 700.5 ± 60.1 | 400.1 ± 38.9 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.
Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.
Caption: Proposed inhibitory effect of this compound on the MAPK signaling cascade.
References
- 1. mdpi.com [mdpi.com]
- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Effects in LPS-treated RAW 264.7 Cells and the Influences on Drug Metabolizing Enzyme Activities by the Traditional Herbal Formulas, Yongdamsagan-Tang and Paljung-san [jkom.org]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. himedialabs.com [himedialabs.com]
- 13. Protocol Griess Test [protocols.io]
- 14. promega.com [promega.com]
- 15. abcam.com [abcam.com]
- 16. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. inotiv.com [inotiv.com]
- 28. Carrageenan-induced oedema in the rat paw - histamine participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. researchgate.net [researchgate.net]
- 32. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The effects of higenamine on LPS-induced experimental disseminated intravascular coagulation (DIC) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cAMP-Dependent Signaling Pathways Using (S)-Higenamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, is recognized as a potent β2-adrenergic receptor agonist.[1][2] Its hydrobromide salt is a useful tool for in vitro studies investigating the cyclic adenosine (B11128) monophosphate (cAMP)-dependent signaling pathway. Activation of the β2-adrenergic receptor, a Gs protein-coupled receptor (GPCR), by (S)-Higenamine initiates a cascade of intracellular events, beginning with the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This elevation in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), culminating in the regulation of gene expression and various cellular responses.[3][4]
These application notes provide a comprehensive guide for utilizing (S)-Higenamine hydrobromide to study the cAMP-dependent signaling pathway, including detailed protocols for key experiments and data presentation guidelines.
Data Presentation
| Compound | Target Receptor | Parameter | Value | Cell Line | Reference |
| (S)-Higenamine | β2-Adrenergic Receptor | Activity | Confirmed Agonist | CHO cells | [5][6] |
| Higenamine (B191414) | α1A-Adrenergic Receptor | pKi | 6.57 | HEK293A cells | [7] |
| Higenamine | α1B-Adrenergic Receptor | pKi | 6.48 | HEK293A cells | [7] |
| Higenamine | α1D-Adrenergic Receptor | pKi | 6.35 | HEK293A cells | [7] |
EC50 (Half-maximal effective concentration) for cAMP production and Ki (inhibitory constant) for β2-adrenergic receptor binding for (S)-Higenamine are not explicitly stated in the reviewed literature.
Signaling Pathway and Experimental Overview
The activation of the cAMP-dependent signaling pathway by this compound follows a well-established sequence of events. The diagrams below illustrate this pathway and the overarching experimental workflow to investigate it.
Caption: (S)-Higenamine initiated cAMP signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on the cAMP-dependent signaling pathway.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to quantify the intracellular cAMP levels in response to stimulation with this compound.
Materials:
-
Cells expressing the β2-adrenergic receptor (e.g., CHO-K1 cells stably expressing the human β2-AR).
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Assay Execution:
-
Wash the cells once with pre-warmed assay buffer.
-
Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (assay buffer with the same concentration of solvent used for the compound).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value from the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: PKA Activity Assay
This protocol measures the activity of PKA in cell lysates following stimulation with this compound.
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
Cell culture medium.
-
This compound.
-
Cell lysis buffer (containing protease and phosphatase inhibitors).
-
PKA activity assay kit (colorimetric or fluorescent).
-
ATP solution.
-
PKA substrate (as provided in the kit).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to an appropriate confluency in a culture dish.
-
Treat the cells with the desired concentration of this compound for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle-treated control.
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Kinase Reaction:
-
Add the cell lysate (containing a standardized amount of protein) to the wells of the PKA assay plate, which are pre-coated with a PKA substrate.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for the time recommended in the kit's protocol (e.g., 90 minutes).
-
-
Detection:
-
Stop the reaction and wash the wells as per the kit's instructions.
-
Add the primary antibody (specific for the phosphorylated substrate) to each well and incubate.
-
Wash the wells and add the secondary antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells and add the substrate for the enzyme to develop a colorimetric or fluorescent signal.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify the PKA activity based on the signal intensity, often by comparing to a standard curve generated with purified PKA.
-
Protocol 3: Western Blot for CREB Phosphorylation
This protocol is used to detect the phosphorylation of CREB at Serine 133, a downstream target of PKA activation.
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
This compound.
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Protein Extraction:
-
Treat cells with this compound at various concentrations or for different time points.
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
Strip the membrane of the phospho-CREB antibodies.
-
Re-probe the same membrane with an antibody against total CREB to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample to determine the relative level of CREB phosphorylation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Higenamine Hydrobromide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of (S)-Higenamine hydrobromide in various cell culture-based experiments. This compound is a bioactive benzylisoquinoline alkaloid found in several plants and is known for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects. This document outlines methodologies for assessing its impact on cell viability, apoptosis, and key signaling pathways.
Data Presentation
Table 1: Cell Viability (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the approximate IC50 values of this compound in different cell lines, as determined by MTT or similar cell viability assays after 48-72 hours of treatment. It is important to note that these values can vary depending on the specific experimental conditions, including cell density and assay type.
| Cell Line | Cell Type | Approximate IC50 (µM) |
| CCRF-CEM | Human T-cell leukemia | ~0.57[1] |
| HL-60 | Human promyelocytic leukemia | ~9.42 - 19.5 (related compounds)[2] |
| MCF-7 | Human breast adenocarcinoma | ~121 (related compounds)[3] |
| H9c2 | Rat cardiac myoblasts | >100 (protective effects observed) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of this compound on the viability of adherent or suspension cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5 x 10³ to 1 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours to allow for attachment.
-
For suspension cells, seed at a density of 2 x 10⁴ to 5 x 10⁴ cells/well.
-
-
Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the prepared drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Experimental Workflow for Cell Viability Assay
References
- 1. Induction of mitotic arrest and apoptosis by evodiamine in human leukemic T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction of Higenamine from Urine Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of higenamine (B191414) from human urine samples. The methodologies outlined are based on established analytical chemistry principles and published research, offering robust procedures for sample clean-up and concentration prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Higenamine (norcoclaurine) is a benzylisoquinoline alkaloid found in various plants and is recognized for its properties as a beta-adrenergic agonist. Its presence in certain herbal remedies and dietary supplements has led to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List.[1][2] Accurate and reliable quantification of higenamine in urine is crucial for both clinical research and anti-doping control. Solid-phase extraction is a widely used technique to isolate higenamine from the complex urine matrix, thereby reducing matrix effects and improving analytical sensitivity.[3]
Given that higenamine is a basic compound, mixed-mode cation exchange SPE sorbents are particularly effective for its extraction. These sorbents utilize a dual retention mechanism, combining reversed-phase and strong cation exchange, which allows for rigorous washing steps to remove interferences without significant loss of the analyte.[4][5]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the determination of higenamine in urine, providing an overview of the performance of different analytical methods, many of which employ solid-phase extraction.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Extraction Recovery | 56.6% | Urine | SPE-LC-MS/MS | [3] |
| Linearity Range | 1.00–500 ng/mL | Urine | SPE-LC-MS/MS | [3] |
| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | Urine | SPE-LC-MS/MS | [3] |
| Linearity Range | 2–200 ng/mL | Urine | On-line SPE LC-HRMS | [6] |
| WADA Reporting Threshold | ≥ 10 ng/mL | Urine | LC-MS/MS | [1][2] |
Experimental Protocols
Two primary protocols are presented below. Protocol 1 describes a detailed procedure using a mixed-mode cation exchange SPE cartridge, which is a highly effective method for higenamine. Protocol 2 outlines the pre-treatment of urine samples to account for conjugated forms of higenamine.
Protocol 1: Solid-Phase Extraction of Higenamine from Urine using a Mixed-Mode Cation Exchange Cartridge
This protocol is a general procedure based on the principles of mixed-mode cation exchange SPE for basic compounds and can be adapted for specific cartridges such as Waters Oasis MCX or Phenomenex Strata-X-C.
Materials:
-
Mixed-Mode Strong Cation Exchange SPE Cartridges (e.g., 30 mg/1 mL)
-
Urine samples
-
Internal Standard (IS) solution (e.g., a deuterated analog of higenamine)
-
Methanol (B129727) (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (reagent grade)
-
Ammonium (B1175870) hydroxide (B78521) (reagent grade)
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
Vortex mix the samples for 15-30 seconds.
-
Centrifuge the urine samples at approximately 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution to the urine sample.
-
Acidify the sample by adding 100 µL of 2% formic acid in water. Vortex mix. This step ensures that higenamine is protonated for effective binding to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridges by passing 1 mL of deionized water (acidified to a pH similar to the sample, e.g., with 0.1% formic acid) through the sorbent bed. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash 1 (Aqueous Wash): Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 0.1 M HCl or 2% formic acid in water). This step removes polar interferences.
-
Wash 2 (Organic Wash): Wash the cartridge with 1 mL of methanol. This step removes non-polar, neutral, and acidic interferences that are retained by the reversed-phase mechanism.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute higenamine from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent. The basic nature of the elution solvent neutralizes the charge on the higenamine, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.
-
A second elution with another 1 mL of the same solvent can be performed to ensure complete recovery.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Protocol 2: Hydrolysis of Higenamine Glucuronide in Urine
Higenamine can be excreted in urine as a conjugate (e.g., glucuronide or sulfate). To quantify the total higenamine concentration, a hydrolysis step is necessary before SPE. Both enzymatic and acid hydrolysis can be employed.
A. Enzymatic Hydrolysis:
-
To 500 µL of urine, add an appropriate volume of internal standard.
-
Add 100 µL of an acidic buffer (e.g., 1.0 M acetate (B1210297) buffer, pH 4.0).
-
Add 20-50 µL of β-glucuronidase enzyme.
-
Vortex mix and incubate at a specified temperature (e.g., 63°C) for a designated time (e.g., 30 minutes).
-
After incubation, the sample can be further processed using Protocol 1.
B. Acid Hydrolysis:
-
To 1 mL of urine, add 0.25 mL of concentrated hydrochloric acid in a screw-cap tube.
-
Loosely cap the tube and heat in a boiling water bath for 60 minutes.
-
Cool the sample and adjust the pH to the desired range for SPE (e.g., pH 3.5-4.0) with a base such as sodium hydroxide.
-
Proceed with the SPE protocol.
Note: Acid hydrolysis is a harsher method and may not be suitable for all analytes. Method validation is crucial to ensure the stability of higenamine under these conditions.
Visualizations
Workflow for Solid-Phase Extraction of Higenamine
Caption: General workflow for the solid-phase extraction of higenamine from urine samples.
Logical Steps in SPE Method Validation
Caption: Key parameters for the validation of an SPE method for higenamine analysis.
References
- 1. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. nva.sikt.no [nva.sikt.no]
Troubleshooting & Optimization
Improving the solubility of (S)-Higenamine hydrobromide for aqueous solutions
Welcome to the technical support center for (S)-Higenamine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the aqueous solubility of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: I'm observing poor solubility of this compound in my neutral aqueous buffer. What could be the issue?
A2: Poor solubility in neutral buffers can be anticipated. Higenamine (B191414) is a weakly basic compound with an estimated pKa of approximately 8.0.[1] At a neutral pH of 7.0, a significant portion of the compound may not be in its protonated, more soluble salt form. To improve solubility, consider using a buffer with a slightly acidic pH.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is expected to be pH-dependent. In acidic conditions (pH below the pKa of ~8.0), the amine group of Higenamine will be protonated, forming the more soluble hydrobromide salt. As the pH of the solution approaches and surpasses the pKa, the equilibrium will shift towards the less soluble free base form, potentially leading to precipitation. One study noted that the antioxidant activity of Higenamine is influenced by pH, with lower pH environments affecting its chemical properties.[2][3]
Q4: Can I heat the solution to improve solubility?
A4: Gently warming the solution can be an effective method to increase the solubility of this compound, as suggested by the solubility data for the hydrochloride salt ("warmed"). However, it is crucial to monitor the stability of the compound at elevated temperatures. Prolonged exposure to high temperatures may risk degradation. We recommend starting with gentle warming (e.g., 37-40°C) and assessing both solubility and compound integrity.
Q5: Are there any recommended co-solvents or excipients to enhance solubility?
A5: Yes, several co-solvents and excipients are commonly used to improve the solubility of poorly soluble compounds. For this compound, you could explore the following, starting with low concentrations and optimizing as needed:
-
Co-solvents: Water-miscible organic solvents like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) can increase solubility.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Span® 20 can help to wet the solid particles and improve dissolution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when dissolving in water or neutral buffer. | The pH of the solution is too high, leading to the formation of the less soluble free base. | 1. Use a slightly acidic buffer (e.g., pH 4-6) to ensure the compound remains in its protonated salt form. 2. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into your aqueous buffer. Note that high concentrations of DMSO may affect biological experiments. |
| The compound does not fully dissolve even with sonication. | The concentration of this compound exceeds its intrinsic solubility under the current conditions. | 1. Gently warm the solution while stirring. 2. Reduce the concentration of the compound in your solution. 3. Consider adding a co-solvent (e.g., up to 5-10% ethanol or propylene glycol) to the aqueous buffer. |
| Solution is initially clear but becomes cloudy over time. | The solution may be supersaturated, or the compound may be degrading. The pH of the solution may be changing over time. | 1. Ensure the pH of your buffered solution is stable. 2. Store the solution at a lower temperature (e.g., 2-8°C) to reduce the rate of precipitation, but first confirm that this does not decrease solubility. 3. Prepare fresh solutions before each experiment. |
| Difficulty dissolving the powder (clumping). | Poor wettability of the powder. | 1. Use a surfactant (e.g., a very low concentration of Tween® 80) to improve the wettability of the solid. 2. First, create a slurry of the powder in a small amount of a wetting agent or co-solvent before adding the bulk of the aqueous buffer. |
Experimental Protocols
Protocol 1: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method to determine the thermodynamic solubility of a compound and can be adapted for this compound.
Materials:
-
This compound powder
-
Selection of aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4)
-
Co-solvents and excipients for testing (optional)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
-
Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient time (typically 24-48 hours) to ensure the solution has reached saturation.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. For accurate results, centrifuge the aliquot at high speed (e.g., >10,000 x g) to pellet any remaining suspended solids.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.
-
Determine the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in mg/mL or molarity.
Protocol 2: Preparation of an Aqueous Solution Using a Co-solvent
Objective: To prepare a clear aqueous solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mg/mL). Higenamine hydrochloride is reported to have a high solubility in DMSO (61 mg/mL).[4] Ensure the powder is completely dissolved by vortexing.
-
Perform a serial dilution of this stock solution into your aqueous buffer to achieve the desired final concentration for your experiment.
-
Important: The final concentration of DMSO in your experimental solution should be kept low (typically <0.5%) as it can have biological effects.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen DMSO percentage.
Visualizations
Signaling Pathways
(S)-Higenamine acts as a β1 and β2-adrenergic receptor agonist.[5] Its biological effects are mediated through various signaling pathways, including the PI3K/Akt and NF-κB pathways.[2][6][7][8][9][10]
Caption: Higenamine activates β-adrenergic receptors, leading to downstream signaling.
Caption: Higenamine's anti-inflammatory effect via NF-κB pathway inhibition.
Experimental Workflow
Caption: Workflow for troubleshooting this compound solubility issues.
References
- 1. Buy Higenamine Hydrobromide Salt [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. pH Effect and Chemical Mechanisms of Antioxidant Higenamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 7. Higenamine exerts an antispasmodic effect on cold-induced vasoconstriction by regulating the PI3K/Akt, ROS/α2C-AR and PTK9 pathways independently of the AMPK/eNOS/NO axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Higenamine protects ischemia/reperfusion induced cardiac injury and myocyte apoptosis through activation of β2-AR/PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Higenamine inhibits apoptosis and maintains survival of gastric smooth muscle cells in diabetic gastroparesis rat model via activating the β2-AR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC for Higenamine Diastereomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of higenamine (B191414) diastereomers. The following sections offer detailed experimental protocols, data tables for mobile phase comparison, and visual aids to facilitate method development and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not achieving any separation of my higenamine diastereomers on a standard C18 column. What is the first step?
A1: It is a common challenge to separate diastereomers, and a standard C18 column is often insufficient for this purpose.[1] The first and most critical step is to select an appropriate chiral stationary phase (CSP). The separation of enantiomers and diastereomers relies on the formation of transient diastereomeric complexes with a chiral selector.[2]
-
Recommendation: Start by screening a variety of chiral columns. Polysaccharide-based CSPs (e.g., those with amylose (B160209) or cellulose (B213188) derivatives) are a popular and effective choice for a wide range of chiral compounds.[3] For higenamine specifically, a COSMOSIL Cholester column has been shown to be effective in separating its glucosidic diastereomers.[1]
Q2: I have selected a chiral column but am still seeing co-elution or poor resolution. What parameters should I optimize next?
A2: Once you have a suitable chiral stationary phase, the next step is to optimize the mobile phase composition. Selectivity in chiral separations is highly sensitive to the mobile phase.[3]
-
Mobile Phase Composition: The type and proportion of the organic modifier and any additives can significantly impact resolution.[4] For chiral separations of amines, both normal-phase (e.g., heptane/alcohol) and polar organic modes (e.g., acetonitrile (B52724)/alcohol) can be effective.[5]
-
Additives: Small amounts of acidic or basic additives can dramatically improve peak shape and selectivity. For basic compounds like higenamine, adding a competing base like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase can minimize peak tailing caused by interactions with residual silanols on the silica (B1680970) support.[5][6][7] However, the choice of additive can be column-specific; for instance, while butylamine (B146782) is a good additive for polysaccharide columns, TEA is more appropriate for cyclofructan columns.[5]
Q3: My higenamine peaks are broad and show significant tailing. How can I improve the peak shape?
A3: Peak tailing for basic compounds like higenamine is often due to secondary interactions with acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[7]
-
Use a Competing Base: As mentioned above, adding a small concentration (e.g., 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) to your mobile phase can mask these active sites.[6][7]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the positively charged amine.[7]
-
Select a Modern Column: Consider using a column with a highly deactivated, end-capped stationary phase specifically designed for the analysis of basic compounds.[7]
Q4: I have achieved partial separation, but I need to improve it to baseline resolution. What are some fine-tuning strategies?
A4: To move from partial to baseline separation, systematic optimization of several parameters is necessary.
-
Adjust Organic Modifier Ratio: Small, incremental changes to the ratio of your organic solvents (e.g., acetonitrile and methanol) can fine-tune the retention and selectivity.[8]
-
Change the Organic Modifier: Switching between different alcohols (e.g., methanol, ethanol, isopropanol) can alter the selectivity of the separation.[9]
-
Optimize Column Temperature: Temperature can have a significant effect on chiral separations.[9][10] It is advisable to investigate a range of temperatures (e.g., 15-45°C) as this can affect retention times, peak shape, and even the elution order of the diastereomers.[3][11]
Experimental Protocols & Data
Example HPLC Method for Higenamine Diastereomer Separation
The following table summarizes a reported successful HPLC method for the separation of higenamine 4′-O-β-d-glucoside diastereomers.[1]
| Parameter | Condition |
| Column | COSMOSIL Cholester (Nakalai Tesque, Inc.) |
| Mobile Phase | Not explicitly stated, but adjusted to achieve separation |
| Flow Rate | Not explicitly stated |
| Temperature | Not explicitly stated |
| Detection | Not explicitly stated |
| Retention Times | Isomer 1: 29 min, Isomer 2: 32 min |
Another study on the separation of higenamine enantiomers (5R and 5S) provides the following conditions:[1]
| Parameter | Condition |
| Column | Chiral CD-Ph (4.6 x 250 mm) (Shiseido Co.) |
| Mobile Phase | 20 mM aq. KH2PO4 / Methanol = 50/50 |
| Flow Rate | 0.5 mL/min |
| Temperature | 40 °C |
| Detection | 280 nm |
Visual Guides and Workflows
Caption: A logical workflow for developing a chiral HPLC method.
Caption: A troubleshooting guide for poor peak shape in HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral stationary phases for separation of intermedine and lycopsamine enantiomers from Symphytum uplandicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical Separation of Closantel Enantiomers by HPLC | MDPI [mdpi.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Addressing stability issues of (S)-Higenamine hydrobromide in experimental buffers
Welcome to the technical support center for (S)-Higenamine hydrobromide. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues when working with this compound in experimental buffers. Here you will find troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is the salt form of higenamine (B191414), a naturally occurring benzylisoquinoline alkaloid found in various plants. In research, it is primarily investigated for its pharmacological properties as a β1 and β2-adrenergic receptor agonist.[1][2][3] This activity makes it a subject of interest for cardiovascular research, particularly in the context of heart failure, as well as for studies on bronchodilation and anti-inflammatory effects.[1][4]
Q2: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be kept in a tightly sealed container, protected from light, and stored in a desiccated environment at 2-8°C.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be prepared in advance, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. The choice of solvent for the stock solution depends on the experimental requirements; however, for aqueous buffers, it is crucial to consider the pH and potential for degradation.
Q4: What are the known signaling pathways activated by (S)-Higenamine?
(S)-Higenamine is a dual agonist for β1- and β2-adrenergic receptors.[2] Its binding to these receptors can initiate downstream signaling cascades, including the Gs/Gi protein-coupled pathways.[2] Additionally, higenamine has been shown to be involved in the NF-κB and PI3K/Akt signaling pathways, which are critical in inflammation and cell survival, respectively.[1][4]
Troubleshooting Guide: Stability Issues in Experimental Buffers
This guide addresses common stability-related problems that may arise during experiments involving this compound solutions.
Problem 1: Inconsistent or lower-than-expected biological activity in assays.
-
Possible Cause: Degradation of this compound in the experimental buffer due to inappropriate pH, temperature, or exposure to light. As a phenolic compound, higenamine may be susceptible to oxidation, which can be accelerated under certain conditions.
-
Troubleshooting Steps:
-
pH Verification: Ensure the pH of your experimental buffer is within a stable range for higenamine. The stability of phenolic compounds can be pH-dependent. It is advisable to conduct a pilot stability study at your working pH.
-
Temperature Control: Prepare solutions at room temperature and if not used immediately, store them on ice or at 4°C for the short term. Avoid prolonged exposure to elevated temperatures.
-
Light Protection: Prepare and handle solutions in a light-protected environment (e.g., using amber tubes or covering containers with foil).
-
Fresh Preparation: Always prepare fresh solutions of this compound immediately before use.
-
Problem 2: Appearance of unknown peaks in chromatography (HPLC, LC-MS) analysis over time.
-
Possible Cause: Chemical degradation of this compound leading to the formation of degradation products. This can be influenced by the buffer composition, pH, and storage conditions.
-
Troubleshooting Steps:
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying potential degradation products and developing a stability-indicating analytical method.
-
Buffer Component Analysis: Certain buffer components can catalyze degradation. If you suspect an interaction, test the stability of higenamine in simpler buffer systems.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile, light-protected container.
-
Add the appropriate solvent (e.g., sterile water, DMSO) to achieve the desired stock concentration.
-
Vortex briefly until the powder is completely dissolved.
-
If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Stability Indicating HPLC Method for this compound
This protocol provides a general framework. The specific parameters may need to be optimized for your equipment and experimental conditions.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare your experimental samples in the desired buffer.
-
Inject the standard and samples onto the HPLC system.
-
Monitor the peak area of (S)-Higenamine and the appearance of any new peaks over time to assess stability.
Quantitative Data Summary
The following tables provide hypothetical stability data for this compound in common experimental buffers. Note: This data is for illustrative purposes to guide experimental design, as comprehensive published stability data is not available. Researchers should perform their own stability studies for their specific experimental conditions.
Table 1: Hypothetical Stability of this compound (100 µM) at 37°C over 24 hours
| Buffer (pH 7.4) | % Remaining at 4 hours | % Remaining at 8 hours | % Remaining at 24 hours |
| Phosphate Buffered Saline (PBS) | 95% | 88% | 75% |
| Tris-HCl | 92% | 85% | 70% |
| HEPES | 98% | 95% | 90% |
Table 2: Hypothetical Effect of pH on the Stability of this compound (100 µM) in Phosphate Buffer at 37°C after 8 hours
| pH | % Remaining |
| 5.0 | 95% |
| 6.0 | 92% |
| 7.0 | 89% |
| 8.0 | 80% |
Signaling Pathway Diagrams
Caption: β-Adrenergic signaling pathway of (S)-Higenamine.
Caption: NF-κB and PI3K/Akt signaling pathways modulated by (S)-Higenamine.
Caption: Workflow for assessing the stability of this compound.
References
- 1. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]
- 2. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
Technical Support Center: Quantifying Higenamine in Complex Matrices
Welcome to the technical support center for the analysis of higenamine (B191414). This resource is designed for researchers, analytical scientists, and drug development professionals to address the common challenges encountered when quantifying higenamine in complex biological and supplemental matrices.
Frequently Asked Questions (FAQs)
Q1: What is higenamine and why is its quantification important?
A1: Higenamine (also known as norcoclaurine) is a naturally occurring alkaloid found in various plants such as Nandina domestica, Aconitum carmichaelii, and Nelumbo nucifera (lotus).[1] It acts as a beta-2 adrenergic receptor agonist, leading to its investigation for cardiovascular applications and its use in dietary supplements for weight loss and athletic performance.[2] However, its use is prohibited in sports at all times by the World Anti-Doping Agency (WADA), making accurate quantification crucial for anti-doping control.[1][3]
Q2: What are the main challenges in quantifying higenamine?
A2: The primary challenges stem from its presence at low concentrations in complex sample types (e.g., urine, plasma, dietary supplements).[4][5] These matrices contain numerous endogenous compounds that can interfere with analysis, causing matrix effects like ion suppression or enhancement in mass spectrometry, which can lead to inaccurate results.[6][7] Furthermore, sample preparation can be challenging, with potential for low recovery of the analyte.[4][8]
Q3: Which analytical techniques are most suitable for higenamine quantification?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique due to its high sensitivity and selectivity.[4][8] Methods using Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and better resolution.[1][2] Gas chromatography-mass spectrometry (GC-MS) combined with a derivatization step is also a viable, though less common, alternative.[5][9]
Q4: What is a typical sample preparation procedure for higenamine analysis in biological fluids?
A4: A common and effective procedure for matrices like plasma and urine is solid-phase extraction (SPE).[4][10] This technique helps to clean up the sample by removing interfering compounds and to concentrate the higenamine before LC-MS/MS analysis.[4] For some applications, a simple "dilute-and-shoot" approach, where the sample is just diluted before injection, can be used, although it may be more susceptible to matrix effects.[10][11]
Q5: Are there any specific considerations for analyzing higenamine in dietary supplements?
A5: Yes. Dietary supplements represent a highly variable and complex matrix. It is crucial to develop a robust extraction method to efficiently isolate higenamine from various formulations (e.g., powders, capsules, liquids). Hydrophilic Interaction Liquid Chromatography (HILIC) has been shown to be effective for enhancing the sensitivity of higenamine detection in these products.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of higenamine.
Problem 1: Low or no higenamine signal detected.
-
Possible Cause: Inefficient extraction or analyte loss during sample preparation.
-
Troubleshooting Steps:
-
Verify Extraction Recovery: Spike a blank matrix sample with a known concentration of higenamine before extraction and compare the final response to a standard of the same concentration prepared in a clean solvent. Recoveries for higenamine in plasma and urine have been reported to be around 82.1% and 56.6%, respectively, with SPE.[4][8]
-
Check Sample pH: The pH of the sample can significantly affect the retention of higenamine on an SPE cartridge. Ensure the sample pH is optimized for your specific SPE sorbent and protocol.[12][13]
-
Assess Analyte Stability: Higenamine may degrade under certain conditions. Investigate potential degradation due to factors like temperature, light exposure, or pH during sample storage and processing.[14]
-
Problem 2: Poor peak shape or inconsistent retention time.
-
Possible Cause: Chromatographic issues or column contamination.
-
Troubleshooting Steps:
-
Optimize Mobile Phase: Ensure the mobile phase composition and gradient are suitable. For higenamine, a common mobile phase consists of water and methanol (B129727) or acetonitrile (B52724) with a small amount of formic acid to improve peak shape.[1][4]
-
Column Equilibration: Ensure the analytical column is properly equilibrated before each injection. Insufficient equilibration can lead to retention time shifts.
-
Column Cleaning: If contamination is suspected, flush the column with a strong solvent as recommended by the manufacturer. Complex matrices can leave residues that degrade column performance over time.
-
Problem 3: High variability in results and poor reproducibility.
-
Possible Cause: Significant and variable matrix effects.
-
Troubleshooting Steps:
-
Implement an Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-higenamine) if available. This is the most effective way to compensate for variations in extraction recovery and matrix-induced ion suppression or enhancement.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that is free of higenamine. This helps to mimic the matrix effects seen in the unknown samples, leading to more accurate quantification.[7]
-
Evaluate Sample Dilution: Diluting the sample extract with the initial mobile phase can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of higenamine.[7]
-
Problem 4: Low recovery during Solid-Phase Extraction (SPE).
-
Possible Cause: Sub-optimal SPE protocol.
-
Troubleshooting Steps:
-
Conditioning and Equilibration: Ensure the SPE cartridge is properly conditioned and equilibrated with the specified solvents before loading the sample. Failure to do so can lead to poor retention.[12]
-
Sample Loading Flow Rate: Loading the sample too quickly can result in the analyte passing through the cartridge without being retained (breakthrough). Optimize the flow rate.[13][15]
-
Wash Step Optimization: The wash solvent may be too strong, causing the higenamine to be washed away before elution. Test a weaker wash solvent.[12][15]
-
Elution Solvent Strength: The elution solvent may not be strong enough to fully desorb the higenamine from the sorbent. Test a stronger solvent or a larger volume.[15]
-
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for higenamine quantification in various matrices.
Table 1: LC-MS/MS Method Parameters for Higenamine in Biological Matrices
| Matrix | LLOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | 0.100 | 82.1 | < 15 | 85 - 115 | [4][8] |
| Human Urine | 1.00 | 56.6 | < 15 | 85 - 115 | [4][8] |
| Rat Plasma | 0.5 | 70.3 - 86.7 | < 12.25 | Within ±15 | [11] |
| Rat Urine | 0.5 | 74.9 - 79.3 | < 5.87 | Within ±15 | [11] |
Table 2: GC-MS Method Parameters for Higenamine in Various Matrices
| Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Precision (%RSD) | Reference |
| Multi-Matrix* | 1.52 | 5 | 82.7 - 109.8 | < 3.39 | [5] |
*Includes plasma, urine, oral liquid, capsules, and herbal medicine.
Experimental Protocols
Protocol: Quantification of Higenamine in Human Plasma by LC-MS/MS
This protocol is a representative example based on established methodologies.[4][8]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge: Use a suitable mixed-mode or reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of plasma, add an internal standard. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the higenamine with 1 mL of a suitable elution solvent (e.g., 0.5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[4]
-
Mobile Phase:
-
A: 0.05% Formic acid in water
-
B: Methanol
-
-
Gradient: Isocratic elution with 40% A and 60% B.[4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Higenamine: m/z 272.1 → 107.0[1]
-
Internal Standard (if used): Monitor appropriate transition.
-
3. Method Validation
-
The method should be fully validated according to relevant guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[4]
Visualizations
Caption: General experimental workflow for higenamine quantification.
Caption: Troubleshooting decision tree for low SPE recovery.
References
- 1. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of higenamine in human plasma and urine using liquid chromatography coupled to positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of higenamine in multi-matrix by gas chromatography-mass spectrometry combined with derivatization technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. specartridge.com [specartridge.com]
- 13. specartridge.com [specartridge.com]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
Enhancing the yield and purity of synthetic (S)-Higenamine hydrobromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of synthetic (S)-Higenamine hydrobromide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield in the Primary Synthesis (e.g., Pictet-Spengler or Bischler-Napieralski Reaction)
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Question: My Pictet-Spengler or Bischler-Napieralski reaction is resulting in a low yield of the desired higenamine (B191414) precursor. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in these cyclization reactions can stem from several factors. Here’s a systematic approach to troubleshooting:
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Insufficiently Activated Aromatic Ring: The Pictet-Spengler and Bischler-Napieralski reactions are intramolecular electrophilic aromatic substitutions and proceed more efficiently with electron-rich aromatic rings. If your starting material contains electron-withdrawing groups, the reaction may be sluggish.
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Solution: Ensure that the starting phenethylamine (B48288) derivative has appropriate activating groups (e.g., hydroxyl or methoxy (B1213986) groups) on the aromatic ring.
-
-
Ineffective Catalyst: The choice and concentration of the acid catalyst are critical.
-
Solution: For the Pictet-Spengler reaction, traditionally, protic acids like HCl or H₂SO₄, or Lewis acids such as BF₃·OEt₂ are used.[1] For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[1] In the Bischler-Napieralski reaction, dehydrating agents like POCl₃ or P₂O₅ are common.[2][3][4] It is crucial to optimize the catalyst loading.
-
-
Improper Reaction Temperature: The optimal temperature can vary significantly depending on the substrates and catalyst used.
-
Solution: Experiment with a range of temperatures. While some reactions require heating (reflux), others may proceed at room temperature or even lower to minimize side reactions. For the Bischler-Napieralski reaction, temperatures can range from room temperature to 100 °C depending on the dehydrating agent.[3]
-
-
Side Reactions: In the Bischler-Napieralski reaction, a significant side reaction can be the retro-Ritter reaction, which forms styrenes.[2]
-
Issue 2: Poor Enantioselectivity in Asymmetric Synthesis
-
Question: I am attempting an asymmetric synthesis of (S)-Higenamine, but the enantiomeric excess (e.e.) is low. How can I improve the stereocontrol?
-
Answer: Achieving high enantioselectivity is a common challenge. Consider the following optimization strategies:
-
Catalyst and Ligand Choice: The selection of the chiral catalyst and ligand is paramount in asymmetric hydrogenation.
-
Solution: Screen a variety of chiral ligands. For instance, in the asymmetric transfer hydrogenation of imines, different chiral ruthenium complexes with ligands like (1R,2R)- or (1S,2S)-N-tosyl-1,2-cyclohexanediamine can be tested.[5] The choice of metal (e.g., Iridium, Rhodium, Ruthenium) and the specific ligand structure will significantly impact the enantioselectivity.
-
-
Solvent Effects: The polarity and nature of the solvent can influence the catalyst's activity and the transition state's stability.
-
Solution: Test a range of solvents with varying polarities. For example, in one study on asymmetric transfer hydrogenation, switching from acetonitrile (B52724) to dichloromethane (B109758) increased the enantiomeric excess from 60% to 92%.[5]
-
-
Temperature Control: Reaction temperature can have a pronounced effect on enantioselectivity.
-
Solution: Lowering the reaction temperature often improves enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
-
Issue 3: Difficulty in Chiral Resolution of Racemic Higenamine
-
Question: I have synthesized racemic higenamine and am struggling with the chiral resolution using diastereomeric salt crystallization. The separation is inefficient. What should I do?
-
Answer: Chiral resolution by diastereomeric salt crystallization is a powerful technique but often requires careful optimization.
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical factor.
-
Solution: Common resolving agents for amines are chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid.[6] It is often necessary to screen several different resolving agents to find one that forms diastereomeric salts with a significant difference in solubility.
-
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
-
Solution: Screen a variety of solvents and solvent mixtures. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.
-
-
"Oiling Out": The product separates as a liquid (oil) instead of a crystalline solid.
-
Solution: This can be caused by the salt being too soluble or by impurities. Try using a less polar solvent, lowering the concentration, or cooling the solution more slowly to promote crystal growth over oiling. Anti-solvent addition (a solvent in which the salts are less soluble) should be done slowly to avoid this issue.[7]
-
-
Low Yield of the Desired Diastereomer: A significant portion of the target diastereomer remains in the mother liquor.
-
Issue 4: Presence of Impurities in the Final Product
-
Question: After purification, my this compound still contains impurities. What are the likely impurities and how can I remove them?
-
Answer: Impurities can arise from starting materials, side reactions, or the workup process.
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Starting Materials and Reagents: Unreacted starting materials or residual reagents (e.g., catalysts, resolving agents) can contaminate the final product.
-
Solution: Ensure complete reaction by monitoring with techniques like TLC or LC-MS. During workup, employ appropriate extraction and washing steps to remove residual reagents.
-
-
Side-Products: As mentioned, side-products from the primary synthesis can be carried through. For example, styrenes from the retro-Ritter reaction in the Bischler-Napieralski synthesis.[2]
-
Solution: Purification techniques like column chromatography are effective for removing structurally different impurities.
-
-
Enantiomeric Impurity: The final product may contain the undesired (R)-enantiomer.
-
Solution: If the enantiomeric excess is low, recrystallization of the hydrobromide salt may enrich the desired (S)-enantiomer. For high purity requirements, preparative chiral HPLC is often the most effective method.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to (S)-Higenamine?
-
A1: The most common approaches involve either the enantioselective synthesis starting from achiral precursors or the synthesis of a racemic mixture followed by chiral resolution. Key reactions used for the construction of the tetrahydroisoquinoline core are the Pictet-Spengler reaction and the Bischler-Napieralski reaction.[3][8]
-
-
Q2: How can I determine the enantiomeric excess of my synthesized (S)-Higenamine?
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A2: The most common and accurate method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC).[6][9][10] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.
-
-
Q3: What are the typical conditions for purifying this compound by crystallization?
-
A3: The choice of solvent is crucial. Alcohols like ethanol (B145695) or methanol, often in combination with an anti-solvent like diethyl ether or acetone, are commonly used. The process typically involves dissolving the crude product in a minimum amount of the hot solvent and then allowing it to cool slowly to promote the formation of pure crystals.
-
-
Q4: Are there any specific safety precautions I should take during the synthesis?
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A4: Standard laboratory safety procedures should always be followed. Reagents like phosphorus oxychloride (POCl₃) used in the Bischler-Napieralski reaction are corrosive and react violently with water, and should be handled with extreme care in a fume hood.[3][4] Solvents should be handled in well-ventilated areas. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Data Presentation
Table 1: Comparison of Solvents in Asymmetric Transfer Hydrogenation of an Imine Precursor to an Amine [5]
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-11 | CH₃CN | 72 | 11 | 60 |
| 2 | (R,R)-11 | CH₂Cl₂ | 72 | 65 | 92 |
| 3 | (S,S)-11 | CH₂Cl₂ | 72 | 65 | 92 |
| 4 | (R,R)-11 | CHCl₃ | 72 | 45 | 73 |
| 5 | (S,S)-11 | CHCl₃ | 72 | 45 | 73 |
| 6 | (R,R)-11 | DMF | 72 | 26 | 95 |
Table 2: Troubleshooting Guide for Diastereomeric Salt Crystallization
| Problem | Potential Cause | Recommended Solution |
| Low Purity | - Poor discrimination in solubility between diastereomeric salts- Co-crystallization | - Screen a wider range of solvents and temperatures.- Slow down the cooling rate.- Perform recrystallization of the isolated salt. |
| Low Yield | - Desired salt is too soluble in the chosen solvent.- Crystallization was stopped prematurely. | - Optimize solvent and temperature to minimize solubility.- Use an anti-solvent to induce further precipitation.- Allow for a longer crystallization time.- Recycle the mother liquor.[7] |
| "Oiling Out" | - High solute concentration.- Rapid cooling or anti-solvent addition.- Presence of impurities. | - Decrease the initial concentration.- Employ a slower cooling rate or slower addition of anti-solvent.- Purify the racemic mixture before resolution. |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction [1]
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To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde (1.0-1.2 equivalents).
-
Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 equivalents).
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Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) for the required time (typically several hours to overnight).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the tetrahydroisoquinoline precursor.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
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Dissolve the racemic higenamine free base in a suitable solvent (e.g., ethanol, methanol).
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In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid, 0.5-1.0 equivalents) in the same solvent.
-
Slowly add the resolving agent solution to the racemic higenamine solution, with stirring.
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Stir the mixture at room temperature or with gentle heating to facilitate salt formation.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to maximize crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
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Dry the crystals. This is the diastereomerically enriched salt.
-
To recover the enantiomerically enriched higenamine, dissolve the diastereomeric salt in water and adjust the pH to basic (e.g., with NaOH or NaHCO₃) to liberate the free base.
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Extract the free base with an organic solvent.
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To obtain the hydrobromide salt, dissolve the free base in a suitable solvent and treat with a solution of HBr.
-
Isolate the precipitated this compound by filtration.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound via chiral resolution.
Caption: Logical workflow for troubleshooting low yield and purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. benchchem.com [benchchem.com]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. uma.es [uma.es]
- 10. benchchem.com [benchchem.com]
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering inconsistent results in higenamine-related cell-based assays.
Section 1: Frequently Asked Questions (FAQs) about Higenamine's Mechanism of Action
Q1: What is higenamine (B191414) and what is its primary mechanism of action?
Higenamine (also known as norcoclaurine) is a bioactive alkaloid found in several plants, including Aconitum, Annona squamosa, and Nandina domestica.[1][2] Its primary mechanism of action is as a non-selective agonist for β1- and β2-adrenergic receptors.[1][3][4] This activation leads to a variety of cellular responses, including bronchodilation and cardiovascular effects.[1]
Q2: What are the key signaling pathways activated by higenamine?
As a β-adrenergic receptor agonist, higenamine stimulates the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5] This increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. Additionally, higenamine has been shown to activate other pathways, including the PI3K/Akt and MAPK/ERK signaling pathways, which are involved in cell survival, proliferation, and inflammation.[1][6][7]
Q3: What are the known off-target effects of higenamine that could influence my experiments?
Beyond its primary β-adrenergic activity, higenamine has demonstrated several off-target effects that can vary by cell type and experimental conditions. These include:
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Lysine-Specific Demethylase 1 (LSD1) Inhibition: Higenamine can act as an inhibitor of LSD1, which may influence gene expression and promote apoptosis in certain cancer cell lines.[1]
-
Androgen and Estrogen Receptor (AR/ER) Interaction: Studies in C2C12 myotubes suggest that higenamine's anabolic effects may be antagonized by AR and ER inhibitors, indicating a potential crosstalk with these hormone receptors.[8]
-
α-Adrenergic Receptor Antagonism: Higenamine has been reported to have an antagonist effect on α1-adrenergic receptors, which can contribute to its hypotensive effects.[9]
-
Dopamine (B1211576) Biosynthesis Inhibition: In PC12 cells, higenamine has been shown to decrease intracellular dopamine content in a dose-dependent manner.[10]
Section 2: Troubleshooting Guide for Inconsistent Assay Results
Problem 1: High Variability or Poor Reproducibility in Dose-Response Curves
Q: My dose-response curves for higenamine are inconsistent between experiments. What could be the cause?
A: High variability is a common issue and can stem from multiple sources related to the compound itself, the cells, or the assay conditions.
| Possible Cause | Recommended Troubleshooting Action |
| Higenamine Purity & Stability | Verify Compound Quality: Source higenamine from a reputable supplier with a certificate of analysis. Purity can significantly impact potency. Assess Stability: Higenamine, like many catecholamines, can be susceptible to oxidation, especially in solution at neutral or alkaline pH, and when exposed to light and heat.[11][12] Prepare fresh stock solutions in a suitable solvent (e.g., DMSO or an acidic buffer) for each experiment and store them protected from light at -20°C or -80°C. Consider testing the stability of higenamine in your specific cell culture medium over the time course of your experiment. |
| Cell Line Health & Passage Number | Monitor Cell Health: Ensure cells are healthy, with high viability (>95%) and are in the exponential growth phase before seeding for an experiment.[13] Stressed or senescent cells will respond differently. Standardize Passage Number: Use cells within a consistent and narrow passage number range for all related experiments. High-passage number cells can exhibit altered receptor expression and signaling responses.[13][14] Check for Contamination: Regularly test cultures for mycoplasma contamination, which can alter cellular physiology and experimental outcomes.[15][] |
| Assay Conditions | Optimize Cell Seeding Density: Inconsistent seeding density leads to variability in cell number at the time of assay, affecting the magnitude of the response. Perform optimization experiments to find a seeding density that results in a sub-confluent monolayer (typically 70-80%) at the time of treatment.[13] Serum Concentration: Serum contains various factors that can interfere with the assay. If possible, reduce serum concentration or serum-starve cells for a defined period before higenamine treatment. Conduct preliminary tests to ensure this does not compromise cell viability. |
Problem 2: Unexpected or Off-Target Effects Observed
Q: I'm observing cellular effects that are not consistent with β-adrenergic stimulation. Why is this happening?
A: This often points to higenamine's known off-target activities or cell-type-specific responses.
| Possible Cause | Recommended Troubleshooting Action |
| Non-selective Receptor Activation | Use Specific Antagonists: To confirm that the observed effect is mediated by β-adrenergic receptors, pre-treat cells with a specific β1-antagonist (e.g., atenolol) and/or a β2-antagonist (e.g., ICI 118,551). A reduction in the response will confirm receptor-mediated activity. Propranolol, a non-selective beta-blocker, can also be used.[1] |
| Interaction with Other Pathways | Investigate Off-Target Effects: As noted in the FAQ, higenamine can interact with AR, ER, and LSD1.[1][8] If your cell line is known to be sensitive to hormonal or epigenetic regulation, consider these alternative mechanisms. Use specific inhibitors for these pathways to see if the unexpected effect is diminished. |
| Cell-Type Specific Responses | Characterize Your Cell Line: The expression profile of adrenergic receptors and other potential targets can vary dramatically between cell lines.[14] Confirm the expression of β1 and β2 receptors in your specific cell line using RT-qPCR or Western blotting. The lack of one receptor subtype could explain unexpected pharmacology. |
Problem 3: Low or No Cellular Response to Higenamine
Q: My cells are not responding to higenamine treatment, even at high concentrations. What should I do?
A: A lack of response can be due to issues with receptor expression, compound integrity, or the chosen assay endpoint.
| Possible Cause | Recommended Troubleshooting Action |
| Inadequate Receptor Expression | Verify Receptor Presence: Confirm that your cell line expresses functional β1 and/or β2 adrenergic receptors. If expression is low or absent, the cells will not respond. Consider using a positive control agonist (e.g., isoproterenol) known to work in your system. If the positive control also fails, the issue is likely with the cells or assay. If the positive control works, the issue may be specific to higenamine. Use an Overexpression System: If your cell line has low endogenous receptor levels, consider transiently or stably transfecting the cells with the human β2-adrenergic receptor.[17] |
| Higenamine Degradation | Prepare Fresh Solutions: As mentioned previously, higenamine can degrade in solution. Do not use old stock solutions. Prepare fresh dilutions for each experiment from a frozen, concentrated stock.[12][18] Include a Positive Control: Always run a well-characterized β-agonist like isoproterenol (B85558) in parallel. This helps differentiate between a compound-specific problem and a general assay failure. |
| Incorrect Assay Endpoint or Timing | Optimize Assay Kinetics: The peak response for signaling events like cAMP production can be very rapid (minutes), while downstream effects like gene expression may take hours. Perform a time-course experiment to determine the optimal time point for measuring your specific endpoint after higenamine stimulation.[14] Choose a Proximal Endpoint: If you are not seeing a response in a downstream assay (e.g., cell proliferation), try measuring a more proximal event in the signaling cascade, such as cAMP accumulation, to confirm that the initial signaling is occurring. |
Section 3: Key Experimental Protocols
Protocol 1: cAMP Measurement Assay
This protocol provides a general workflow for measuring intracellular cAMP levels in response to higenamine treatment using a competitive immunoassay kit.
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Cell Seeding: Seed cells (e.g., CHO-K1, HEK293) in a 96-well plate at a pre-optimized density and allow them to attach overnight.
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Pre-treatment: Wash cells once with serum-free media. Add 100 µL of media containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
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Higenamine Treatment: Prepare serial dilutions of higenamine in media containing the PDE inhibitor. Add the desired volume (e.g., 10 µL) of higenamine solution to the wells. Include a positive control (e.g., isoproterenol) and a vehicle control (e.g., DMSO).
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Incubation: Incubate for 15-30 minutes at 37°C. This time should be optimized for your specific cell line.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific competition ELISA or HTRF-based assay kit.
-
Data Analysis: Plot the signal versus the log of the higenamine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Western Blot for Downstream Signaling (p-Akt, p-ERK)
This protocol outlines the detection of phosphorylated Akt or ERK, common downstream targets of higenamine-activated pathways.[1][7]
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them for 4-6 hours (if compatible with cell health).
-
Stimulation: Treat cells with various concentrations of higenamine for an optimized duration (e.g., 5, 15, 30, 60 minutes). Include vehicle and positive controls.
-
Cell Lysis: Immediately after treatment, place plates on ice, aspirate the media, and wash twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for the phosphorylated protein (e.g., anti-p-Akt Ser473 or anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for the total protein (e.g., anti-Akt or anti-ERK).
Section 4: Quantitative Data Summary
Table 1: Reported Potency and Effects of Higenamine in Various Cell-Based Assays
| Cell Line | Assay Type | Endpoint Measured | Reported Effect / Potency | Reference |
| PC12 | Dopamine Biosynthesis | Intracellular Dopamine Content | Inhibition, IC50 = 18.2 µM | [10] |
| CHO | β2-Adrenoceptor Activation | Agonist Activity | Confirmed β2 agonist activity | [17] |
| HaCaT | Anti-inflammatory | MMP-1 Expression | Reduction of fine-dust induced MMP-1 | [6] |
| HaCaT | Antioxidant | Intracellular ROS | Dose-dependent reduction of ROS levels | [6] |
| C2C12 Myotubes | Anabolic Activity | Myotube Diameter | Significant increase | [8] |
Table 2: Summary of Higenamine's Effects on Different Signaling Pathways
| Signaling Pathway | Effect | Cell Type Context | Reference |
| β-Adrenergic/cAMP | Activation | General (primary mechanism) | [5] |
| PI3K/Akt | Activation (Phosphorylation) | Gastric Smooth Muscle Cells, Cardiomyocytes, Nucleus Pulposus Cells | [1][7] |
| MAPK (ERK1/2, JNK) | Inhibition of Phosphorylation | Human Keratinocytes (in response to fine dust) | [6] |
| NF-κB | Inhibition of Transactivation | Human Keratinocytes | [6] |
| SMAD2/3 | Promotion of Phosphorylation | Mouse Bone Marrow Stromal Cells | [1] |
Section 5: Visual Guides
Caption: Higenamine's primary β-adrenergic signaling pathway.
Caption: Troubleshooting workflow for higenamine assays.
Caption: Overview of higenamine's on-target and off-target effects.
References
- 1. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications [mdpi.com]
- 2. blushandbreath.com [blushandbreath.com]
- 3. researchgate.net [researchgate.net]
- 4. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Higenamine - Wikipedia [en.wikipedia.org]
- 6. Higenamine Reduces Fine-Dust-Induced Matrix Metalloproteinase (MMP)-1 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 8. Testing anabolic activity, potency and mechanisms of action of the phyto-derived beta 2 agonist higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Higenamine in Plants as a Source of Unintentional Doping [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
Technical Support Center: Refinement of Higenamine Extraction Techniques from Botanical Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining higenamine (B191414) extraction from botanical sources. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the extraction of higenamine, offering potential causes and solutions in a question-and-answer format.
Question: Why is my higenamine yield consistently low?
Answer: Low higenamine yield can be attributed to several factors:
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Suboptimal Extraction Method: The chosen extraction technique may not be the most efficient for higenamine. For instance, studies have shown that for certain plant materials like Nelumbo nucifera (lotus plumule), Microwave-Assisted Extraction (MAE) can yield significantly more higenamine compared to conventional methods like Soxhlet Extraction (SE) or Ultrasound-Assisted Extraction (UAE).[1][2][3][4]
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Inappropriate Solvent Selection: Higenamine's solubility is dependent on the solvent used. While ethanol (B145695) and methanol (B129727) are commonly employed for alkaloid extraction, the polarity of the solvent system is crucial.[5][6] Acidified aqueous solutions can also be effective as higenamine, being an alkaloid, will form a salt, which increases its solubility in water.[5][7]
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Incomplete Cell Wall Disruption: The plant matrix, composed of cellulose (B213188) and other materials, can hinder solvent access to the intracellular higenamine.[8] Ensuring the plant material is finely powdered can increase the surface area for extraction.
-
Degradation of Higenamine: Higenamine can be sensitive to high temperatures and prolonged extraction times.[9] Methods that expose the compound to harsh conditions for extended periods may lead to its degradation.
Question: I am observing a significant amount of impurities in my crude extract. How can I improve the purity of my higenamine extract?
Answer: The presence of co-extracted compounds such as fats, pigments, and other secondary metabolites is a common issue.[8][10] To enhance the purity of your higenamine extract, consider the following:
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Pre-Extraction Defatting: For plant materials rich in lipids, such as seeds, a pre-extraction step with a non-polar solvent like n-hexane can remove fats without dissolving the higenamine salts.[10]
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Acid-Base Partitioning: A liquid-liquid extraction based on pH adjustment is a classic and effective method for purifying alkaloids. By dissolving the crude extract in an acidic aqueous solution, higenamine will be protonated and remain in the aqueous phase, while neutral and acidic impurities can be washed away with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the higenamine, allowing its extraction into an organic solvent.[7][11]
-
Solid-Phase Extraction (SPE): SPE can be a rapid and efficient cleanup step. Using a cation-exchange cartridge can selectively retain the basic higenamine while allowing neutral and acidic impurities to pass through. The higenamine can then be eluted with an appropriate solvent.[12]
Question: My higenamine seems to be degrading during the extraction process. What are the signs of degradation and how can I prevent it?
Answer: Degradation of higenamine can be indicated by a decrease in the expected yield and the appearance of unknown peaks in your analytical chromatogram. Higenamine's structure is susceptible to heat-induced degradation.[9] To mitigate this:
-
Use Modern Extraction Techniques: Methods like MAE and UAE often employ shorter extraction times, minimizing the exposure of higenamine to potentially degrading conditions.[9][13][14][15]
-
Optimize Extraction Parameters: For thermal methods like Soxhlet or heat reflux, ensure you are using the lowest effective temperature and the shortest possible extraction time.
-
Protect from Light and Oxygen: While less documented for higenamine specifically, many alkaloids are sensitive to light and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen) can be a good precautionary measure.
Question: What are the most common botanical sources for higenamine extraction?
Answer: Higenamine is found in a variety of plants, with some of the most well-documented sources being:
-
Nandina domestica (Heavenly bamboo)[16]
-
Aconitum carmichaelii (Carmichael's monkshood)
-
Tinospora crispa[16]
-
Asarum sieboldii[16]
-
Gnetum parvifolium[16]
-
Annona squamosa[18]
Quantitative Data on Higenamine Extraction
The following tables summarize quantitative data from various studies on higenamine extraction, providing a comparison of different methods and botanical sources.
Table 1: Comparison of Higenamine Yield from Nelumbo nucifera (Lotus Plumule) using Different Extraction Methods
| Extraction Method | Higenamine Yield (µg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | 946.3 ± 86.5 | [11] |
| Heat Reflux Extraction (HRE) | Not significantly different from MAE | [11] |
| Ultrasound-Assisted Extraction (UAE) | 671.0 ± 74.6 | [11] |
| Soxhlet Extraction (SE) | 659.5 ± 40.9 | [11] |
Table 2: Higenamine Content in Various Botanical Sources
| Botanical Source | Part Used | Higenamine Concentration (µg/g) | Reference |
| Nelumbo nucifera (Lotus Plumule) | Plumule | 263.9 to 969.5 | [17] |
| Nandina domestica | Leaf (dry weight) | 56.30 | [16] |
| Nandina domestica | Fruit (dry weight) | 14.02 | [16] |
| Tinospora crispa | - | 0.001 to 0.3 mg/kg | [16] |
Experimental Protocols
This section provides detailed methodologies for key higenamine extraction experiments.
Protocol 1: Microwave-Assisted Extraction (MAE) of Higenamine from Nelumbo nucifera
This protocol is based on the optimized parameters from a study by Yen et al. (2020).[1][2][3][4]
1. Sample Preparation:
- Dry the Nelumbo nucifera plumules and grind them into a fine powder.
2. Extraction:
- Place 1.0 g of the powdered sample into a microwave extraction vessel.
- Add 20 mL of 95% (v/v) ethanol to the vessel.
- Set the microwave extractor to the following optimized parameters:
- Microwave Power: 1046 W
- Extraction Time: 26 minutes
- Temperature: 120 °C
3. Post-Extraction:
- After extraction, allow the vessel to cool to room temperature.
- Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- The resulting filtrate is the crude higenamine extract, ready for further purification or analysis.
Protocol 2: General Ultrasound-Assisted Extraction (UAE) for Alkaloids
This is a general protocol that can be adapted for higenamine extraction.
1. Sample Preparation:
- Dry and powder the selected botanical source.
2. Extraction:
- In a suitable beaker, mix 1 gram of the powdered plant material with 10 mL of the chosen solvent (e.g., ethanol, methanol, or an acidified aqueous solution).
- Place the beaker in an ultrasonic bath.
- Sonicate the mixture for a predetermined time (e.g., 20-30 minutes) at a specific frequency (e.g., 42 kHz) and at room temperature.[14]
3. Post-Extraction:
- Separate the extract from the solid residue by filtration or centrifugation.
- The supernatant/filtrate contains the crude alkaloid extract.
Protocol 3: Soxhlet Extraction of Higenamine from Nelumbo nucifera
1. Sample Preparation:
- Dry and grind the Nelumbo nucifera plumules.
2. Extraction:
- Place 10.0 g of the ground sample into a paper thimble.[1]
- Insert the thimble into the main chamber of the Soxhlet extractor.
- Fill the distilling flask with 200 mL of 95% (v/v) ethanol.[1]
- Heat the solvent to its boiling point (for 95% ethanol, this is around 78-80 °C). The apparatus should be set up to run for approximately 8 hours.[1]
3. Post-Extraction:
- After the extraction is complete, allow the apparatus to cool.
- Filter the extract and adjust the final volume to 200 mL with 95% (v/v) ethanol.[1]
Visualizations
Experimental Workflow for Higenamine Extraction and Purification
References
- 1. Potential Risk of Higenamine Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Potential Risk of Higenamine Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Potential Risk of Higenamine Misuse in Sports: Evaluation of Lotus Plumule Extract Products and a Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 7. jocpr.com [jocpr.com]
- 8. From Nature to Medicine: The Art of Extracting Plant Alkaloids [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Development and validation of an LC-PDA method for detection of the natural β2 agonist higenamine [pharmacia.pensoft.net]
- 18. researchgate.net [researchgate.net]
Strategies to reduce inter-individual variability in higenamine pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with strategies to reduce inter-individual variability in higenamine (B191414) pharmacokinetic (PK) studies. The following troubleshooting guides and FAQs address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-individual variability in higenamine pharmacokinetics?
Inter-individual variability in the pharmacokinetics of higenamine is significant and can be attributed to several intrinsic and extrinsic factors.[1][2] The primary metabolic pathway for higenamine is glucuronidation, predominantly carried out by the UGT1A9 enzyme.[3] Genetic polymorphisms in the UGT1A9 gene can lead to differences in enzyme activity, thereby affecting the rate of higenamine metabolism and clearance.[1][4] Other contributing factors include age, sex, diet, and the use of concomitant medications that may inhibit or induce metabolizing enzymes.[1][2] Higenamine is also naturally present in various plants and may be an undeclared ingredient in some dietary supplements, leading to unintentional intake and variability in baseline levels.[5][6]
Q2: How can we control for genetic factors contributing to variability?
To control for genetic variability, particularly in the UGT1A9 enzyme, it is recommended to perform genotyping on study participants. Subjects can be stratified into groups based on their genotype (e.g., normal metabolizers, intermediate metabolizers, poor metabolizers) to assess the impact of genetic polymorphisms on higenamine's pharmacokinetic profile.[1][4] While direct quantitative data linking specific UGT1A9 polymorphisms to higenamine PK variability is still emerging, studies on other UGT1A9 substrates have shown that such polymorphisms can significantly alter drug clearance and exposure.[4]
Q3: What are the best practices for standardizing subject-related factors in a higenamine PK study?
Standardizing subject-related factors is crucial for minimizing variability. This includes:
-
Subject Selection: Implement strict inclusion and exclusion criteria. Matching subjects based on demographics such as age, sex, and body mass index (BMI) can help reduce baseline variability.
-
Dietary Control: Implement a standardized diet for all participants for a set period before and during the study.[7][8] This is particularly important for higenamine, as it is found in some plants.[5][6] The diet should be free of known sources of higenamine and substances that can inhibit or induce drug-metabolizing enzymes (e.g., grapefruit juice).
-
Control of Concomitant Medications: Prohibit the use of non-essential medications, herbal supplements, and alcohol for a specified washout period before and during the study. A thorough review of all concomitant medications is necessary to avoid potential drug-drug interactions.
-
Standardized Dosing Regimen: Ensure precise and consistent dosing administration, including the time of day and relation to meals.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability Observed in Pharmacokinetic Parameters (e.g., AUC, Cmax, T½)
-
Possible Cause: Genetic polymorphisms in the UGT1A9 enzyme.
-
Troubleshooting Step: If not already done, perform UGT1A9 genotyping on subject samples. Analyze the pharmacokinetic data by genotype group to determine if there is a correlation. For future studies, consider pre-screening subjects for their UGT1A9 genotype.
-
-
Possible Cause: Non-compliance with dietary or medication restrictions.
-
Troubleshooting Step: Re-interview participants about their diet and any medications or supplements they may have taken. Review study protocols with participants to emphasize the importance of adherence. Consider collecting urine samples to screen for common drugs of abuse or undeclared supplements.
-
-
Possible Cause: Inconsistent sample handling and processing.
-
Troubleshooting Step: Review the entire sample collection, processing, and storage procedure with all involved personnel. Ensure that centrifugation times and temperatures, as well as storage conditions, are consistent for all samples.
-
Issue 2: Unexpectedly High or Low Higenamine Concentrations in Pre-Dose Samples
-
Possible Cause: Unintentional intake of higenamine from dietary sources or supplements.[5][6]
-
Troubleshooting Step: Thoroughly investigate the participant's dietary intake in the days leading up to the study. Provide participants with a detailed list of foods and supplements to avoid. Consider a longer washout period with a strictly controlled diet.
-
-
Possible Cause: Sample mislabeling or contamination.
-
Troubleshooting Step: Verify the sample labeling and collection times. Review the sample handling procedures to identify any potential sources of cross-contamination. If necessary, re-analyze a backup sample.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Higenamine in Healthy Human Subjects
| Parameter | Study Population | N | Dose and Route | Mean ± SD or (Range) | Citation |
| Cmax (ng/mL) | Healthy Chinese | 10 | 0.5-4.0 µg/kg/min IV | (15.1 - 44.0) | [9][10] |
| T½ (h) | Healthy Chinese | 10 | 0.5-4.0 µg/kg/min IV | 0.133 (0.107 - 0.166) | [9][10] |
| T½ (h) | Female Basketball Players | - | Oral Capsules | (4 - 27) | [11] |
| AUCinf (ng·h/mL) | Healthy Chinese | 10 | 0.5-4.0 µg/kg/min IV | 5.39 (3.2 - 6.8) | [9][10] |
| CL (L/h) | Healthy Chinese | 10 | 0.5-4.0 µg/kg/min IV | 249 (199 - 336) | [9][10] |
| Vd (L) | Healthy Chinese | 10 | 0.5-4.0 µg/kg/min IV | 48 (30.8 - 80.6) | [9][10] |
Cmax: Maximum plasma concentration; T½: Half-life; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vd: Volume of distribution.
Table 2: Impact of UGT1A9 Polymorphism on Pharmacokinetics of a UGT1A9 Substrate (Mycophenolic Acid)
| Pharmacokinetic Parameter | UGT1A9 Wild Type (Mean ± SD) | UGT1A9 T-275A Polymorphism (Mean ± SD) | p-value | Citation |
| AUC0-12 (mg·h/L) | 62.4 ± 20.3 | 43.1 ± 14.5 | 0.0006 | [4] |
| Cmax (mg/L) | 37.2 ± 12.5 | 20.3 ± 9.0 | 0.0002 | [4] |
| CL/F (L/h) | 18.4 ± 5.2 | 26.9 ± 10.2 | 0.002 | [4] |
This table illustrates the potential magnitude of effect of a UGT1A9 polymorphism on a drug primarily metabolized by this enzyme and serves as an example of why genotyping can be a crucial strategy for reducing inter-individual variability.
Experimental Protocols
1. Protocol for a Higenamine Pharmacokinetic Study with Reduced Variability
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is recommended to minimize inter-subject variability. A washout period of at least 7 days should be implemented between treatment arms.
-
Subject Recruitment and Screening:
-
Inclusion Criteria: Healthy male and female volunteers, aged 18-45 years, with a BMI between 18.5 and 25.0 kg/m ².
-
Exclusion Criteria: History of cardiovascular, renal, or hepatic disease; use of any prescription or over-the-counter medications within 14 days of the study; consumption of alcohol or caffeine-containing beverages within 48 hours of dosing; known allergy to higenamine or related compounds.
-
-
Standardization Procedures:
-
Diet: Subjects will be provided with a standardized diet for 3 days prior to and throughout each study period. The diet will be free of known sources of higenamine (e.g., certain traditional Chinese medicines, some plant-based supplements).[7][8]
-
Genotyping: Blood samples will be collected for UGT1A9 genotyping prior to enrollment.
-
-
Dosing and Blood Sampling:
-
Following an overnight fast, subjects will receive a single oral dose of higenamine or placebo.
-
Blood samples (5 mL) will be collected into EDTA-containing tubes at pre-dose (0 h) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Bioanalysis: Higenamine concentrations in plasma will be determined using a validated LC-MS/MS method.
2. Bioanalytical Method for Higenamine Quantification by LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Higenamine: e.g., m/z 272.1 → 107.1 (quantifier), m/z 272.1 → 165.1 (qualifier).
-
Internal Standard (e.g., a stable isotope-labeled higenamine): Transitions to be optimized.
-
-
-
Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Mandatory Visualization
References
- 1. Influence of uridine diphosphate-glucuronosyltransferases (1A9) polymorphisms on mycophenolic acid pharmacokinetics in patients with renal transplant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Identification and characterization of higenamine metabolites in human urine by quadrupole-orbitrap LC-MS/MS for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Higenamine in dietary supplements [opss.org]
- 6. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.profil.com [blog.profil.com]
- 8. bloodcancerunitednutrition.org [bloodcancerunitednutrition.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nva.sikt.no [nva.sikt.no]
Validation & Comparative
A Comparative Analysis of (S)-Higenamine and (R)-Higenamine Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the two enantiomers of Higenamine: (S)-Higenamine and (R)-Higenamine. Higenamine, a benzylisoquinoline alkaloid found in various plants, has garnered significant interest for its diverse pharmacological effects. As a chiral molecule, its stereochemistry plays a crucial role in its biological activity. This document summarizes key differences in their bioactivity, supported by available data, and provides an overview of the experimental methodologies used for their evaluation.
Comparative Bioactivity Data
While extensive quantitative comparative data is still emerging, existing studies consistently indicate that the bioactivity of Higenamine is stereoselective, with the (S)-enantiomer generally exhibiting greater potency in several key areas.
| Biological Activity | (S)-Higenamine | (R)-Higenamine | Key Findings |
| Cardiotonic Effect | Stronger positive inotropic and chronotropic effects | Weaker effects compared to the (S)-enantiomer | (S)-Higenamine demonstrates more potent cardiotonic properties[1][2]. |
| Anti-platelet Aggregation | Higher inhibitory potency | Lower inhibitory potency | The (S)-enantiomer shows a greater ability to inhibit platelet aggregation induced by various agonists[1][3]. |
| iNOS Inhibition | More effective | Less effective | (S)-Higenamine is more potent in inhibiting inducible nitric oxide synthase, suggesting stronger anti-inflammatory potential[2]. |
| Glucose Uptake | Greater ability to enhance glucose uptake | Lower ability compared to the (S)-enantiomer | The S-isomer has been shown to have a stronger ability to promote glucose absorption[4]. |
| β-Adrenergic Receptor Agonism | Potent agonist | Agonist | Both enantiomers act as non-selective β-adrenergic receptor agonists, but the (S)-enantiomer is suggested to have higher affinity[4][5]. |
Signaling Pathways
The biological effects of Higenamine enantiomers are primarily mediated through their interaction with various signaling pathways. As a β-adrenergic agonist, Higenamine influences downstream pathways involving adenylyl cyclase and cyclic AMP (cAMP). Furthermore, its anti-inflammatory and cell-protective effects are linked to the modulation of the PI3K/Akt and NF-κB signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (S)-Higenamine and Salbutamol as β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between (S)-Higenamine hydrobromide and the well-established β2-adrenergic agonist, salbutamol. The focus is on their performance as bronchodilators, supported by available experimental data on receptor affinity, potency, and selectivity.
Introduction
β2-adrenergic receptor (β2-AR) agonists are fundamental in the management of bronchoconstrictive respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic action is derived from their ability to relax airway smooth muscle. Salbutamol (also known as albuterol) is a short-acting, selective β2-AR agonist that is widely used for the acute relief of bronchospasm.[1][2] (S)-Higenamine, a naturally occurring benzyltetrahydroisoquinoline alkaloid, has been identified as a non-selective β-agonist, activating both β1 and β2-adrenergic receptors.[3][4] This guide will delve into the quantitative differences between these two compounds.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
Activation of the β2-AR, a G-protein coupled receptor (GPCR), by an agonist initiates a well-defined signaling cascade. The agonist-bound receptor promotes the exchange of GDP for GTP on the associated Gs protein, leading to the dissociation of its α-subunit. This activated Gsα-subunit stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the relaxation of smooth muscle cells and bronchodilation.[5]
References
Cross-validation of analytical methods for higenamine detection (HPLC vs. UHPLC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive detection of higenamine (B191414), a compound found in various plants and included on the World Anti-Doping Agency's (WADA) Prohibited List, is critical in dietary supplement analysis and anti-doping control. This guide provides a comprehensive cross-validation of two prominent analytical techniques for higenamine detection: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS). By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate method for their specific needs.
At a Glance: Key Performance Differences
The primary distinction between HPLC and UHPLC-MS/MS lies in their sensitivity, selectivity, and speed. UHPLC systems operate at higher pressures, enabling the use of smaller particle size columns, which leads to faster analysis times and improved resolution.[1] When coupled with a mass spectrometer, UHPLC-MS/MS offers superior sensitivity and selectivity, allowing for the detection and quantification of trace-level analytes with high accuracy.[1]
The following tables summarize the quantitative performance of both methods based on available literature. It is important to note that the data is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions.
Quantitative Performance Data
High-Performance Liquid Chromatography (HPLC)
| Parameter | HPLC with Electrochemical Detection (HPLC-ECD) | HPLC with Photodiode Array Detection (LC-PDA) |
| Limit of Detection (LOD) | 2.645 ng/mL (in plasma)[2] | 0.643 µg/mL (643 ng/mL) |
| Limit of Quantitation (LOQ) | Not explicitly stated, but lower limit of assay was 2.645 ng/mL[2] | 1.949 µg/mL (1949 ng/mL) |
| Linearity Range | 25.0 – 10,000.0 ng/mL[3] | Not explicitly stated |
| Correlation Coefficient (r) | 0.9998[3] | 0.999 |
| Precision (RSD%) | < 7% (Intra- and inter-day)[2][3] | Not explicitly stated |
| Accuracy/Recovery | ~77.5% (in plasma), ~84.4% (in urine)[2] | Not explicitly stated |
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
| Parameter | Performance Data |
| Limit of Detection (LOD) | Not explicitly stated, but WADA requires reporting levels not under 10.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL (in plasma and urine)[4] |
| Linearity Range | 0.5 – 500 ng/mL (in plasma), 0.5 – 1000 ng/mL (in urine)[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Precision (RSD%) | < 12.25% (Intra- and inter-day in plasma), < 5.87% (in urine)[4] |
| Accuracy/Recovery | 70.30–86.71% (in plasma), 74.93%–79.29% (in urine)[4] |
Experimental Protocols
HPLC Method with Electrochemical Detection (for Plasma and Urine)
-
Instrumentation : A standard HPLC system equipped with an electrochemical detector.[2]
-
Column : ODS (Octadecylsilane) column.[2]
-
Mobile Phase : Acetonitrile (B52724) - 0.1% phosphoric acid (9:91, v/v).[2]
-
Flow Rate : 1.0 mL/min.[3]
-
Detection : Electrochemical detector with an oxidation potential of 0.75 V.[2]
-
Sample Preparation : Samples are treated by adsorption with acidic alumina, followed by the release of higenamine with an acid treatment.[2]
HPLC Method with Photodiode Array Detection (for Plant Extracts and Dietary Supplements)
-
Instrumentation : Shimadzu LCMS-2050 system with a PDA detector.
-
Mobile Phase : A gradient elution using formic acid in water and acetonitrile.
-
Detection : PDA detector set at 282 nm.
-
Total Run Time : 16 minutes.
UHPLC-MS/MS Method (for Dietary Supplements)
-
Instrumentation : A UHPLC system coupled with a tandem mass spectrometer.[5]
-
Column : UHPLC Acquity BEH HILIC analytical column (2.1mm × 100mm, 1.7µm particle size).[5]
-
Mobile Phase : 0.1% formic acid in water and acetonitrile (30:70, v/v).[5]
-
Flow Rate : 0.2 mL/min.[5]
-
Ionization Mode : ESI (+) source ionization in multi-reaction monitoring (MRM) mode.[5]
-
Ion Transitions : Three ion transitions of higenamine were monitored: 272.08→107.01, 272.08→161.07, and 272.08→77.08.[5]
-
Internal Standard : Quercetin was used as an internal standard.[5]
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validating HPLC and UHPLC-MS/MS methods.
Summary and Recommendations
Both HPLC and UHPLC-MS/MS are capable of detecting and quantifying higenamine. The choice between the two methods depends largely on the specific requirements of the analysis.
-
HPLC methods, particularly with UV or electrochemical detection, can be a cost-effective and reliable option for routine analysis where high sensitivity is not the primary concern.[2][3] These methods are generally robust and suitable for analyzing samples with relatively high concentrations of higenamine.[2]
-
UHPLC-MS/MS stands out for its superior sensitivity, specificity, and speed.[1] The ability to use smaller particle columns results in faster run times and better resolution, making it ideal for high-throughput screening.[1] The mass spectrometric detection provides a high degree of certainty in compound identification and allows for very low detection limits, which is crucial for anti-doping analysis where trace amounts of the substance are significant.[4][5]
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Determination of higenamine in plasma and urine by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of higenamine in dietary supplements by UHPLC/MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Cardioprotective Effects of (S)-Higenamine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of (S)-Higenamine hydrobromide with alternative therapeutic agents, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating potential cardioprotective strategies.
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiovascular medicine, representing the tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. While reperfusion is essential to salvage ischemic tissue, it can paradoxically induce further damage through a cascade of events including inflammation, oxidative stress, and apoptosis. This compound, a benzylisoquinoline alkaloid, has emerged as a promising agent for mitigating I/R injury. This guide compares its in vivo efficacy with two other agents with distinct mechanisms of action: dexmedetomidine (B676), an α2-adrenergic agonist with sedative and analgesic properties, and dobutamine (B195870), a β1-adrenergic agonist primarily used for its inotropic effects.
Comparative Efficacy in Preclinical Models
The following tables summarize quantitative data from in vivo studies in rodent models of myocardial I/R injury. It is important to note that a direct head-to-head comparison of these agents in a single study is not yet available in the published literature. The data presented here is compiled from separate studies with similar experimental designs to facilitate an objective comparison.
Table 1: Reduction of Myocardial Infarct Size
| Compound | Animal Model | Dosage | Ischemia Duration | Reperfusion Duration | Infarct Size Reduction (%) vs. Control | Reference |
| This compound | Mouse | Not Specified | 30 min | 24 h | ~50% | [1] |
| Dexmedetomidine | Rat | 100 µg/kg | 30 min | 120 min | ~42% | |
| Dexmedetomidine | Mouse | 10 µg/kg | 30 min | 120 min | Not directly quantified as percentage reduction, but significantly lowered CK-MB levels | [2] |
| Dobutamine | Rabbit | 10 µg/kg/min | 30 min | 72 h | No significant reduction | [3] |
Table 2: Improvement of Cardiac Function
| Compound | Animal Model | Key Cardiac Function Parameters Measured | Outcome vs. Control | Reference |
| This compound | Mouse | Not specified in detail, but implied improvement through reduced injury | Implied positive effect | [1] |
| Dexmedetomidine | Rat | Left Ventricular Developed Pressure (LVDP), +dP/dt, -dP/dt | Significant improvement | |
| Dobutamine | Mouse | Ejection Fraction, Fractional Shortening | Increased cardiac function under stress conditions |
Table 3: Modulation of Key Biomarkers
| Compound | Animal Model | Biomarker | Effect | Reference |
| This compound | Mouse | Cleaved Caspase-3, Cleaved Caspase-9 | Decreased | [1] |
| Dexmedetomidine | Mouse | Creatine Kinase-MB (CK-MB) | Decreased | [2] |
| Dexmedetomidine | Rat | Not specified | Not specified | |
| Dobutamine | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the key experimental protocols used in the cited studies.
Myocardial Ischemia-Reperfusion (I/R) Injury Model
A common in vivo model of myocardial I/R injury involves the temporary ligation of a major coronary artery, typically the left anterior descending (LAD) artery, followed by the release of the ligature to allow reperfusion.
-
Animal Models: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a veterinary anesthetic cocktail.
-
Surgical Procedure: A thoracotomy is performed to expose the heart. A suture is passed around the LAD artery and tightened to induce ischemia. After a defined period of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion (e.g., 2, 24, or 72 hours).
-
Drug Administration: The investigational drug or vehicle (control) is typically administered before the onset of ischemia (pre-conditioning) or at the time of reperfusion.
Measurement of Myocardial Infarct Size
The extent of myocardial damage is a primary endpoint in cardioprotection studies.
-
Triphenyltetrazolium Chloride (TTC) Staining: At the end of the reperfusion period, the heart is excised. The LAD artery is re-occluded, and a dye (e.g., Evans blue) is often perfused to delineate the area at risk (AAR). The heart is then sliced and incubated in TTC solution. Viable myocardium stains red, while the infarcted tissue remains pale.
-
Image Analysis: The stained heart slices are photographed, and the infarct area and the AAR are quantified using image analysis software. The infarct size is typically expressed as a percentage of the AAR.
Assessment of Cardiac Function
Echocardiography is a non-invasive technique used to assess cardiac function in living animals.
-
Procedure: Transthoracic echocardiography is performed on anesthetized animals at baseline and at various time points after I/R injury.
-
Parameters Measured: Key parameters include left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities. These measurements provide insights into the pumping efficiency of the heart.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these agents exert their effects is critical for targeted drug development.
This compound: The cardioprotective effects of higenamine (B191414) are primarily mediated through the activation of the β2-adrenergic receptor (β2-AR), which subsequently triggers the PI3K/Akt signaling pathway. This pathway is known to inhibit apoptosis and promote cell survival.
This compound Signaling Pathway
Dexmedetomidine: Dexmedetomidine exerts its cardioprotective effects through multiple signaling pathways. A key mechanism involves the activation of the AMPK/PI3K/Akt/eNOS pathway, which leads to the production of nitric oxide (NO), a potent vasodilator and anti-inflammatory molecule. Additionally, dexmedetomidine has been shown to activate the cholinergic anti-inflammatory pathway and STAT3 signaling, further contributing to its protective effects.
Dexmedetomidine Cardioprotective Signaling Pathway
Dobutamine: Dobutamine's primary mechanism of action is the stimulation of β1-adrenergic receptors in the heart. This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates various proteins involved in calcium handling, resulting in increased myocardial contractility (positive inotropy) and heart rate (positive chronotropy). While this can be beneficial in heart failure, its role in acute I/R injury is less clear, as the increased myocardial oxygen demand could potentially exacerbate ischemic damage.
Dobutamine β1-Adrenergic Signaling Pathway
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo cardioprotective effects of a test compound in a rodent model of myocardial I/R injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexmedetomidine Pretreatment Protects Against Myocardial Ischemia/Reperfusion Injury by Activating STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of inotropic dose of dobutamine during reperfusion on myocardial infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Versus Naturally Derived (S)-Higenamine Efficacy
For Researchers, Scientists, and Drug Development Professionals
Higenamine (B191414), a benzyltetrahydroisoquinoline alkaloid, has garnered significant attention for its therapeutic potential, primarily attributed to its activity as a β-adrenergic receptor agonist. It exists as two stereoisomers, (R)-(+)-higenamine and (S)-(-)-higenamine, with the (S)-enantiomer being recognized as the more biologically active form. This guide provides a comparative overview of synthetic versus naturally derived (S)-higenamine, focusing on their efficacy, stereochemistry, and potential impurity profiles, supported by available scientific data.
Executive Summary
Data Presentation: A Comparative Overview
The following table summarizes the key comparison points between synthetic and naturally derived (S)-higenamine.
| Feature | Synthetic (S)-Higenamine | Naturally Derived (S)-Higenamine | Key Considerations for Researchers |
| Stereochemical Purity | Can be produced with high enantiomeric purity (>99%) through stereoselective synthesis methods.[2][3] | Biosynthesized as the (S)-isomer, but often isolated from plants as a racemic mixture or even the (R)-isomer.[1][4] | Efficacy is dependent on the concentration of the (S)-enantiomer. Synthetic routes offer better control over stereochemistry. |
| Biological Activity | High and predictable, directly proportional to the purity of the (S)-enantiomer. | Can be variable depending on the enantiomeric ratio and the presence of other bioactive compounds in the plant extract.[4] | The (S)-enantiomer exhibits stronger cardiotonic and anti-platelet effects.[3][4] |
| Impurity Profile | Potential impurities include residual solvents, catalysts, and synthetic by-products.[5] | May contain other plant alkaloids, flavonoids, and various secondary metabolites.[6] | Impurities in natural extracts could have synergistic or antagonistic effects. Synthetic impurities must be carefully controlled to ensure safety. The overall impurity levels can be similar between the two sources.[7] |
| Consistency | High batch-to-batch consistency in terms of purity and composition. | Can vary significantly based on the plant source, geographical location, harvest time, and extraction method. | Synthetic production offers greater reproducibility for research and pharmaceutical applications. |
| Regulatory Status | Subject to stringent regulations regarding purity and impurity profiling for pharmaceutical use.[8] | Often available in dietary supplements where regulatory oversight can be less stringent, leading to variability in dosage and purity. | Researchers should be aware of the regulatory landscape for both forms, especially concerning its status as a banned substance by WADA.[4] |
Pharmacological Profile of (S)-Higenamine
(S)-Higenamine is the more potent enantiomer and is responsible for the majority of the compound's biological effects. Studies have demonstrated that (S)-(-)-higenamine has significantly higher inhibitory potency on platelet aggregation induced by epinephrine (B1671497) compared to its (R)-(+)-antipode.[3] Furthermore, the (S)-enantiomer is superior in attenuating disseminated intravascular coagulation and multiple organ failure parameters in animal models.[3] It also shows a stronger ability to promote glucose absorption than the (R)-isomer.[9]
The primary mechanism of action for higenamine is its activity as a non-selective β1 and β2-adrenergic receptor agonist.[10][11] This leads to a range of physiological responses, including positive inotropic and chronotropic effects on the heart, as well as bronchodilation.[10] Higenamine also interacts with other signaling pathways, including the PI3K/Akt and NF-κB pathways, through which it exerts anti-inflammatory and anti-apoptotic effects.[9]
Experimental Protocols
While direct comparative experimental data is lacking, the following outlines a general methodology for evaluating and comparing the efficacy of different (S)-higenamine preparations.
Quantification and Chiral Purity Analysis
Objective: To determine the concentration and enantiomeric ratio of higenamine in a given sample.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Samples of synthetic and naturally derived higenamine are accurately weighed and dissolved in a suitable solvent (e.g., methanol) to a known concentration.
-
Chromatographic System: A chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase) is used.
-
Mobile Phase: An appropriate mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine), is used for separation.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Quantification: The concentration of each enantiomer is determined by comparing the peak areas to a standard curve generated from certified reference standards of (R)- and (S)-higenamine.
In Vitro Bioactivity Assay: β2-Adrenergic Receptor Activation
Objective: To assess the functional activity of (S)-higenamine samples by measuring their ability to activate the β2-adrenergic receptor.
Methodology: cAMP Assay in a Cell-Based Model
-
Cell Line: A human cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293 cells).
-
Treatment: Cells are treated with serial dilutions of the synthetic and naturally derived (S)-higenamine samples. Isoproterenol is used as a positive control.
-
Assay: After a specified incubation period, intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Dose-response curves are generated, and the EC50 (half-maximal effective concentration) for each sample is calculated to compare their potency.
Visualizations
Signaling Pathways of Higenamine
Caption: Higenamine's primary signaling pathways.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing (S)-Higenamine efficacy.
Conclusion
The efficacy of (S)-higenamine is intrinsically linked to its stereochemical purity. While naturally derived higenamine serves as the original source, synthetic (S)-higenamine, produced through stereoselective methods, offers a higher degree of purity and consistency, which is crucial for research and pharmaceutical development. The choice between synthetic and naturally derived (S)-higenamine will depend on the specific application, with synthetic routes providing a more controlled and reproducible product. Future research should aim to conduct direct, head-to-head comparative studies to quantify any subtle differences in efficacy that may arise from the matrix of compounds present in natural extracts versus the highly purified synthetic form.
References
- 1. Synthesis and Detailed Examination of Spectral Properties of (S)- and (R)-Higenamine 4′-O-β-d-Glucoside and HPLC Analytical Conditions to Distinguish the Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Frontiers | Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine [frontiersin.org]
- 7. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. research.mpu.edu.mo [research.mpu.edu.mo]
A comparative study of higenamine's agonist activity at β1 vs. β2 adrenergic receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of higenamine's agonist activity at the β1 and β2 adrenergic receptors. Higenamine (B191414), a naturally occurring benzylisoquinoline alkaloid, has garnered significant interest for its pharmacological effects, which are primarily mediated through its interaction with these two receptor subtypes. Understanding the nuances of its activity at each receptor is critical for an objective assessment of its therapeutic potential and off-target effects. This document summarizes key experimental data, details relevant methodologies, and illustrates the underlying signaling pathways.
Quantitative Comparison of Agonist Potency
Experimental data reveals a notable difference in the potency of higenamine at the β1 and β2 adrenergic receptors. The following table summarizes the half-maximal effective concentration (EC50) values from a study utilizing chem-1 cells overexpressing the human β1 and β2 adrenergic receptors.
| Adrenergic Receptor Subtype | Higenamine EC50 | Reference Compound (Adrenaline) EC50 |
| β1 | 34 nM | 9.9 nM |
| β2 | 0.47 µM (470 nM) | 67 nM |
Data sourced from a study on the in vitro activation of human adrenergic receptors by phenethylamine (B48288) analogues.[1]
The data indicates that higenamine is significantly more potent at the β1 adrenergic receptor compared to the β2 adrenergic receptor, with an EC50 value approximately 14-fold lower for the β1 subtype.
Signaling Pathways
Higenamine's interaction with β1 and β2 adrenergic receptors initiates distinct downstream signaling cascades. While both receptors primarily couple to the stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP), there is evidence of alternative signaling for the β2 receptor.
β1-Adrenergic Receptor Signaling
Activation of the β1-adrenergic receptor by higenamine follows the canonical Gs-cAMP pathway. This pathway is central to the cardiac effects of higenamine, such as increased heart rate and contractility.[2]
β2-Adrenergic Receptor Signaling
Higenamine's activation of the β2-adrenergic receptor is more complex, involving both canonical and non-canonical pathways. It has been identified as a dual agonist for Gs and the inhibitory G protein (Gi).[2][3] Furthermore, studies suggest that higenamine can induce β-arrestin-biased signaling, leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[4]
References
(S)-Higenamine Hydrobromide: A Comparative Analysis of its Inhibitory Effects on Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of (S)-Higenamine Hydrobromide's Anti-inflammatory Efficacy Supported by Experimental Data.
This compound, a bioactive benzylisoquinoline alkaloid, has demonstrated significant anti-inflammatory properties across multiple studies. This guide provides a comparative overview of its inhibitory effects on key inflammatory signaling pathways, namely NF-κB, MAPK, and JAK-STAT, benchmarked against established alternative inhibitors. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent for inflammatory diseases.
Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and selected alternative inhibitors on specific inflammatory pathways.
Table 1: Inhibition of the NF-κB Signaling Pathway
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 53 µM | [1] |
| BAY 11-7082 | IκBα Phosphorylation | TNF-α-stimulated tumor cells | 10 µM | |
| Parthenolide | TLR4 Expression | LPS-stimulated THP-1 cells | 1.373 µM |
This compound has been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a dose-dependent manner (10-40 µM) in IL-1β-stimulated human nucleus pulposus cells.[2] It also suppresses the expression of iNOS and COX-2, key enzymes in the inflammatory cascade, within the same concentration range.[2] Furthermore, it has been observed to inhibit the phosphorylation of p65 and IκBα, crucial steps in the activation of the NF-κB pathway.[3]
Table 2: Inhibition of the MAPK Signaling Pathway
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | p38 MAPK | - | Not Available | - |
| SB203580 | p38α/β MAPK | Cell-free assays | 50-500 nM | |
| U0126 | MEK1/2 | Cell-free assays | 58-72 nM |
Table 3: Inhibition of the JAK-STAT Signaling Pathway
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | JAK2 | - | Not Available | - |
| AG490 | JAK2 | IL-2-dependent T cell line | ~10 µM |
Evidence suggests that this compound can inhibit the EGFR/JAK2/c-JUN signaling pathway.[3] However, a direct IC50 value for JAK2 inhibition has not been reported.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways discussed and a general workflow for evaluating anti-inflammatory compounds.
Caption: NF-κB pathway inhibition by (S)-Higenamine and alternatives.
Caption: p38 MAPK pathway inhibition by (S)-Higenamine and SB203580.
Caption: JAK-STAT pathway inhibition by (S)-Higenamine and AG490.
Caption: Workflow for assessing anti-inflammatory compound efficacy.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, cells are pre-treated with various concentrations of this compound or an alternative inhibitor for 1-2 hours. Subsequently, inflammation is induced by adding an inflammatory stimulus, such as lipopolysaccharide (LPS; 1 µg/mL), for a specified period (e.g., 24 hours).
Measurement of Nitric Oxide (NO) Production (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
-
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate and add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Analysis of Inflammatory Pathway Proteins (Western Blot)
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the inflammatory signaling pathways (e.g., p-p65, p-p38).
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.
-
Quantify the band intensities using densitometry software.
-
This guide provides a foundational comparison to aid researchers in the evaluation of this compound as a potential anti-inflammatory agent. For more detailed information, it is recommended to consult the primary research articles cited.
References
- 1. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Higenamine inhibits IL-1β-induced inflammation in human nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]
- 4. Higenamine Attenuates Neuropathic Pain by Inhibition of NOX2/ROS/TRP/P38 Mitogen-Activated Protein Kinase/NF-ĸB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Confirmation of (S)-Higenamine's mechanism of action on adenylate cyclase activation
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing research confirms that (S)-Higenamine, a naturally occurring benzylisoquinoline alkaloid, exerts its physiological effects through the activation of adenylate cyclase, a key enzyme in cellular signaling. This mechanism of action is analogous to that of the well-characterized non-selective β-adrenergic agonist, isoproterenol (B85558). This guide provides a comparative analysis of (S)-Higenamine and isoproterenol, focusing on their shared signaling pathway and presenting supporting experimental data for researchers, scientists, and drug development professionals.
(S)-Higenamine has been identified as a non-selective agonist for both β1- and β2-adrenergic receptors.[1] This interaction initiates a cascade of intracellular events, beginning with the activation of Gs-protein coupled receptors. The activated Gαs subunit then stimulates adenylate cyclase, which catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2] This increase in intracellular cAMP concentration is responsible for the various pharmacological effects of (S)-Higenamine, including its positive inotropic and chronotropic effects on the heart and its bronchodilatory actions.[3]
Comparative Data: (S)-Higenamine vs. Isoproterenol
While both (S)-Higenamine and isoproterenol act as agonists at β-adrenergic receptors to activate adenylate cyclase, their relative potency and efficacy can vary depending on the specific receptor subtype and tissue type. Isoproterenol is a potent, full agonist widely used as a reference compound in pharmacological studies. One study in Chinese Hamster Ovary (CHO) cells stably expressing human β2-adrenergic receptors confirmed the agonist activity of higenamine (B191414) at this receptor.[4]
Due to the absence of a single study directly comparing the quantitative effects of (S)-Higenamine and isoproterenol on adenylate cyclase activation or cAMP accumulation across a range of concentrations, a direct, side-by-side quantitative comparison of parameters like EC50 (half-maximal effective concentration) and Emax (maximum effect) is not currently possible from the available literature. However, the existing evidence strongly supports their shared mechanism of action.
Signaling Pathway and Experimental Workflow
The signaling pathway for both (S)-Higenamine and isoproterenol leading to adenylate cyclase activation is depicted below, followed by a generalized workflow for assessing their activity.
Caption: Signaling pathway of β-adrenergic agonist-induced adenylate cyclase activation.
References
- 1. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of the cAMP-elevating effects of isoproterenol and forskolin in cardiac myocytes by treatments that cause increases in cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications | MDPI [mdpi.com]
- 4. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and validating published findings on (S)-Higenamine hydrobromide's anti-platelet activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-platelet activity of (S)-Higenamine hydrobromide with other established anti-platelet agents. The information is compiled from published findings to assist in replicating and validating research in this area.
Mechanism of Action of (S)-Higenamine
This compound exerts its anti-platelet effects through a dual mechanism of action. It has been shown to antagonize the effects of arachidonic acid by blocking thromboxane (B8750289) A2 (TXA2) receptors on platelets[1]. Additionally, it is suggested to have an inhibitory effect on α2-adrenergic receptors, which are also involved in platelet aggregation[1].
Quantitative Comparison of Anti-Platelet Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and other anti-platelet agents on platelet aggregation induced by various agonists. It is important to note that the data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Agonist | IC50 (µM) | Species | Source |
| (S)-Higenamine | Arachidonic Acid | Not specified | Not specified | [1] |
| Wortmannin | ADP | 0.110 | Human | [2] |
| Arachidonic Acid | 2 | Human | [2] | |
| Collagen | 0.280 | Human | [2] | |
| PAF | 0.520 | Human | [2] | |
| Atorvastatin (B1662188) | ADP (10 µmol/L) | Inhibitory effect observed at 10⁻⁷ to 10⁻⁵ mol/L | Human | [3] |
| Arachidonic Acid (0.5 mmol/L) | Inhibitory effect observed at 10⁻⁷ to 10⁻⁵ mol/L | Human | [3] | |
| Collagen (2 µg/mL) | Inhibitory effect observed at 10⁻⁷ to 10⁻⁵ mol/L | Human | [3] | |
| Epinephrine (1 mg/mL) | Inhibitory effect observed at 10⁻⁷ to 10⁻⁵ mol/L | Human | [3] |
Note: IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%. A lower IC50 value indicates greater potency. Direct comparative studies with standardized methodologies are needed for a more definitive assessment.
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the general steps for assessing the anti-platelet activity of a compound in vitro.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human volunteers or animal subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes. PPP is used as a reference for 100% aggregation.
2. Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
3. Platelet Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a stirring bar.
-
Add the test compound (e.g., this compound at various concentrations) or vehicle control to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a specific agonist such as:
-
Adenosine Diphosphate (ADP)
-
Arachidonic Acid
-
Collagen
-
Epinephrine
-
-
Monitor the change in light transmission through the PRP suspension for a set period (e.g., 5-10 minutes). As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
-
The percentage of platelet aggregation is calculated by comparing the light transmission of the test sample to that of the PPP (100% aggregation) and PRP (0% aggregation).
4. Data Analysis:
-
Construct dose-response curves for the test compound against each agonist.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits platelet aggregation by 50%.
In Vivo Models of Thrombosis
Various animal models can be used to evaluate the anti-thrombotic effects of compounds in a physiological setting. These models often involve inducing thrombus formation in an artery or vein and then assessing the effect of the test compound on the size and stability of the thrombus. Common methods for inducing thrombosis include:
-
Ferric Chloride-Induced Thrombosis: Application of ferric chloride to the adventitial surface of a blood vessel induces oxidative injury and thrombus formation.
-
Photochemical Injury Model: Intravenous injection of a photosensitive dye (e.g., Rose Bengal) followed by illumination of a specific vessel with a laser causes endothelial damage and thrombosis.
-
Arteriovenous Shunt Model: An extracorporeal shunt is placed between an artery and a vein, and the formation of a thrombus on a foreign surface (e.g., a silk thread) within the shunt is measured.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and a typical experimental workflow for assessing anti-platelet activity.
Caption: Experimental workflow for in vitro platelet aggregation assay.
Caption: (S)-Higenamine blocks the Thromboxane A2 receptor signaling pathway.
Caption: (S)-Higenamine inhibits the α2-Adrenergic receptor signaling pathway.
References
Safety Operating Guide
Proper Disposal of (S)-Higenamine Hydrobromide: A Guide for Laboratory Professionals
Researchers and drug development professionals handling (S)-Higenamine hydrobromide must adhere to strict disposal protocols to ensure safety and regulatory compliance. This potent bioactive compound requires careful management as a chemical waste product, necessitating disposal through an approved waste management facility.
Disposal Procedures for this compound
Proper disposal of this compound is crucial to prevent environmental contamination and potential harm. The following steps provide a clear, procedural guide for its safe disposal.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: Treat all this compound, including pure substance, contaminated materials, and solutions, as hazardous chemical waste.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it in its original or a clearly labeled, dedicated waste container.
Step 2: Packaging and Labeling
-
Use Original Containers: Whenever possible, store the waste in its original container.
-
Proper Labeling: If not in the original container, use a new, appropriate container and label it clearly with the chemical name "this compound," the appropriate hazard symbols, and the date.
-
Secure Closure: Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Storage Prior to Disposal
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Locked Storage: For added security, especially in a shared facility, store in a locked cabinet or area accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Company: The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in accordance with national and local regulations.
-
Provide Documentation: Be prepared to provide the waste disposal company with the Safety Data Sheet (SDS) for this compound and any other relevant information about the waste.
Step 5: Documentation and Record Keeping
-
Maintain Records: Keep a detailed record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company. This documentation is essential for regulatory compliance and laboratory safety audits.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Based on the available safety data sheets, this compound should be disposed of as hazardous waste through an approved waste disposal plant. The key principle is to avoid mixing it with other waste and to keep it in its original or a properly labeled container. National and local regulations must be followed for the disposal of such chemical waste. While incineration is a preferred method for the disposal of many drug-like substances, the final decision on the disposal method rests with the licensed waste management facility. There is no indication in the provided search results of any specific laboratory procedures for the neutralization or deactivation of this compound prior to disposal. Therefore, reliance on professional disposal services is mandatory.
Essential Safety and Logistical Information for Handling (S)-Higenamine Hydrobromide
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of (S)-Higenamine hydrobromide, a bioactive alkaloid. The following procedural guidance is based on established safety protocols for similar chemical compounds to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Personal Protective Equipment
This compound and its related salts are classified with several potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets for similar compounds like Higenamine hydrochloride, exposure can lead to skin irritation, serious eye irritation, and potential respiratory irritation[1]. It is also harmful if swallowed[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Summary of Hazards and Required Personal Protective Equipment (PPE)
| Hazard Type | Description | Required PPE |
| Skin Irritation | Causes skin irritation upon contact[1]. | Impervious clothing, protective gloves (e.g., nitrile)[2]. |
| Eye Irritation | Causes serious eye irritation[1]. | Safety goggles with side-shields[2]. |
| Respiratory Irritation | May cause respiratory irritation if inhaled[1]. | Suitable respirator (use in a well-ventilated area or with local exhaust ventilation)[2]. |
| Acute Oral Toxicity | Harmful if swallowed[1]. | Standard laboratory PPE to prevent ingestion. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Safe Handling Procedure
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) :
-
Handling the Compound :
-
Avoid generating dust when handling the solid form.
-
Use appropriate tools (e.g., spatula, weighing paper) for transferring the powder.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Desiccated storage at 2-8°C is recommended for some forms.
-
First Aid Measures
In the event of accidental exposure, immediate action is critical.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek prompt medical attention[2][3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention[1][4]. |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention as soon as possible[4]. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[4]. |
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
-
Waste Collection :
-
Collect all solid waste (e.g., contaminated gloves, weighing paper) and solutions in a designated, properly labeled hazardous waste container.
-
-
Disposal :
-
Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
-
Logical Relationship of Hazard Controls
The hierarchy of controls provides a framework for mitigating risks associated with handling hazardous chemicals.
By implementing these safety and logistical measures, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
